molecular formula C5H8ClF3N2O B055844 N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride CAS No. 124668-48-0

N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride

Cat. No.: B055844
CAS No.: 124668-48-0
M. Wt: 204.58 g/mol
InChI Key: HVPRNFJOJFQOMZ-UHFFFAOYSA-N
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Description

N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C5H8ClF3N2O and its molecular weight is 204.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(azetidin-3-yl)-2,2,2-trifluoroacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3N2O.ClH/c6-5(7,8)4(11)10-3-1-9-2-3;/h3,9H,1-2H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPRNFJOJFQOMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)NC(=O)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598699
Record name N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124668-48-0
Record name N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride is a specialized chemical entity that stands at the intersection of two highly valued motifs in modern medicinal chemistry: the strained azetidine ring and the metabolically robust trifluoroacetamide group. The four-membered azetidine heterocycle has emerged as a "privileged" scaffold, prized for its ability to impart favorable pharmacokinetic properties such as increased sp³ character, conformational rigidity, and improved aqueous solubility.[1][2] Concurrently, the incorporation of fluorine, particularly as a trifluoromethyl group, is a well-established strategy to enhance metabolic stability, binding affinity, and cell permeability. This guide provides an in-depth analysis of the core chemical properties, synthesis, reactivity, and strategic applications of this compound, positioning it as a critical building block for researchers, scientists, and drug development professionals aiming to access novel and potent therapeutic agents.

The Strategic Value of Azetidine and Trifluoroacetyl Moieties in Medicinal Chemistry

The design of small molecule therapeutics has increasingly favored scaffolds that are rich in sp³-hybridized carbons, moving away from flat, aromatic systems. This shift is driven by the need to create molecules with improved physicochemical properties and higher success rates in clinical development.

  • The Azetidine Scaffold: Azetidines are four-membered nitrogen-containing heterocycles that offer a unique combination of properties.[1] Their inherent ring strain, while lower than that of aziridines, makes them more stable for handling while still providing unique reactivity pathways.[3] The rigid, three-dimensional structure of the azetidine ring allows for precise vectoral projection of substituents into protein binding pockets, often leading to enhanced potency and selectivity.[2] Furthermore, the nitrogen atom can serve as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, contributing to improved solubility and target engagement. Several FDA-approved drugs, including Baricitinib and Cobimetinib, feature an azetidine ring, underscoring its therapeutic relevance.[1]

  • The Trifluoroacetamide Group: The trifluoroacetamide moiety serves a dual purpose. Firstly, the potent electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly lowers the pKa of the amide N-H proton and renders the adjacent carbonyl less susceptible to hydrolysis. This enhances the metabolic stability of the molecule. Secondly, and more critically in the context of this specific reagent, the trifluoroacetamide acts as a stable and reliable protecting group for the 3-amino functionality of the azetidine ring. It is robust enough to withstand a variety of reaction conditions, yet can be cleaved when desired, enabling complex, multi-step synthetic sequences.

The combination of these two functionalities in this compound provides a pre-packaged, versatile intermediate for the elaboration of complex molecular architectures.

Core Chemical and Physical Properties

The hydrochloride salt form of this compound ensures higher stability and better solubility in polar solvents compared to its freebase form, making it amenable to a wide range of synthetic transformations in solution.

PropertyValueSource
Chemical Name This compound-
CAS Number 124668-48-0[4]
Molecular Formula C₅H₈ClF₃N₂O[4]
Molecular Weight 204.58 g/mol [4]
2D Structure Chemical Structure-
SMILES C1C(CN1)NC(=O)C(F)(F)F.Cl[4]
InChIKey BIRMYAUDHMGEME-UHFFFAOYSA-N[5]
Appearance White to off-white solid (Typical)General Knowledge
Solubility Soluble in water, methanol, and other polar solventsInferred from salt form
Storage Conditions Store at room temperature under an inert atmosphere[4]

Stability and Reactivity Insights: The primary point of reactivity on the molecule, once neutralized, is the secondary amine within the azetidine ring (N-1). This site is readily available for nucleophilic attack, enabling reactions such as alkylation, arylation, acylation, and reductive amination. The trifluoroacetamide group is generally stable but can be hydrolyzed under forcing acidic or basic conditions to reveal the free 3-amino group, a topic explored further in Section 4. The inherent ring strain of the azetidine core makes it susceptible to ring-opening reactions, particularly in the presence of strong nucleophiles or under conditions that can form a highly strained azetidinium ion intermediate.[3]

Synthesis and Characterization

General Synthetic Strategy

This compound is typically prepared via a multi-step sequence starting from more common precursors. A conceptually straightforward approach involves the trifluoroacetylation of a protected 3-aminoazetidine derivative, followed by deprotection of the azetidine nitrogen.

The causality behind this strategy is rooted in selective protection. The Boc (tert-butyloxycarbonyl) group is a standard protecting group for the azetidine nitrogen because it is stable to the basic conditions often used in acylation and can be removed cleanly under acidic conditions, which are orthogonal to the trifluoroacetamide group.

cluster_0 Synthetic Workflow start 1-Boc-3-aminoazetidine reagent1 Trifluoroacetic Anhydride (TFAA) or Trifluoroacetyl Chloride + Triethylamine (Base) intermediate 1-Boc-3-(2,2,2-trifluoroacetamido)azetidine reagent1->intermediate Acylation reagent2 HCl in Dioxane or Trifluoroacetic Acid (TFA) product N-(Azetidin-3-YL)-2,2,2- trifluoroacetamide hydrochloride reagent2->product Deprotection

Caption: General synthetic workflow for the target compound.

Analytical Characterization Protocol

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed.

Protocol: Purity Determination by RP-HPLC

  • System Preparation: Use a standard High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column (e.g., Agilent Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).[6]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 25 mM Ammonium Acetate in Water.[6] The choice of additive is critical; TFA provides sharp peaks for basic compounds by acting as an ion-pairing agent, while ammonium acetate is suitable for subsequent mass spectrometry (LC-MS).

    • Mobile Phase B: Acetonitrile or Methanol.

  • Method Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210-220 nm (where amide bonds absorb).

    • Injection Volume: 5-10 µL.

    • Gradient: A typical screening gradient runs from 5% B to 95% B over 10-15 minutes. This ensures that both polar starting materials and potentially less polar products are eluted and resolved.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all observed peaks. A purity of >95% is generally required for use in drug discovery applications.[6]

Expected Spectral Data:

  • ¹H NMR: Expect signals for the azetidine ring protons (typically in the 3.5-4.5 ppm range) and a broad signal for the amide N-H proton. The protons on the carbon bearing the amide will be shifted downfield.

  • ¹³C NMR: Signals for the two distinct carbons of the azetidine ring and the carbonyl carbon of the amide group (around 157 ppm, split into a quartet by the fluorine atoms) would be key identifiers.

  • ¹⁹F NMR: A sharp singlet around -75 ppm is characteristic of a CF₃ group.

  • Mass Spectrometry: The positive ion mode would show the [M+H]⁺ peak for the free base at m/z 169.058.[5]

Strategic Applications in Drug Development

The primary utility of this compound is as a versatile intermediate for constructing more complex molecules. The trifluoroacetamide group serves as a robust protecting group for the 3-amino function, allowing for selective chemistry to be performed at the N-1 position of the azetidine ring.

cluster_1 Application as a Synthetic Building Block cluster_reagents Application as a Synthetic Building Block start N-(Azetidin-3-YL)-2,2,2- trifluoroacetamide hydrochloride reagent_base Base (e.g., DIPEA) Neutralization start->reagent_base Step 1 reagent_rx Electrophile (R-X) e.g., Alkyl Halide, Aryl Halide intermediate N-1 Functionalized Intermediate (N-R-Azetidin-3-YL)- 2,2,2-trifluoroacetamide reagent_rx->intermediate Step 2: N-1 Functionalization reagent_deprotect Deprotection (e.g., LiOH, H₂O) intermediate->reagent_deprotect Step 3 product Di-functionalized Azetidine Scaffold (Ready for further elaboration at C-3) reagent_deprotect->product C-3 Amine Unveiled

Caption: Use of the title compound as a versatile building block.

Protocol: N-1 Arylation of the Azetidine Core (Buchwald-Hartwig Amination)

This protocol describes a common and powerful method for creating a carbon-nitrogen bond, a key step in synthesizing many biologically active molecules.

  • Reaction Setup: To a dry reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), the desired aryl halide (Ar-X, 1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a phosphine ligand (e.g., Xantphos, 0.04 eq).

    • Expertise & Experience: The choice of ligand is critical. Bidentate ligands like Xantphos are often superior for coupling with four-membered rings as they promote the reductive elimination step and can prevent side reactions like beta-hydride elimination.

  • Solvent and Base Addition: Add a dry, aprotic solvent such as Toluene or Dioxane. Add a non-nucleophilic base, such as Cesium Carbonate (Cs₂CO₃, 2.0 eq) or Sodium tert-butoxide (NaOtBu, 2.0 eq).

    • Trustworthiness: The base is essential for two reasons. First, it neutralizes the hydrochloride salt to generate the free, nucleophilic azetidine. Second, it facilitates the catalytic cycle by regenerating the active Pd(0) species. An excess is used to ensure the reaction goes to completion.

  • Reaction Execution: Seal the vial and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by LC-MS or TLC.

    • Causality: Heating is required to overcome the activation energy of the oxidative addition of the aryl halide to the palladium catalyst, which is often the rate-limiting step.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with a solvent like Ethyl Acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-1 arylated azetidine intermediate.

This intermediate can then be carried forward. The trifluoroacetamide group can be removed, for example by hydrolysis with lithium hydroxide in a THF/water mixture, to reveal the 3-amino group, which can then be functionalized in a subsequent step.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

Hazard ClassGHS StatementPrecautionary Measures
Acute Toxicity H302: Harmful if swallowedH332: Harmful if inhaledP261: Avoid breathing dust.P270: Do not eat, drink or smoke when using this product.[4][7]
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves.P302+P352: IF ON SKIN: Wash with plenty of water.[4][8]
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Handling:

  • Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][10]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[7]

  • Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8]

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[9][10]

  • Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.[4]

Conclusion

This compound is more than a simple chemical; it is a strategically designed tool for the modern medicinal chemist. It provides a robust and reliable entry point into the synthesis of novel, three-dimensional molecules that incorporate the highly desirable azetidine scaffold. By leveraging the protective nature of the trifluoroacetamide group, researchers can selectively functionalize the azetidine core, building molecular complexity in a controlled and predictable manner. Its favorable physical properties and well-defined reactivity profile make it an indispensable building block in the quest for the next generation of therapeutic agents.

References

  • Coutant, E. P., et al. (2020). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal. Available at: [Link]

  • Guerin, D., et al. (2008). Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide. Google Patents (US20080312205A1).
  • Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. Available at: [Link]

  • PubChemLite. (n.d.). This compound. PubChemLite. Available at: [Link]

  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents.
  • Urban, M. & Cisarova, I. (2019). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Cherney, R. J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Rice, K. G., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. Available at: [Link]

  • Wallace, O. B., et al. (2010). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973). Journal of Medicinal Chemistry. Available at: [Link]

Sources

N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized chemical intermediate of significant interest in medicinal chemistry. The azetidine scaffold is an increasingly vital motif in modern drug discovery, valued for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] This document delineates the compound's core properties, presents a detailed, logical synthetic pathway, outlines robust analytical methodologies for quality control, and discusses its strategic applications in the development of novel therapeutics. By integrating field-proven insights with established scientific principles, this guide serves as an essential resource for professionals engaged in pharmaceutical research and development.

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of medicinal chemistry, small, strained ring systems have emerged as powerful tools for optimizing drug candidates. Among these, azetidines—four-membered, nitrogen-containing heterocycles—occupy a "sweet spot" of reactivity and stability.[2] Their inherent ring strain (approx. 25.4 kcal/mol) and sp³-rich, three-dimensional character offer distinct advantages over more common five- and six-membered rings.[1][2] These features can lead to improved solubility, enhanced metabolic stability, and novel intellectual property positions.[1]

The subject of this guide, this compound, combines this privileged scaffold with a trifluoroacetamide group. The trifluoroacetyl moiety is a bioisostere of more common acetyl groups but provides increased chemical stability and unique electronic properties, making it a valuable building block for creating complex pharmaceutical agents. This guide elucidates the technical considerations for synthesizing, analyzing, and applying this compound in a drug discovery context.

Core Physicochemical Properties

A clear understanding of a compound's fundamental properties is the bedrock of its effective application. The data below has been consolidated for quick reference.

PropertyValueSource(s)
Chemical Name This compound[3]
CAS Number 124668-48-0[3]
Related CAS (Free Base) 98448-79-4[4]
Molecular Formula C₅H₈ClF₃N₂O[3]
Molecular Weight 204.58 g/mol [3]
SMILES C1C(CN1)NC(=O)C(F)(F)F.Cl[3]
InChIKey BIRMYAUDHMGEME-UHFFFAOYSA-N[4][5]
Physical Form Typically a solid or crystalline powderN/A
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSON/A

Synthesis and Manufacturing Pathway

The synthesis of this compound is a multi-step process requiring careful control of reaction conditions and strategic use of protecting groups. The causality behind this chosen pathway is to ensure high purity and yield by preventing unwanted side reactions.

Rationale for Synthetic Strategy

The core challenge in synthesizing this molecule is the selective acylation of the 3-amino group of the azetidine ring without affecting the secondary amine within the ring itself. The azetidine nitrogen is nucleophilic and would compete in the acylation reaction.

  • Protection: The most logical approach is to first protect the azetidine nitrogen. A tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the acylation conditions and its straightforward removal under acidic conditions, which concurrently allows for the formation of the final hydrochloride salt.

  • Acylation: Once the ring nitrogen is protected, the free primary amine at the 3-position can be cleanly acylated. Trifluoroacetic anhydride (TFAA) or ethyl trifluoroacetate are common and efficient reagents for this transformation.

  • Deprotection & Salt Formation: The final step involves the removal of the Boc group using a strong acid, typically hydrochloric acid (HCl) in a solvent like dioxane or methanol. This single step both deprotects the azetidine and forms the desired hydrochloride salt, providing an efficient route to the final product.

Proposed Synthetic Workflow

The following diagram outlines the logical flow for the synthesis of the target compound.

G start Start: N-Boc-3-aminoazetidine step1 Step 1: Acylation start->step1 reagent1 Reagent: Trifluoroacetic Anhydride (TFAA) Base (e.g., Triethylamine) Solvent (e.g., DCM) reagent1->step1 intermediate Intermediate: N-Boc-3-(trifluoroacetamido)azetidine step1->intermediate step2 Step 2: Deprotection & Salt Formation intermediate->step2 reagent2 Reagent: HCl in Dioxane or Methanol reagent2->step2 product Final Product: N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride step2->product

Caption: Proposed synthetic pathway for this compound.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stability of a chemical intermediate is paramount. A multi-pronged analytical approach is required for comprehensive quality control (QC). Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are essential for detecting and quantifying impurities.[6]

Standard Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides unambiguous structural confirmation. ¹⁹F NMR is particularly useful for confirming the presence and integrity of the trifluoromethyl group.

  • Mass Spectrometry (MS): Confirms the molecular weight of the free base and provides fragmentation data to support the structure.

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment and quantification. A reversed-phase (RP-HPLC) method is typically employed.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of key functional groups (N-H, C=O, C-F bonds).

Protocol: Purity Determination by RP-HPLC

This protocol describes a self-validating system for determining the purity of the final product.

1. Objective: To determine the purity of this compound by percentage area on a reversed-phase HPLC system with UV detection.

2. Materials & Equipment:

  • HPLC system with UV/Vis or PDA detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Diluent: 50:50 Water:Acetonitrile

  • Reference Standard (certified purity) and Sample Lot

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18.1-22 min: 5% B (re-equilibration)

4. Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in diluent to a final concentration of ~0.5 mg/mL.

  • Sample Preparation: Prepare the sample lot to be tested in the same manner as the standard.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area must be ≤ 2.0%.

  • Analysis: Inject a blank (diluent), followed by the standard solution, and then the sample solution in duplicate.

5. Data Analysis & Acceptance Criteria:

  • Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

  • The purity of the sample lot must be ≥ 98.0% to be accepted.

Quality Control Workflow

G start Incoming Raw Material Lot sampling Representative Sampling start->sampling tests QC Testing sampling->tests hplc Purity (HPLC) tests->hplc nmr_ms Identity (NMR, MS) tests->nmr_ms other Other Tests (e.g., Residual Solvents) tests->other review Data Review & Verification hplc->review nmr_ms->review other->review decision Decision Point review->decision pass Release for Use decision->pass Meets Spec fail Reject & Quarantine decision->fail Out of Spec

Sources

An In-depth Technical Guide to the Molecular Weight of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride is a key chemical entity, leveraging the structurally significant azetidine scaffold which is of high interest in modern medicinal chemistry.[1] An accurate determination of its molecular weight is fundamental to all quantitative aspects of its use, from stoichiometric calculations in synthetic routes to precise concentration measurements in pharmacological assays. This guide provides a comprehensive analysis of the compound's molecular weight, detailing its theoretical calculation, empirical validation through state-of-the-art analytical techniques, and the critical reasoning behind these methodologies. We will establish the molecular formula as C₅H₈ClF₃N₂O and a precise molecular weight of 204.58 g/mol , differentiating it from its free base form (C₅H₇F₃N₂O, MW: 168.12 g/mol ) and other related structures.

Chemical Identity and Core Physicochemical Properties

The first step in any rigorous scientific endeavor is the unambiguous identification of the subject matter. This compound is the salt formed by the reaction of the free base, N-(azetidin-3-yl)-2,2,2-trifluoroacetamide, with hydrochloric acid. This seemingly simple addition has profound implications for the compound's physical properties, including its molecular weight, solubility, and stability.

Theoretical Molecular Weight Calculation

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation must be performed with precision, using the atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).

  • Free Base (C₅H₇F₃N₂O):

    • 5 Carbon atoms: 5 x 12.011 u = 60.055 u

    • 7 Hydrogen atoms: 7 x 1.008 u = 7.056 u

    • 3 Fluorine atoms: 3 x 18.998 u = 56.994 u

    • 2 Nitrogen atoms: 2 x 14.007 u = 28.014 u

    • 1 Oxygen atom: 1 x 15.999 u = 15.999 u

    • Total (Free Base): 168.118 u (or g/mol ) [2]

  • Hydrochloric Acid (HCl):

    • 1 Hydrogen atom: 1 x 1.008 u = 1.008 u

    • 1 Chlorine atom: 1 x 35.453 u = 35.453 u

    • Total (HCl): 36.461 u (or g/mol )

  • Hydrochloride Salt (C₅H₈ClF₃N₂O):

    • Sum of Free Base + HCl = 168.118 + 36.461 = 204.579 u (or g/mol )

This calculated value is the cornerstone against which all experimental data must be validated.

Summary of Key Properties

For clarity and rapid reference, the core properties are summarized in the table below.

PropertyValueSource
IUPAC Name N-(azetidin-3-yl)-2,2,2-trifluoroacetamide;hydrochlorideN/A
CAS Number 98448-79-4 (for free base)[2]
Molecular Formula C₅H₈ClF₃N₂OCalculated
Molecular Weight 204.58 g/mol Calculated
Exact Mass 168.05104 Da (for free base)[3]
Monoisotopic Mass 204.02773 Da (for salt)Calculated

The Imperative of Empirical Verification: A Multi-Pronged Approach

While theoretical calculations are essential, they assume a perfect, 100% pure sample. In practice, the identity and purity of a synthesized compound must be rigorously confirmed. As a Senior Application Scientist, my experience dictates a self-validating system where multiple, independent analytical techniques are employed to build an unassailable body of evidence. The choice of techniques is deliberate, designed to probe different aspects of the molecule's identity.

Below is the logical workflow for the empirical validation of the compound's molecular weight.

G cluster_0 Phase 1: Synthesis & Theory cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Data Interpretation & Confirmation cluster_3 Phase 4: Final Validation calc Theoretical MW Calculation (204.58 g/mol) synth Chemical Synthesis hrms High-Resolution Mass Spectrometry (HRMS) synth->hrms Sample Analysis nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) synth->nmr Sample Analysis elem Elemental Analysis (CHN+Cl) synth->elem Sample Analysis mass_confirm Confirm Exact Mass (e.g., [M+H]⁺ at m/z 169.0583) hrms->mass_confirm struct_confirm Confirm Structural Integrity (Correct shifts & coupling) nmr->struct_confirm formula_confirm Confirm Elemental Composition (%C, %H, %N, %Cl) elem->formula_confirm final_validation Validated Molecular Weight: 204.58 g/mol mass_confirm->final_validation Data Triangulation struct_confirm->final_validation Data Triangulation formula_confirm->final_validation Data Triangulation

Sources

N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride: A Key Intermediate in Modern Drug Discovery

Abstract

This compound is a specialized chemical entity that serves as a crucial building block in contemporary medicinal chemistry. This guide provides an in-depth analysis of its structure, synthesis, and characterization, contextualized by the strategic importance of its constituent motifs: the strained azetidine ring and the trifluoroacetamide group. We explore the rationale behind its synthetic pathways, detail protocols for its preparation and analytical validation, and discuss its application as a versatile intermediate in the development of advanced therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound's unique properties in their discovery programs.

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of drug discovery, the pursuit of novel chemical matter with optimized pharmacological profiles is paramount. The structure of this compound is not a random assortment of atoms but a deliberate convergence of two high-value chemical motifs.

The Azetidine Ring: This four-membered nitrogen-containing heterocycle has emerged as a "privileged scaffold" in medicinal chemistry. Its significance stems from a unique combination of properties conferred by its strained, sp³-rich three-dimensional structure.[1] Unlike more common five- or six-membered rings, the azetidine core introduces conformational rigidity and a distinct vectoral projection of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[2] Furthermore, its incorporation into lead compounds has been shown to improve critical pharmacokinetic properties, including aqueous solubility and metabolic stability, thereby reducing the risk of attrition during preclinical development. Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine ring, validating its utility in modern pharmaceuticals.[1]

The Trifluoroacetamide Moiety: This functional group serves a dual purpose. Firstly, it acts as a robust and reliable protecting group for the amine functionality of the azetidine ring.[3][4] The electron-withdrawing nature of the trifluoromethyl group makes the amide bond susceptible to cleavage under mild basic conditions, allowing for the facile deprotection and subsequent functionalization of the 3-aminoazetidine core at a desired stage of a synthetic sequence.[5][6] Secondly, the trifluoromethyl (CF₃) group itself is a highly sought-after feature in drug design, known for its ability to enhance metabolic stability, improve membrane permeability, and modulate pKa.[1]

Therefore, this compound represents a stable, readily available precursor to the 3-aminoazetidine pharmacophore, a key intermediate for creating libraries of novel compounds for biological screening.[7][8]

Physicochemical and Structural Characterization

The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, particularly its solubility in polar solvents used for reactions.

Chemical Structure

The molecule consists of a central azetidine ring substituted at the 3-position with a trifluoroacetamide group. The ring nitrogen is protonated and associated with a chloride counter-ion.

Caption: Structure of this compound.

Core Properties

The following table summarizes the key physicochemical properties of the title compound and its corresponding free base.

PropertyThis compoundN-(Azetidin-3-YL)-2,2,2-trifluoroacetamide (Free Base)Reference(s)
CAS Number 124668-48-098448-79-4[9][10]
Molecular Formula C₅H₈ClF₃N₂OC₅H₇F₃N₂O[9][10]
Molecular Weight 204.58 g/mol 168.12 g/mol [9][10]
Appearance White to off-white crystalline solidNot specified (likely an oil or low-melting solid)[11]
SMILES C1C(CN1)NC(=O)C(F)(F)F.ClO=C(NC1CNC1)C(F)(F)F[9][10]
Boiling Point Not applicable223 °C[10]
Storage Room Temperature, Inert AtmosphereNot specified[9]

Synthesis and Mechanistic Rationale

The synthesis of this compound is a straightforward process, typically achieved through the N-acylation of a suitable 3-aminoazetidine precursor. The choice of starting material and reaction conditions is critical for ensuring high yield and purity.

Synthetic Strategy

The most logical and efficient pathway begins with a commercially available, stable form of 3-aminoazetidine. Often, this precursor is protected on the ring nitrogen (e.g., with a Boc group) to prevent side reactions and simplify purification. The key transformation is the selective acylation of the exocyclic amine at the C3 position with a trifluoroacetylating agent. The trifluoroacetyl group is chosen for its properties as a protecting group, as discussed previously.[3] The reaction is typically performed in the presence of a non-nucleophilic base to scavenge the acid byproduct. The final step involves either the removal of the ring nitrogen protecting group (if present) and/or the formation of the hydrochloride salt.

G Start Start: Protected 3-Aminoazetidine Step1 Step 1: N-Acylation - Selective reaction at C3-amine - Aprotic solvent (DCM, THF) Start->Step1 Reagent1 Trifluoroacetylating Agent (e.g., TFAA, ETFA) Reagent1->Step1 Base Non-nucleophilic Base (e.g., TEA, DIPEA) Base->Step1 Intermediate Intermediate: Protected N-(Azetidin-3-yl)- trifluoroacetamide Step1->Intermediate Step2 Step 2: Deprotection (if needed) - Acidic cleavage of Boc group (e.g., TFA, HCl in Dioxane) Intermediate->Step2 Step3 Step 3: Salt Formation - Treatment with HCl solution Step2->Step3 Product Final Product: N-(Azetidin-3-YL)-2,2,2- trifluoroacetamide hydrochloride Step3->Product

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol describes a representative synthesis starting from 1-Boc-3-aminoazetidine, a common and stable starting material.

Objective: To synthesize this compound.

Materials:

  • 1-Boc-3-aminoazetidine

  • Ethyl trifluoroacetate (ETFA) or Trifluoroacetic anhydride (TFAA)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid solution (e.g., 4M in 1,4-dioxane)

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

Step 1: N-Trifluoroacetylation of 1-Boc-3-aminoazetidine

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1-Boc-3-aminoazetidine (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (approx. 0.2 M concentration).

  • Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Rationale: The base is essential to neutralize the trifluoroacetic acid formed during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is used to avoid competing reactions. Cooling controls the exothermicity of the acylation.

  • Slowly add ethyl trifluoroacetate (1.2 eq) dropwise to the stirred solution.

    • Rationale: ETFA is a mild and effective trifluoroacetylating agent. TFAA can also be used for a faster reaction but is more aggressive. Dropwise addition prevents a rapid temperature increase.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude tert-butyl 3-(2,2,2-trifluoroacetamido)azetidine-1-carboxylate.

Step 2: Boc Deprotection and Hydrochloride Salt Formation

  • Dissolve the crude intermediate from Step 1 in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) to the stirred solution at room temperature.

    • Rationale: A strong acid is required to cleave the acid-labile Boc protecting group. The use of HCl in a non-aqueous solvent directly affords the desired hydrochloride salt, often causing it to precipitate.

  • Stir the mixture at room temperature for 2-4 hours. The formation of a white precipitate is typically observed.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, add diethyl ether to the mixture to enhance the precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white solid.

Analytical Validation

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The expected signals provide a unique fingerprint for the molecule.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment & Rationale
¹H NMR ~9.5-10.5Broad singlet-NH₂⁺- (ring): Protonated amine protons, often broad and exchangeable with D₂O.
¹H NMR ~9.0-9.5Broad triplet or doublet-NH- (amide): Amide proton, coupling to the C3-H. Broadness due to quadrupolar nitrogen and potential hydrogen bonding.
¹H NMR ~4.5-4.8Multiplet-CH- (C3): Methine proton at the point of substitution. Its multiplicity will be complex due to coupling with the amide proton and the four adjacent diastereotopic methylene protons.
¹H NMR ~4.0-4.4Multiplet-CH₂- (C2 & C4): The four methylene protons on the azetidine ring are diastereotopic due to the chiral center at C3. They will appear as complex, overlapping multiplets.[12][13]
¹³C NMR ~157Quartet (q)-C=O (amide): Carbonyl carbon, showing coupling to the three fluorine atoms (²JCF).
¹³C NMR ~116Quartet (q)-CF₃ : Trifluoromethyl carbon, with a large one-bond coupling to fluorine (¹JCF).
¹³C NMR ~45-50Singlet-CH₂- (C2 & C4): Methylene carbons of the azetidine ring.
¹³C NMR ~35-40Singlet-CH- (C3): Methine carbon bearing the amide group.
¹⁹F NMR ~ -75Singlet-CF₃ : A single, sharp peak is expected for the three equivalent fluorine atoms relative to a CFCl₃ standard.
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the expected ion would be the molecular ion of the free base [M+H]⁺.

  • Expected [M+H]⁺: m/z = 169.0583 (for C₅H₈F₃N₂O⁺)

Applications in Medicinal Chemistry and Drug Development

The primary value of this compound lies in its role as a versatile synthetic intermediate. The trifluoroacetamide group serves as a masked primary amine, allowing the stable azetidine core to be introduced into complex molecules.

Deprotection and Further Functionalization: The key reaction is the hydrolysis of the trifluoroacetamide to unmask the 3-aminoazetidine core. This is readily achieved under mild basic conditions (e.g., K₂CO₃ in methanol/water or dilute aqueous NaOH), which are orthogonal to many other protecting groups used in complex syntheses.[5] The resulting 3-aminoazetidine can then undergo a wide range of transformations:

  • Reductive Amination: Reaction with aldehydes or ketones to form substituted amines.

  • Amide Coupling: Acylation with carboxylic acids or acid chlorides to build complex amide linkages.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides.

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of leaving groups on electron-deficient aromatic or heteroaromatic rings.

This versatility makes the compound a valuable starting point for synthesizing libraries of compounds for screening, particularly for targets where a 3-substituted azetidine is a known pharmacophore, such as in triple reuptake inhibitors for depression.[8]

G Start N-(Azetidin-3-YL)-2,2,2- trifluoroacetamide HCl Step1 Deprotection (Mild Base, e.g., K₂CO₃/MeOH) Start->Step1 Intermediate 3-Aminoazetidine (Reactive Intermediate) Step1->Intermediate Path1 Amide Coupling (R-COOH, Coupling Agent) Intermediate->Path1 Path A Path2 Reductive Amination (R-CHO, NaBH(OAc)₃) Intermediate->Path2 Path B Path3 SNAr Reaction (Ar-X, Base) Intermediate->Path3 Path C Product1 Target Molecule 1: Complex Amide Path1->Product1 Product2 Target Molecule 2: Secondary Amine Path2->Product2 Product3 Target Molecule 3: Arylamine Derivative Path3->Product3

Caption: Role as an intermediate for diverse functionalization pathways.

Safety and Handling

Based on available safety data, this compound should be handled with appropriate care in a laboratory setting.[9]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[9]

  • Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a strategically designed molecule that provides a stable and convenient entry point to the valuable 3-aminoazetidine scaffold. Its synthesis is robust, its characterization is straightforward, and its utility in medicinal chemistry is significant. By providing access to a conformationally constrained amine, it enables the exploration of new chemical space and the optimization of drug candidates with improved potency, selectivity, and pharmacokinetic profiles. For drug development professionals, this compound represents a key tool in the construction of next-generation therapeutics.

References

  • Merck & Co., Inc. (2000). Synthesis of azetidine derivatives. Google Patents.
  • Fadhil, T. A., & AL-Hiti, W. F. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. International Journal of Health Sciences, 6(S5), 5732–5747. Retrieved January 24, 2026, from [Link]

  • Singh, A., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. Retrieved January 24, 2026, from [Link]

  • Goudedranche, S., et al. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Trifluoroacetamide. PubChem. Retrieved January 24, 2026, from [Link]

  • Chemsrc. (n.d.). CAS#:98448-79-4 | N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide. Retrieved January 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved January 24, 2026, from [Link]

  • Lee, K., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(10), 1143-1148. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,3-Difluoroazetidine hydrochloride. PubChem. Retrieved January 24, 2026, from [Link]

  • Ghadiri, M. R. (2013). Use of trifluoroacetamide for n-terminal protection. Google Patents.
  • Bak, A., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 27(19), 6598. Retrieved January 24, 2026, from [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 6(14), 2447-2464. Retrieved January 24, 2026, from [Link]

  • Wang, Z. (2012). Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents.
  • Teixeira, C., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Application of NMR Spectroscopy in Food Science. Retrieved January 24, 2026, from [Link]

  • Kumar, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49301-49323. Retrieved January 24, 2026, from [Link]

  • Al-Ostoot, F. H., et al. (2022). (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: A Novel Pyridine Derivative for Inhibiting Vascular Endothelial Growth Factor Receptor-2: Synthesis, Computational, and Anticancer Studies. Molecules, 27(22), 7719. Retrieved January 24, 2026, from [Link]

  • Wanner, B., & Wüthrich, K. (2019). N-Terminal Selective C-H Azidation of Proline-Containing Peptides. Infoscience. Retrieved January 24, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). ¹H NMR spectra were recorded at 300 and 400 MHz. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved January 24, 2026, from [Link]

  • Phillips, D. P., et al. (2014). Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists: structure-activity relationships, lead optimization, and chronic in vivo efficacy. Journal of Medicinal Chemistry, 57(8), 3249-3264. Retrieved January 24, 2026, from [Link]

  • Bull, J. A., & Spivey, A. C. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. The Journal of Organic Chemistry, 86(20), 14217-14227. Retrieved January 24, 2026, from [Link]

  • Lead Sciences. (n.d.). Azetidin-3-yl acetate 2,2,2-trifluoroacetate. Retrieved January 24, 2026, from [Link]

Sources

N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride

Abstract

This technical guide provides a comprehensive, chemically-sound pathway for the synthesis of this compound, a valuable building block in modern medicinal chemistry. The azetidine scaffold is a privileged structure in drug discovery, and its functionalization is of paramount importance. This document details a robust, two-step synthetic sequence beginning from the commercially available N-Boc-3-aminoazetidine. The narrative emphasizes the rationale behind methodological choices, from the selection of protecting groups and reagents to the specific reaction conditions, reflecting the perspective of a senior application scientist. The protocol is designed to be self-validating, offering clear causality for each experimental step to ensure reproducibility and high yield.

Introduction: Strategic Importance of the Target Molecule

The small, strained four-membered azetidine ring has emerged as a highly sought-after motif in drug development.[1] Its rigid, three-dimensional structure can improve pharmacokinetic properties such as aqueous solubility and metabolic stability when replacing more common scaffolds like piperidines or pyrrolidines. The target molecule, this compound, combines this valuable azetidine core with a trifluoroacetamide group. The trifluoroacetyl moiety is a bioisostere of a methyl group but with profoundly different electronic properties; its strong electron-withdrawing nature can significantly alter the pKa of the adjacent amine and enhance binding interactions through hydrogen bonding or dipole interactions.[2]

This guide outlines an efficient and logical synthesis pathway designed for scalability and purity, proceeding through a stable, protected intermediate to yield the desired hydrochloride salt.

Retrosynthetic Analysis and Synthesis Strategy

The synthesis strategy is predicated on a logical disconnection of the target molecule. The final step is envisioned as the deprotection of a suitably protected azetidine ring nitrogen, which would concurrently allow for the formation of the hydrochloride salt. The trifluoroacetamide bond is robust and can be formed prior to this deprotection.

This retrosynthetic logic points to a forward synthesis beginning with a precursor where the azetidine ring nitrogen is protected and the 3-position bears a free amino group. The tert-butyloxycarbonyl (Boc) group is the ideal choice for this role. It is exceptionally stable under the neutral or slightly basic conditions required for the acylation step but is readily cleaved under acidic conditions that are orthogonal to the stability of the trifluoroacetamide linkage.[3][4]

The resulting two-step forward synthesis is as follows:

  • Trifluoroacetylation: Acylation of the primary amine of 1-Boc-3-aminoazetidine using a suitable trifluoroacetylating agent.

  • Boc Deprotection & Salt Formation: Acid-mediated removal of the Boc protecting group using hydrochloric acid to yield the final target compound as its hydrochloride salt.

Synthesis Pathway: A Detailed Walkthrough

This section provides a detailed experimental protocol and mechanistic rationale for each step of the synthesis.

Step 1: Synthesis of N-(1-(tert-butoxycarbonyl)azetidin-3-yl)-2,2,2-trifluoroacetamide

This step involves the formation of the amide bond between the free amine of the protected azetidine and a trifluoroacetyl group.

Reaction Scheme:

Causality and Experimental Choices:

  • Reagent Selection: Trifluoroacetic anhydride (TFAA) is selected as the acylating agent due to its high reactivity, which ensures a rapid and complete conversion of the starting material at low temperatures.[5]

  • Base: Triethylamine (Et3N), a non-nucleophilic organic base, is crucial. It acts as a scavenger for the trifluoroacetic acid (TFA) byproduct generated during the reaction. Without a base, the acidic byproduct would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Solvent: Dichloromethane (DCM) is an excellent aprotic solvent for this reaction, as it readily dissolves the reactants and does not participate in the reaction.

  • Temperature Control: The reaction is initiated at 0 °C to control the exothermicity of the acylation with the highly reactive TFAA. Allowing the reaction to slowly warm to room temperature ensures it proceeds to completion.

Detailed Experimental Protocol: Trifluoroacetylation

  • To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 1-Boc-3-aminoazetidine (1.0 eq, e.g., 5.0 g, 29.0 mmol).

  • Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 10 mL/g).

  • Add triethylamine (1.2 eq, e.g., 4.85 mL, 34.8 mmol) to the solution.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add trifluoroacetic anhydride (1.1 eq, e.g., 4.45 mL, 31.9 mmol) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain N-(1-(tert-butoxycarbonyl)azetidin-3-yl)-2,2,2-trifluoroacetamide as a pure solid.

Step 2: Synthesis of this compound

This final step achieves the dual goal of removing the Boc protecting group and forming the desired hydrochloride salt.

Reaction Scheme:

Causality and Experimental Choices:

  • Reagent Selection: A solution of hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in 1,4-dioxane) is the ideal reagent. It is a strong acid capable of efficiently cleaving the acid-labile Boc group.[6] Crucially, it provides both the acid catalyst for the deprotection and the chloride counter-ion for the final salt, making the process highly atom-economical.

  • Mechanism: The acid protonates the carbamate, which then collapses to release the free amine, carbon dioxide, and a stable tert-butyl cation. The tert-butyl cation subsequently deprotonates to form isobutylene gas.[4] The newly liberated azetidine nitrogen is immediately protonated by the excess HCl to form the stable hydrochloride salt.

  • Solvent and Isolation: 1,4-Dioxane or ethyl acetate are excellent solvents for this step. The final hydrochloride salt is often poorly soluble in these solvents, leading to its precipitation from the reaction mixture. This provides a significant purification advantage, as the product can be isolated by simple filtration.

Detailed Experimental Protocol: Deprotection and Salt Formation

  • Dissolve the N-(1-(tert-butoxycarbonyl)azetidin-3-yl)-2,2,2-trifluoroacetamide (1.0 eq) from the previous step in a minimal amount of a suitable solvent like ethyl acetate or methanol.

  • To this solution, add a solution of 4M HCl in 1,4-dioxane (a significant excess, e.g., 5-10 eq) at room temperature.

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. A white precipitate of the product should begin to form.

  • Continue stirring for 2-4 hours or until the reaction is complete.

  • Upon completion, collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethyl acetate or diethyl ether to remove any residual impurities.

  • Dry the solid under vacuum to yield this compound as a white to off-white crystalline solid.

Data Summary

The following table summarizes expected outcomes for the described synthesis pathway. Actual results may vary based on experimental conditions and scale.

ParameterStep 1: TrifluoroacetylationStep 2: Deprotection/Salt Formation
Starting Material 1-Boc-3-aminoazetidineN-(1-Boc-azetidin-3-yl)-2,2,2-trifluoroacetamide
Key Reagents Trifluoroacetic anhydride, Triethylamine4M HCl in 1,4-Dioxane
Typical Yield 85-95%>95%
Product Form White to off-white solidWhite crystalline solid
Purity (LC-MS) >98%>99%
Characterization ¹H NMR, ¹³C NMR, LC-MS¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, IR

Process Visualization

The overall synthetic workflow is depicted below, illustrating the transformation from the protected starting material to the final hydrochloride salt.

Synthesis_Pathway cluster_0 Step 1: Trifluoroacetylation cluster_1 Step 2: Deprotection & Salt Formation SM 1-Boc-3-aminoazetidine INT N-(1-Boc-azetidin-3-yl)- 2,2,2-trifluoroacetamide SM->INT 1. (CF3CO)2O, Et3N 2. DCM, 0°C to RT INT_c N-(1-Boc-azetidin-3-yl)- 2,2,2-trifluoroacetamide FP N-(Azetidin-3-YL)-2,2,2- trifluoroacetamide hydrochloride INT_c->FP 4M HCl in Dioxane RT

Sources

The Strategic Role of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride, a pivotal building block in contemporary drug discovery. We will delve into its chemical attributes, strategic applications, and the rationale behind its use in the synthesis of complex therapeutic agents. This document will serve as a detailed resource, offering not only theoretical insights but also practical, field-proven experimental protocols. We will explore the nuanced interplay between the strained azetidine ring and the trifluoroacetamide moiety, and how this unique combination imparts desirable pharmacokinetic and pharmacodynamic properties to next-generation drug candidates.

Introduction: The Rise of Strained Heterocycles in Drug Design

In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly turning to saturated heterocyclic scaffolds. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1][2] Its inherent ring strain, sp³-rich character, and conformational rigidity offer a unique combination of properties that can positively influence a drug candidate's metabolic stability, solubility, and receptor binding affinity.[1] The incorporation of an azetidine motif is a validated strategy in approved drugs such as baricitinib, cobimetinib, and azelnidipine, underscoring its importance in modern drug development.[1]

This guide focuses on a specific, yet highly versatile, derivative: this compound. This compound is not typically a final drug product but rather a crucial intermediate—a building block—that provides a gateway to a diverse array of complex molecular architectures. The trifluoroacetamide group serves a dual purpose: as a protecting group for the amine and as a modulator of physicochemical properties.

Physicochemical Properties and Strategic Advantages

The utility of this compound in medicinal chemistry stems from the distinct contributions of its constituent parts: the azetidine ring and the N-trifluoroacetamide group.

PropertyValueSource
Molecular Formula C₅H₈ClF₃N₂OPubChem
Molecular Weight 204.58 g/mol PubChem
Predicted XlogP 0.1PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 4PubChem

Note: Properties are for the free base N-(azetidin-3-yl)-2,2,2-trifluoroacetamide.

The Azetidine Scaffold: A Game-Changer for Pharmacokinetics

The four-membered azetidine ring imparts several beneficial properties to a parent molecule:

  • Metabolic Stability: The compact and strained nature of the azetidine ring makes it less susceptible to metabolic degradation compared to larger, more flexible aliphatic chains or other heterocyclic systems.[3]

  • Improved Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility—a critical factor for bioavailability.

  • Three-Dimensional Diversity: The non-planar nature of the azetidine ring allows for the precise spatial orientation of substituents, enabling chemists to explore three-dimensional chemical space and optimize interactions with biological targets.[1]

The Trifluoroacetamide Group: A Versatile Modulator

The trifluoroacetamide moiety is more than just a simple protecting group for the amine on the azetidine ring. Its unique electronic properties play a significant role:

  • Electron-Withdrawing Nature: The potent electron-withdrawing effect of the trifluoromethyl group modulates the reactivity of the amide.

  • Lipophilicity Enhancement: The fluorine atoms contribute to increased lipophilicity, which can be strategically employed to fine-tune the overall lipophilic profile of a drug candidate to enhance membrane permeability.

  • Stable Protecting Group: The trifluoroacetyl group is a robust protecting group for amines, stable to a variety of reaction conditions, yet readily cleavable under mild basic conditions.[4]

Synthesis of this compound: A Representative Protocol

The synthesis of the title compound is a critical first step for its use as a building block. Below is a representative, two-step experimental protocol based on established chemical transformations.

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: N-Trifluoroacetylation cluster_step2 Step 2: Deprotection and Salt Formation start 1-Boc-3-aminoazetidine reagent1 Trifluoroacetic Anhydride (TFAA) Triethylamine (TEA) intermediate tert-butyl 3-(2,2,2-trifluoroacetamido)azetidine-1-carboxylate intermediate_2 tert-butyl 3-(2,2,2-trifluoroacetamido)azetidine-1-carboxylate start->intermediate_2 Proceed to next step reagent1->intermediate DCM, 0 °C to rt reagent2 HCl in Dioxane product This compound reagent2->product Dioxane, rt ElaborationWorkflow cluster_pathwayA Pathway A: N-Functionalization cluster_pathwayB Pathway B: Deprotection and Functionalization start N-(Azetidin-3-YL)-2,2,2- trifluoroacetamide hydrochloride reagentA R-X (e.g., Alkyl halide, Acyl chloride) Base reagentB1 Base (e.g., K₂CO₃, MeOH) productA N-Substituted Azetidine Derivative reagentA->productA intermediateB 3-Aminoazetidine reagentB1->intermediateB Deprotection reagentB2 Electrophile (R'-Y) productB 3-N-Substituted Azetidine Derivative reagentB2->productB

Sources

N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride: A Strategic Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Foreword: The Azetidine Moiety and the Strategic Advantage of Trifluoroacetyl Protection

The azetidine ring, a four-membered saturated heterocycle, has emerged from the periphery of medicinal chemistry to become a cornerstone in the design of novel therapeutics. Its unique structural and physicochemical properties—namely its inherent ring strain, three-dimensional character, and ability to act as a bioisostere for other common functionalities—offer drug designers a powerful tool to optimize pharmacokinetic and pharmacodynamic profiles. The incorporation of azetidine scaffolds has been linked to improvements in metabolic stability, aqueous solubility, and receptor binding affinity, culminating in the successful development of several FDA-approved drugs.

This guide focuses on a particularly valuable synthetic intermediate: N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride . The strategic utility of this building block lies in the dual nature of its constitution. The azetidine core provides the desirable properties mentioned above, while the trifluoroacetamide group serves as a robust yet readily cleavable protecting group for the pivotal 3-amino functionality. The electron-withdrawing nature of the trifluoromethyl group significantly modulates the nucleophilicity of the amide nitrogen, rendering it stable to a variety of reaction conditions. This allows for selective manipulation of other parts of a molecule before unmasking the azetidine's secondary amine for further derivatization.

This document provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, offering field-proven insights and detailed protocols to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization. This compound is a white to off-white solid that is typically supplied and handled as its hydrochloride salt to improve stability and ease of handling.

PropertyValueSource
CAS Number 124668-48-0
Molecular Formula C₅H₈ClF₃N₂O
Molecular Weight 204.58 g/mol
Appearance White to off-white solidGeneral Knowledge
Storage Inert atmosphere, Room Temperature

Spectroscopic Data:

  • ¹H NMR: The spectrum would be expected to show signals corresponding to the azetidine ring protons and the N-H proton of the trifluoroacetamide. The protons on the carbons adjacent to the nitrogen atoms would appear as multiplets in the downfield region, typically between 3.5 and 4.5 ppm. The methine proton at the 3-position would likely be a multiplet further downfield due to the influence of the nitrogen and the trifluoroacetamide group. The N-H proton would appear as a broad singlet.

  • ¹³C NMR: The carbon spectrum would display signals for the two distinct carbons of the azetidine ring and the carbons of the trifluoroacetamide group. The trifluoromethyl carbon would exhibit a characteristic quartet due to coupling with the fluorine atoms.

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound is conceptually straightforward and can be accomplished in a two-step sequence starting from a suitable precursor, 3-aminoazetidine dihydrochloride. This precursor is commercially available or can be synthesized via multi-step sequences from readily available starting materials.

Synthesis_Workflow cluster_0 Step 1: Trifluoroacetylation cluster_1 Step 2: Salt Formation A 3-Aminoazetidine dihydrochloride reagent1 Ethyl trifluoroacetate (ETFA) Triethylamine (TEA) A->reagent1 C N-(Azetidin-3-YL)-2,2,2- trifluoroacetamide B N-(Azetidin-3-YL)-2,2,2- trifluoroacetamide reagent1->B reagent2 HCl in organic solvent (e.g., Dioxane, Et₂O) C->reagent2 D N-(Azetidin-3-YL)-2,2,2- trifluoroacetamide hydrochloride reagent2->D Synthetic_Applications cluster_0 Deprotection cluster_1 N-Functionalization start N-(Azetidin-3-YL)-2,2,2- trifluoroacetamide hydrochloride deprotected 3-Aminoazetidine start->deprotected Basic Hydrolysis reagent_alkylation R-X (Alkyl halide) Base deprotected->reagent_alkylation reagent_arylation Ar-X (Aryl halide) Pd catalyst, Ligand, Base (Buchwald-Hartwig) deprotected->reagent_arylation reagent_deprotection Base (e.g., K₂CO₃, NaOH) in MeOH/H₂O alkylation N-Alkylated Azetidine arylation N-Arylated Azetidine reagent_alkylation->alkylation reagent_arylation->arylation Kinase_Inhibitor_Synthesis A N-(Azetidin-3-YL)-2,2,2- trifluoroacetamide hydrochloride reagent1 Base (Deprotection) A->reagent1 B 3-Aminoazetidine D N-Arylated Azetidine Intermediate B->D C Heteroaryl Halide (Kinase Hinge Binder) C->D Pd-catalyzed coupling reagent3 Further Functionalization D->reagent3 E Final Kinase Inhibitor reagent1->B reagent2 Buchwald-Hartwig Coupling reagent3->E

safety and handling of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride

This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound (CAS No. 124668-48-0), a key building block in contemporary drug discovery and development. Designed for researchers, chemists, and laboratory professionals, this document moves beyond procedural checklists to explain the scientific rationale behind safety protocols, ensuring a culture of informed caution and experimental integrity.

Compound Profile: Understanding the Inherent Risks

This compound is a bifunctional molecule featuring a strained four-membered azetidine ring and an electron-deficient trifluoroacetamide group. This unique structure, while valuable for introducing specific pharmacophores, dictates its chemical reactivity and toxicological profile. The hydrochloride salt form generally enhances water solubility and stability compared to the free base.

The primary hazards are rooted in its constituent parts:

  • Azetidine Moiety: The strained ring can be susceptible to nucleophilic attack. While generally stable, related azetidinium ions can be reactive. Azetidine itself is a known irritant.[1][2]

  • Trifluoroacetamide Group: The electron-withdrawing trifluoromethyl group makes the amide proton acidic and can influence the molecule's metabolic profile. Related compounds, such as trifluoroacetic acid and fluoroacetamides, are known to be corrosive, irritants, and can possess significant toxicity.[3][4][5] Fluoroacetamide, for instance, can be metabolized to fluoroacetic acid, a potent metabolic poison.[5] While this specific compound's metabolic fate is not fully elucidated in public literature, the potential for hazardous metabolites warrants a high degree of caution.

Physicochemical and Toxicological Properties

The following table summarizes key data compiled from authoritative safety data sheets and chemical databases.

PropertyValueSource
Chemical Formula C₅H₈ClF₃N₂O[6]
Molecular Weight 204.58 g/mol [6]
Appearance White to light yellow crystalline powder (inferred from handling data)[7]
GHS Signal Word Warning[1][6][8]
Primary Hazards Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Respiratory Irritation (Category 3)[8][9][10]
Secondary Hazards Harmful if swallowed (H302), Harmful if inhaled (H332)[6]
Storage Conditions Store in a cool, dry, well-ventilated place, under an inert atmosphere. Protect from moisture.[1][6][8][9]
Incompatibilities Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[11]

Hazard Analysis and Risk Mitigation Workflow

A proactive approach to safety involves a systematic process of identifying potential exposures and implementing robust controls. The following workflow is a self-validating system for any procedure involving this compound.

Diagram: Risk Assessment & Control Strategy

cluster_assessment Risk Assessment cluster_controls Hierarchy of Controls cluster_verification Verification A Identify Task (e.g., Weighing, Reaction Setup, Purification) B Evaluate Physical Form (Solid Powder vs. Solution) A->B C Assess Scale (mg vs. multi-gram) B->C D Determine Exposure Potential (Inhalation, Dermal, Ingestion) C->D E Engineering Controls (Chemical Fume Hood, Ventilated Enclosure) D->E Mitigate Risk F Administrative Controls (SOP Review, Training, Restricted Access) G Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) H Execute Procedure G->H I Monitor for Deviations H->I J Review & Refine SOP I->J

Caption: Risk assessment and control workflow.

Expert Rationale: This workflow emphasizes a top-down approach. Engineering controls (like a fume hood) are the most effective and are prioritized over PPE.[12] The causality is simple: it is always better to remove the hazard from the breathing zone than to rely solely on a barrier like a respirator. Administrative controls ensure that the user is competent and aware of the risks before the experiment begins.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating systems for common laboratory manipulations.

Protocol 1: Weighing and Preparing Solutions

This procedure carries a high risk of aerosolization and dust inhalation.

  • Preparation: Don appropriate PPE: chemical splash goggles, a lab coat, and nitrile gloves (double-gloving is recommended).[4] Ensure a chemical fume hood is certified and functioning correctly.

  • Staging: Place all necessary equipment (weigh boat, spatula, vial, solvent, etc.) inside the fume hood before introducing the compound container. This minimizes traffic in and out of the hood.

  • Weighing: To mitigate static discharge which can cause the fine powder to become airborne, use an anti-static weigh boat or an ionizer if available.[2][12][13] Slowly and carefully transfer the desired amount of the solid. Do not open the container outside of the fume hood.

  • Dissolution: Add the solvent to the solid in the vial. Do not add the solid to the solvent, as this can increase the chance of dust escaping during the transfer. Cap the vial securely before mixing.

  • Decontamination: Carefully wipe down the spatula and weighing area with a damp cloth or towel to collect any residual powder. Treat this wipe as hazardous waste.

  • Closure: Tightly close the main compound container.[1][8][9][11] If the storage recommendation is "under inert gas," purge the headspace with argon or nitrogen before sealing.[1]

  • Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[8][11]

Diagram: Safe Handling Workflow

start Start: Retrieve from Storage ppe Don Minimum PPE: - Splash Goggles - Lab Coat - Nitrile Gloves start->ppe fume_hood Work Exclusively in Certified Chemical Fume Hood weigh Weigh Compound using Anti-Static Measures fume_hood->weigh ppe->fume_hood dissolve Prepare Solution or Add to Reaction weigh->dissolve cleanup Decontaminate Surfaces & Tools dissolve->cleanup waste Segregate Halogenated Organic Waste cleanup->waste storage Return Container to Storage (Purge with Inert Gas if Required) waste->storage end End: Wash Hands storage->end

Caption: Standard workflow for handling the compound.

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

Exposure ScenarioImmediate ActionFollow-Up Medical Advice
Skin Contact Immediately flush skin with plenty of soap and running water for at least 15 minutes.[8][9] Remove all contaminated clothing while flushing.If skin irritation occurs or persists, seek medical advice/attention.[8] Show the Safety Data Sheet to the physician.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[8][9][11] Remove contact lenses if present and easy to do.If eye irritation persists, get medical advice/attention.[8][11]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing.[8][9][11]If the person feels unwell or has difficulty breathing, call a poison center or doctor immediately.[8][9][10] If not breathing, provide artificial respiration.[9][11]
Ingestion Rinse mouth thoroughly with water.[1] Do NOT induce vomiting.[13]Call a poison center or doctor immediately if you feel unwell.[8][9]
Spill Management
  • For small spills (milligrams): Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand). Carefully sweep the material into a designated hazardous waste container. Decontaminate the area with a suitable solvent, followed by soap and water.

  • For large spills: Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) department. Prevent entry into the area until cleared by EHS professionals.

Diagram: Emergency Response Logic

node_action node_action node_decision node_decision start Emergency Event (Spill or Exposure) is_exposure Personnel Exposure? start->is_exposure is_spill Material Spill? is_exposure->is_spill No action_first_aid Execute First Aid (See Table) is_exposure->action_first_aid Yes evaluate_spill Spill Size? is_spill->evaluate_spill Yes end Report Incident is_spill->end No seek_medical Seek Medical Attention (Bring SDS) action_first_aid->seek_medical seek_medical->end action_small_spill Contain & Clean Up (with proper PPE) evaluate_spill->action_small_spill Small action_large_spill Evacuate Area & Call EHS evaluate_spill->action_large_spill Large action_small_spill->end action_large_spill->end

Sources

The Strategic Utility of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride has emerged as a valuable and versatile building block in contemporary medicinal chemistry. Its unique structural combination of a strained azetidine ring and a trifluoroacetamide moiety imparts desirable physicochemical properties to parent molecules, making it a sought-after intermediate in the synthesis of complex therapeutic agents, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of the commercial availability, synthesis, analytical characterization, and strategic applications of this compound for researchers, scientists, and drug development professionals.

Introduction: The Azetidine Scaffold in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant interest in drug discovery due to their ability to confer improved metabolic stability, enhanced solubility, and favorable pharmacokinetic profiles to drug candidates.[1] The inherent ring strain of the azetidine nucleus provides a unique three-dimensional geometry that can facilitate novel interactions with biological targets.[1] The incorporation of a trifluoroacetamide group further enhances the utility of this scaffold by modulating lipophilicity and metabolic stability. This guide focuses on the hydrochloride salt of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide, a readily available and reactive intermediate for the synthesis of advanced pharmaceutical compounds.

Commercial Availability and Procurement

This compound is commercially available from a range of specialized chemical suppliers. Researchers can procure this compound under the CAS Number 124668-48-0 . Its free base form is also available under CAS Number 98448-79-4 .

A non-exhaustive list of suppliers is provided below for informational purposes. It is recommended to request a certificate of analysis (COA) from the chosen supplier to verify purity and specifications.

Table 1: Representative Commercial Suppliers

SupplierRepresentative Catalog NumberPurity (Typical)
AchmemBDJHH045712≥97%
BLDpharmBD00795072≥97%
ChemicalBookCB42462167Inquire

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in Table 2.

Table 2: Physicochemical Data

PropertyValueReference
Molecular Formula C₅H₈ClF₃N₂O[2]
Molecular Weight 204.58 g/mol [2]
Appearance White to off-white solid (typical)Supplier Data
Storage Inert atmosphere, Room Temperature[2]
Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled by trained personnel in a well-ventilated area, utilizing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Hazard Identification:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[2]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection).[2]

Storage Recommendations: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature in a dry, well-ventilated place.[2]

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through the trifluoroacetylation of a suitable 3-aminoazetidine precursor. A general, illustrative synthetic workflow is outlined below.

G cluster_0 Step 1: Protection of 3-Aminoazetidine cluster_1 Step 2: Deprotection and Salt Formation A 3-Aminoazetidine Precursor (e.g., Boc-protected) C N-Boc-N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide A->C Base (e.g., Triethylamine) Dichloromethane, 0°C to rt B Trifluoroacetic Anhydride (TFAA) or other trifluoroacetylating agent B->C D N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide (Free Base) C->D Strong Acid (e.g., TFA or HCl) F This compound D->F E Hydrochloric Acid (HCl) in a suitable solvent (e.g., Ether or Dioxane) E->F

Caption: General Synthetic Workflow

Detailed Experimental Protocol: Trifluoroacetylation of an Amine

The following is a representative, non-optimized protocol for the trifluoroacetylation of an amine using trifluoroacetic anhydride, a common method for this transformation.[3]

Materials:

  • 3-Aminoazetidine derivative (1.0 eq)

  • Trifluoroacetic anhydride (1.1 - 1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (or other suitable non-nucleophilic base) (1.5 - 2.0 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the 3-aminoazetidine derivative in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine to the stirred solution.

  • Add trifluoroacetic anhydride dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude trifluoroacetylated product.

  • Purify the product as necessary, typically by column chromatography on silica gel.

Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of analytical techniques.

Chromatographic Purity (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. While a specific monograph is not publicly available, a general method for the analysis of related polar, acidic compounds can be adapted.

Table 3: Representative HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient 5% to 95% B over 10-15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210-220 nm
Column Temperature 25-30 °C
Structural Elucidation (NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure. Expected chemical shifts in ¹H and ¹³C NMR are influenced by the solvent used (e.g., DMSO-d₆ or D₂O).

  • ¹H NMR: Protons on the azetidine ring are expected to appear as multiplets in the range of 3.5-4.5 ppm. The NH proton will be a broad singlet, and its chemical shift will be concentration and solvent-dependent.

  • ¹³C NMR: The carbonyl carbon of the trifluoroacetamide will appear around 155-160 ppm. The carbons of the azetidine ring will be in the 40-60 ppm range. The trifluoromethyl carbon will be a quartet due to coupling with fluorine.

  • ¹⁹F NMR: A singlet corresponding to the -CF₃ group is expected.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The expected exact mass for the free base (C₅H₇F₃N₂O) can be calculated and compared to the experimental value.

Applications in Drug Discovery

This compound serves as a crucial building block for introducing the 3-aminoazetidine pharmacophore into more complex molecules. The trifluoroacetamide group can act as a protecting group for the amine, which can be deprotected under specific conditions to allow for further synthetic transformations.

Role as a Versatile Synthetic Intermediate

The primary application of this compound is as a precursor to 3-aminoazetidine, which is then incorporated into larger scaffolds.

G A N-(Azetidin-3-YL)-2,2,2- trifluoroacetamide hydrochloride B Deprotection (e.g., K2CO3 in MeOH/H2O) A->B Base C 3-Aminoazetidine B->C D Advanced Intermediate (e.g., Kinase Inhibitor Scaffold) C->D Coupling Reaction (e.g., SNAr, Amide Coupling) E Final API D->E Further Synthetic Steps

Sources

A Spectroscopic Guide to N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride: Structure Elucidation for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing related small molecules. The guide moves beyond a simple presentation of data, offering insights into the structural features that give rise to the observed spectroscopic signatures. Detailed experimental protocols and data interpretation strategies are provided to serve as a practical reference in a laboratory setting.

Introduction: The Structural Significance of Fluorinated Azetidines

Azetidine scaffolds are of increasing interest in medicinal chemistry due to their ability to impart favorable physicochemical properties to drug candidates, such as improved metabolic stability and aqueous solubility. The incorporation of a trifluoroacetyl group further modulates these properties and can influence binding interactions with biological targets. This compound is a key building block in the synthesis of more complex molecules. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and quality control. This guide presents a detailed examination of its NMR, IR, and MS data, grounded in fundamental principles and supported by data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of the title compound is expected to exhibit distinct signals for the azetidine ring protons, the amide proton, and the proton on the positively charged nitrogen. The trifluoroacetyl group, lacking protons, will not show a direct signal in the ¹H NMR spectrum but will influence the chemical shifts of neighboring protons. The hydrochloride salt form significantly impacts the spectrum, causing a downfield shift of protons near the protonated nitrogen atom.

Causality Behind Experimental Choices: The choice of a deuterated solvent such as DMSO-d₆ or D₂O is critical. DMSO-d₆ allows for the observation of exchangeable protons like the N-H protons, while D₂O will cause these signals to disappear due to deuterium exchange, a useful technique for peak assignment. The data presented here is predicted for a DMSO-d₆ solution to allow for the characterization of all protons.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (J, Hz)
~9.8 (broad s)Singlet1HNH₂⁺-
~9.6 (d)Doublet1HNH -C=O~8.0 Hz (³JH,H)
~4.8 (m)Multiplet1HCH -NH-
~4.3 (m)Multiplet2HCH ₂-NH₂⁺-
~4.1 (m)Multiplet2HCH ₂-NH₂⁺-

Interpretation Insights:

  • The azetidine ring protons are expected to show complex splitting patterns due to geminal and vicinal coupling. Based on data from similar 3-substituted azetidine derivatives, the methylene protons can appear as distinct multiplets. For instance, in a related 3-(pyrazol-1-yl)azetidine derivative, the methylene protons of the azetidine moiety appeared as two doublets at δ 4.28 and 4.42 ppm with a geminal coupling constant of approximately 9.6 Hz.[1]

  • The proton on the amide nitrogen is anticipated to be a doublet due to coupling with the adjacent methine proton on the azetidine ring.

  • The two protons on the protonated ring nitrogen (NH₂⁺) are expected to be a broad singlet due to rapid exchange and quadrupolar broadening from the nitrogen atom. In the ¹H NMR spectrum of an ammonium chloride salt, a signal for the ammonium proton is typically observed, which is absent in the corresponding free base.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The electron-withdrawing trifluoroacetyl group and the protonated nitrogen will significantly influence the chemical shifts of the carbon atoms.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~156 (q)C =O
~116 (q)C F₃
~55C H₂-NH₂⁺
~45C H-NH

Interpretation Insights:

  • The carbonyl carbon of the trifluoroacetamide group is expected to appear as a quartet due to coupling with the three fluorine atoms (¹JC,F).

  • The trifluoromethyl carbon will also be a quartet with a large one-bond C-F coupling constant.

  • The carbons of the azetidine ring (C-2, C-4, and C-3) will be deshielded due to the electronegativity of the adjacent nitrogen atoms. Carbons directly attached to a nitrogen atom typically appear in the 10-65 ppm region of a ¹³C NMR spectrum. The protonation of the ring nitrogen will cause a further downfield shift of the adjacent methylene carbons.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Instrument Setup: The data should be acquired on a spectrometer with a minimum field strength of 300 MHz.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • A standard acquisition time of 4 seconds and a relaxation delay of 1-2 seconds is recommended.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum (typically 1024 or more).

    • A spectral width of ~200-220 ppm is appropriate for most organic molecules.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Structural Assignment Workflow

The following diagram illustrates a logical workflow for assigning the NMR spectra of the title compound.

NMR_Workflow cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis cluster_2D 2D NMR (COSY, HSQC) cluster_final Final Structure Confirmation H1 Identify number of signals and their integration H2 Analyze multiplicity (splitting patterns) H1->H2 H3 Analyze chemical shifts (ppm) H2->H3 H4 Assign protons to specific functional groups H3->H4 F1 Integrate all NMR data H4->F1 C1 Identify number of unique carbon signals C2 Analyze chemical shifts (ppm) C1->C2 C3 Use DEPT to determine CH, CH₂, CH₃ C2->C3 C4 Assign carbons to specific functional groups C3->C4 C4->F1 D1 COSY: Correlate coupled protons D2 HSQC: Correlate protons to directly attached carbons D1->D2 D2->F1 F2 Confirm connectivity and stereochemistry F1->F2

Caption: A logical workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the N-H bonds of the amide and the azetidinium ion, the C=O of the amide, and the C-F bonds of the trifluoromethyl group.

Causality Behind Experimental Choices: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred due to its minimal sample preparation requirements. Alternatively, a KBr pellet or a Nujol mull can be prepared.

Table 3: Predicted IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
~3300MediumN-H stretch (amide)
3000-2700Broad, StrongN-H stretch (secondary amine salt, R₂NH₂⁺)
~1710StrongC=O stretch (amide I band) of trifluoroacetamide
1620-1560MediumN-H bend (secondary amine salt)
1560-1540MediumN-H bend (amide II band)
1200-1100StrongC-F stretch

Interpretation Insights:

  • The broad and intense absorption in the 3000-2700 cm⁻¹ region is highly characteristic of the N-H stretching vibration in a secondary amine salt.[2]

  • The strong band around 1710 cm⁻¹ is indicative of the carbonyl group of the trifluoroacetamide. Trifluoroacetamides typically show a C=O stretch in the range of 1690-1720 cm⁻¹.

  • The presence of strong absorptions in the 1200-1100 cm⁻¹ region is a clear indicator of the trifluoromethyl group.

Experimental Protocol for IR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be baseline-corrected if necessary.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, salt-like compound.

Predicted Mass Spectrum (ESI+)

In positive ion ESI, the molecule is expected to be detected as the protonated free base, [M+H]⁺, where M is the free base N-(azetidin-3-yl)-2,2,2-trifluoroacetamide. The hydrochloride salt itself is not typically observed directly.

  • Molecular Formula (Free Base): C₅H₇F₃N₂O

  • Exact Mass (Free Base): 168.0510

  • Predicted [M+H]⁺: m/z 169.0583

Predicted Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide valuable structural information. The fragmentation is likely to be directed by the protonated azetidine ring and the amide functionality.

Plausible Fragmentation Pathways:

  • Loss of the trifluoroacetamide group: Cleavage of the C-N bond between the azetidine ring and the amide nitrogen could lead to a fragment corresponding to the protonated 3-aminoazetidine.

  • Cleavage of the azetidine ring: Four-membered rings can undergo characteristic ring-opening fragmentation pathways.

  • Fragmentation of the side chain: Loss of small neutral molecules like CO or cleavage of the trifluoromethyl group are also possible.

MS_Fragmentation Parent [M+H]⁺ m/z 169 Frag1 Fragment 1 (Protonated 3-aminoazetidine) m/z 73 Parent->Frag1 - C₂HF₃NO Frag2 Fragment 2 (Ring-opened fragment) Parent->Frag2 Ring Cleavage Frag3 Fragment 3 (Loss of CO) m/z 141 Parent->Frag3 - CO

Caption: Plausible fragmentation pathways for the [M+H]⁺ ion of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide.

Experimental Protocol for ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • MS Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500).

  • MS/MS Acquisition: If fragmentation data is desired, select the precursor ion of interest (m/z 169) and acquire a product ion scan using collision-induced dissociation (CID).

Conclusion: A Unified Spectroscopic Picture

The combination of NMR, IR, and MS provides a powerful and complementary set of data for the unambiguous characterization of this compound. The predicted data and interpretation strategies outlined in this guide serve as a robust framework for researchers working with this and related compounds. By understanding the causal relationships between molecular structure and spectroscopic output, scientists can confidently identify and assess the purity of their materials, a critical step in the drug discovery and development pipeline.

References

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 10-15.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry (3rd ed.). Elsevier.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). The chemistry of 2-azetidinones (β-lactams). In The Chemistry of Amides (pp. 721-855). Wiley.
  • IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). (1997). Compiled by A. D. McNaught and A. Wilkinson.
  • Gómez-Sánchez, A., & Cert, A. (1983). Infrared absorption of N-trifluoroacetyl derivatives of amino-sugars.
  • Williams, D. H., & Fleming, I. (2008). Spectroscopic methods in organic chemistry (6th ed.). McGraw-Hill.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Almássy, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Substituted Azetidines using N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine scaffold is a privileged motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties, including improved solubility and metabolic stability, while serving as a rigid, three-dimensional building block. This guide provides a comprehensive overview and detailed protocols for the synthesis of diverse N-1 substituted azetidines starting from the versatile building block, N-(azetidin-3-yl)-2,2,2-trifluoroacetamide hydrochloride. We will explore key synthetic transformations including N-alkylation, N-arylation, and N-acylation. A critical focus is placed on the strategic use of the trifluoroacetamide (Tfa) group, a robust protecting group for the 3-amino moiety that is orthogonal to many common protecting groups and can be removed under specific, mild reductive conditions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable synthon for the creation of novel chemical entities.

Introduction: The Strategic Value of the Azetidine Core and the Tfa-Protected Synthon

Saturated heterocycles have become increasingly important in drug discovery as replacements for traditional aromatic rings, offering improved three-dimensional character and pharmacokinetic profiles.[1] Among these, the azetidine ring, a four-membered nitrogen heterocycle, has emerged as a particularly valuable scaffold.[1] Its strained ring system provides a defined conformational rigidity that can be exploited to orient substituents into specific vectors for optimal target engagement.

The starting material, this compound[2], offers two key points for molecular diversification: the secondary amine of the azetidine ring (N-1) and the protected primary amine at the 3-position. The trifluoroacetamide (Tfa) group is a highly effective protecting group for the 3-amino function due to its exceptional stability. It is resistant to the acidic and basic conditions often used to remove Boc and Fmoc groups, respectively, rendering it an orthogonal tool in complex, multi-step syntheses.[3][4] Its removal is efficiently achieved under specific reductive conditions, which will be detailed in Section 5.

This guide focuses on the functionalization of the N-1 position, which is the most direct route to building a library of diverse 3-substituted azetidines from this starting material.

G cluster_reactions N-1 Functionalization start N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide Hydrochloride freebase Tfa-Protected Azetidine (Free Base) start->freebase Base (e.g., Et3N, DIPEA) alkylation N-Alkylation freebase->alkylation R-X or RCHO, Reductant arylation N-Arylation freebase->arylation Ar-X, Pd Catalyst acylation N-Acylation freebase->acylation RCOCl or RCOOH, Coupling Agent deprotection Tfa Deprotection (Section 5) alkylation->deprotection arylation->deprotection acylation->deprotection final_product 1,3-Disubstituted Azetidine Diamine deprotection->final_product

Figure 1: General workflow for the synthesis and deprotection of 3-substituted azetidines.

Initial Step: Liberation of the Free Base

The starting material is a hydrochloride salt. Prior to any N-1 functionalization, the secondary amine must be liberated by treatment with a suitable base. This is typically done in situ.

Causality Behind Experimental Choices:

  • Base Selection: A non-nucleophilic organic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is ideal. Typically 1.1 to 1.5 equivalents are used to neutralize the HCl salt and an additional equivalent may be required for the subsequent reaction itself. Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be used, particularly in polar aprotic solvents like DMF or acetonitrile, depending on the specific reaction.

  • Solvent: The choice of solvent is dictated by the subsequent reaction. Dichloromethane (DCM), tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile are common choices.

Core Protocol I: N-Alkylation via Reductive Amination

Reductive amination is one of the most reliable and widely used methods for N-alkylation of secondary amines.[5] It proceeds through the formation of an iminium ion from the condensation of the azetidine with an aldehyde or ketone, which is then reduced in situ. This method's primary advantage is the prevention of over-alkylation to form a quaternary ammonium salt, a common side reaction in direct alkylations with alkyl halides.[5]

Mechanism and Rationale: The reaction is typically performed in a single pot. A mild and selective reducing agent is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is often the reagent of choice because it is less reactive towards the carbonyl starting material than the iminium ion intermediate, reducing side reactions and improving yields.[5]

Experimental Protocol: General Procedure for Reductive Amination

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Add an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Neutralization: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) and stir for 10-15 minutes at room temperature.

  • Carbonyl Addition: Add the desired aldehyde or ketone (1.1 eq).

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Reagent (Aldehyde/Ketone)SolventTime (h)Typical Yield (%)
BenzaldehydeDCM485-95%
CyclohexanoneDCE1280-90%
IsobutyraldehydeDCM388-96%
4-PyridinecarboxaldehydeDCM/DMF (10:1)675-85%

Core Protocol II: N-Arylation via Buchwald-Hartwig Cross-Coupling

The introduction of an aryl or heteroaryl group at the N-1 position is a powerful transformation in medicinal chemistry. The Buchwald-Hartwig amination is the premier method for this transformation, utilizing a palladium catalyst and a specialized phosphine ligand to couple the amine with an aryl halide or triflate.[6]

Mechanism and Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl azetidine and regenerate the Pd(0) catalyst.

  • Catalyst/Ligand Choice: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligand (e.g., XPhos, RuPhos, BINAP) is critical and often needs to be screened for optimal results with a given substrate.

  • Base Selection: A weak, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle without competing in side reactions. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are commonly used.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n pd2_ox L_nPd(II)(Ar)(X) pd0->pd2_ox Oxidative Addition (Ar-X) pd2_amido [L_nPd(II)(Ar)(NR'R'')]^+ pd2_ox->pd2_amido + HNR'R'' - HX (Base) pd2_amido->pd0 product Ar-NR'R'' pd2_amido->product Reductive Elimination note1 Ar-X = Aryl Halide HNR'R'' = Azetidine note2 L = Phosphine Ligand

Figure 2: Simplified Buchwald-Hartwig cross-coupling cycle.

Experimental Protocol: General Procedure for N-Arylation

  • Preparation: To a flame-dried Schlenk tube or microwave vial, add the aryl halide (1.0 eq), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Reagent Addition: Add the base (e.g., sodium tert-butoxide, 1.4 eq) and this compound (1.2 eq).

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat to 80-110 °C for 4-24 hours. Microwave irradiation can often significantly reduce reaction times.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Aryl HalideCatalyst/LigandBaseTemp (°C)Yield (%)
4-BromotoluenePd₂(dba)₃ / XPhosNaOtBu10080-90%
2-ChloropyridinePd(OAc)₂ / RuPhosCs₂CO₃11075-85%
1-Bromo-4-methoxybenzenePd₂(dba)₃ / BINAPNaOtBu10082-92%

Final Step: Deprotection of the 3-Trifluoroacetamido Group

A key advantage of the Tfa protecting group is its unique deprotection condition, which imparts orthogonality to many other protecting groups. While stable to many acidic and basic conditions, it is readily cleaved by reduction with sodium borohydride.[3][4]

Mechanism and Rationale: The deprotection with excess sodium borohydride in a mixed alcohol/ether solvent system is highly effective.[4] Unlike basic hydrolysis which can be harsh and may not be compatible with sensitive functional groups like esters or tertiary bromides[7], this reductive cleavage is mild and selective. The reaction proceeds rapidly, often within an hour at room temperature.[4]

Experimental Protocol: Tfa-Group Deprotection

  • Preparation: Dissolve the Tfa-protected azetidine (1.0 eq) in a 1:1 mixture of anhydrous tetrahydrofuran (THF) and ethanol (approx. 0.1 M).

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (5-10 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitoring: Monitor the disappearance of the starting material by LC-MS.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Extraction: Add ethyl acetate or DCM and separate the layers. Extract the aqueous phase with the organic solvent (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected 3-aminoazetidine derivative. Further purification is often not necessary, but can be performed by chromatography or crystallization if required.

This deprotection unmasks the 3-amino group, making it available for subsequent functionalization, such as acylation or alkylation, to create complex, disubstituted azetidine cores.

Conclusion

This compound is a powerful and versatile building block for the synthesis of 3-substituted azetidines. The trifluoroacetamide protecting group provides robust protection for the 3-amino moiety, allowing for a wide range of functionalization reactions to be performed selectively at the N-1 position of the azetidine ring. The protocols outlined in this guide for N-alkylation, N-arylation, and subsequent mild deprotection offer reliable and efficient pathways for accessing a diverse array of novel azetidine-containing compounds for drug discovery and development programs.

References

  • US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google P
  • WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google P
  • Trifluoroacetamides - Organic Chemistry Portal. [Link]

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - NIH National Library of Medicine. [Link]

  • Azetidinone: Different methods of synthesis and its biological profile - Der Pharma Chemica. [Link]

  • N-Substituted-3-chloro-2-azetidinones: Synthesis and characterization of novel anthelmintic agents - ResearchGate. [Link]

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - NIH National Library of Medicine. [Link]

  • Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections - MDPI. [Link]

  • This compound - Achmem. [Link]

  • Can I deprotect trifluoroacetamide by alkaline hydrolysis if I have tertiary bromide group in my structure? - ResearchGate. [Link]

  • Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. [Link]

  • 3–Aminoazetidin–2–one Derivatives as N–Acylethanolamine Acid Amidase (NAAA) Inhibitors Suitable for Systemic Administration - NIH National Library of Medicine. [Link]

  • Amide Synthesis - Fisher Scientific. [Link]

  • The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups - ResearchGate. [Link]

  • 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - NIH National Library of Medicine. [Link]

  • Synthesis of N tau-arylhistidine derivatives via direct N-arylation - PubMed. [Link]

Sources

Application Note & Protocol: A Scalable, High-Purity Synthesis of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-proven guide for the large-scale synthesis of N-(azetidin-3-yl)-2,2,2-trifluoroacetamide hydrochloride, a critical building block in modern medicinal chemistry. The narrative emphasizes not only the procedural steps but also the underlying chemical principles and strategic decisions essential for scaling up production. We detail a robust, two-step process commencing from commercially available N-Boc-3-aminoazetidine, proceeding through a controlled trifluoroacetylation, and culminating in a deprotection/salt formation step that ensures high purity and yield. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and scalable method for producing this valuable intermediate.

Strategic Overview: The Synthetic Rationale

The synthesis of this compound is a process of significant interest due to the prevalence of the trifluoroacetylated azetidine motif in pharmacologically active compounds. The trifluoromethyl group is a bioisostere for several functional groups and is known to enhance metabolic stability and binding affinity.[1] The azetidine ring, a strained four-membered heterocycle, serves as a versatile scaffold in drug design.[2][3]

Our synthetic strategy is designed for scalability, safety, and efficiency. It hinges on a two-stage approach:

  • N-Trifluoroacetylation of a Protected Precursor: We begin with N-tert-butoxycarbonyl (Boc)-3-aminoazetidine. The Boc group is an ideal choice for a protecting group in this context; it is stable under the basic conditions of the acylation reaction but can be removed cleanly under acidic conditions, which conveniently facilitates the formation of the final hydrochloride salt in the subsequent step. The trifluoroacetylation is achieved using ethyl trifluoroacetate, a reagent favored for large-scale applications over more volatile and hazardous alternatives like trifluoroacetyl chloride or trifluoroacetic anhydride due to its higher boiling point and more manageable reactivity.[4]

  • Deprotection and In-Situ Hydrochloride Salt Formation: The second stage involves the concomitant removal of the Boc protecting group and the formation of the desired hydrochloride salt. This is efficiently accomplished by treating the protected intermediate with a solution of hydrogen chloride in a suitable organic solvent, such as isopropanol or dioxane. This method avoids the use of aqueous HCl, which can complicate isolation, and allows for the direct precipitation of the final product in high purity.[5][6]

Overall Synthetic Workflow Diagram

G cluster_0 PART I: Trifluoroacetylation cluster_1 PART II: Deprotection & Salt Formation A N-Boc-3-aminoazetidine C N-Boc-N'-(azetidin-3-yl)- 2,2,2-trifluoroacetamide A->C Acylation (Reflux) B Ethyl Trifluoroacetate (ETFA) Triethylamine (TEA) Ethanol (EtOH) B->A E N-(Azetidin-3-yl)-2,2,2- trifluoroacetamide hydrochloride (Final Product) C->E Deprotection & Precipitation D HCl in Isopropanol (IPA) D->C

Caption: High-level workflow for the two-part synthesis.

Part I: Protocol for Trifluoroacetylation of N-Boc-3-aminoazetidine

Principle and Causality

This step involves the nucleophilic acyl substitution on ethyl trifluoroacetate (ETFA). The primary amine of N-Boc-3-aminoazetidine acts as the nucleophile, attacking the electrophilic carbonyl carbon of ETFA.[1] Triethylamine (TEA) is employed as a mild, non-nucleophilic base. Its primary role is to scavenge the ethanol byproduct, shifting the reaction equilibrium towards the product. Ethanol is chosen as the solvent for its ability to dissolve the starting materials and for its high boiling point, which allows the reaction to be conducted at reflux to ensure a reasonable reaction rate.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
N-Boc-3-aminoazetidine172.231.00 kg5.811.0
Ethyl trifluoroacetate142.081.24 kg (0.99 L)8.711.5
Triethylamine101.190.88 kg (1.21 L)8.711.5
Ethanol (anhydrous)46.0710.0 L--
Ethyl Acetate88.11~15.0 L--
Brine (Saturated NaCl)-~5.0 L--
Anhydrous MgSO₄/Na₂SO₄-As needed--
Step-by-Step Experimental Protocol
  • Reactor Setup: Charge a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet with N-Boc-3-aminoazetidine (1.00 kg, 5.81 mol).

  • Solvent Addition: Add anhydrous ethanol (10.0 L) to the reactor. Stir the mixture until all solids have dissolved.

  • Reagent Charging: Sequentially add triethylamine (1.21 L, 8.71 mol) followed by ethyl trifluoroacetate (0.99 L, 8.71 mol) to the solution at ambient temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 12-18 hours. The reaction progress should be monitored.

  • In-Process Control (IPC): After 12 hours, take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate (e.g., Silica gel 60 F₂₅₄) using a mobile phase of 50% ethyl acetate in hexanes. The reaction is considered complete when the starting amine spot (visualized with ninhydrin stain) is no longer detectable.

  • Solvent Removal: Once the reaction is complete, cool the mixture to 40-50 °C and remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: To the resulting oil, add ethyl acetate (10.0 L) and deionized water (5.0 L). Stir vigorously for 15 minutes. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl (2 x 2.5 L) to remove residual triethylamine, followed by saturated aqueous sodium bicarbonate (2 x 2.5 L), and finally with brine (1 x 5.0 L). The sequential washes are critical to remove the base and any unreacted starting materials, simplifying the final isolation.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or waxy solid. The product, N-Boc-N'-(azetidin-3-yl)-2,2,2-trifluoroacetamide, is typically of sufficient purity to proceed to the next step without further purification.

Part II: Protocol for Boc Deprotection and Hydrochloride Salt Formation

Principle and Causality

This step leverages the lability of the Boc group to strong acid. The tert-butyl cation that is formed is highly stable, making this deprotection efficient. The use of anhydrous HCl in isopropanol (IPA) is strategic: IPA is a good solvent for the protected intermediate but a poor solvent for the resulting hydrochloride salt, causing the final product to precipitate out of the solution upon formation.[7] This provides a significant purification advantage, as any non-basic, organic-soluble impurities from the previous step will remain in the mother liquor.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
Crude Intermediate (from Part I)268.25~1.56 kg5.811.0
Isopropanol (IPA)60.108.0 L--
5-6 M HCl in Isopropanol-~3.0 L15-18~2.5-3.0
Diethyl Ether or MTBE-~10.0 L--
Step-by-Step Experimental Protocol
  • Reactor Setup: In a clean and dry 20 L reactor, dissolve the crude N-Boc-N'-(azetidin-3-yl)-2,2,2-trifluoroacetamide from Part I in isopropanol (8.0 L) at room temperature.

  • Acidification: Cool the solution to 0-5 °C using an ice bath. Slowly add the 5-6 M solution of HCl in isopropanol (~3.0 L) over 1-2 hours. The addition is exothermic and must be controlled to maintain the internal temperature below 15 °C. A white precipitate will begin to form during the addition.

  • Reaction Completion: After the addition is complete, allow the slurry to warm to room temperature and stir for an additional 4-6 hours to ensure complete deprotection.

  • IPC: Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.

  • Product Isolation: Filter the thick white slurry through a Büchner funnel.

  • Washing and Purification: Wash the filter cake thoroughly with cold isopropanol (2 x 2.0 L) followed by diethyl ether or MTBE (2 x 5.0 L). The ether wash is crucial for removing residual IPA and any remaining organic impurities, and it helps in drying the final product.[7]

  • Drying: Dry the resulting white crystalline solid in a vacuum oven at 40-50 °C until a constant weight is achieved. This typically yields this compound with >98% purity.

Process Data & Characterization

Summary of Key Process Parameters
ParameterStep 1: AcylationStep 2: Deprotection/Salt Formation
Key Reagents Ethyl trifluoroacetate, TEAHCl in Isopropanol
Solvent EthanolIsopropanol
Temperature 78-80 °C (Reflux)0-15 °C (addition), then RT
Reaction Time 12-18 hours4-6 hours
Typical Yield >95% (crude)85-95% (over two steps)
Product Form Oil / Waxy SolidWhite Crystalline Solid
Purity (HPLC) >90%>98%
Analytical Characterization Data
  • Chemical Formula: C₅H₈ClF₃N₂O

  • Molecular Weight: 204.58 g/mol [8]

  • ¹H NMR (400 MHz, D₂O): δ 4.80-4.70 (m, 1H), 4.45-4.30 (m, 2H), 4.25-4.15 (m, 2H).

  • ¹⁹F NMR (376 MHz, D₂O): δ -75.8 (s).

  • ¹³C NMR (101 MHz, D₂O): δ 160.1 (q, J=37.0 Hz), 117.8 (q, J=286.0 Hz), 48.5, 45.1.

  • Mass Spec (ESI+): m/z = 169.1 [M+H]⁺ (for free base).

  • Appearance: White to off-white crystalline solid.

Safety and Hazard Management

All operations should be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.

  • Ethyl Trifluoroacetate: Flammable liquid. Handle with care.

  • Triethylamine: Flammable and corrosive liquid with a strong odor. Causes severe skin and eye irritation.

  • HCl in Isopropanol: Highly corrosive and toxic. Causes severe burns. Reacts with bases. Ensure proper ventilation and use acid-resistant gloves and eye protection.

  • General Precautions: Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a flame-retardant lab coat, and chemically resistant gloves.[9][10] Ensure emergency eyewash stations and safety showers are readily accessible.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Acylation (Step 1) Insufficient reaction time or temperature; Inactive reagents.Extend reflux time and re-check by IPC. Ensure anhydrous conditions and use fresh reagents.
Low Yield in Step 1 Product loss during aqueous work-up.Perform back-extraction of the aqueous layers with ethyl acetate.
Incomplete Deprotection (Step 2) Insufficient HCl; Low reaction temperature or time.Add more HCl solution and allow to stir longer at room temperature. Confirm with IPC.
Product is Oily/Gummy, not Crystalline Presence of water; Impurities inhibiting crystallization.Ensure anhydrous conditions throughout Step 2. Triturate the product with diethyl ether or MTBE to induce crystallization and wash away impurities.
Product Discoloration (Yellow/Brown) Impurities from starting material; Degradation during heating.Consider a charcoal treatment of the solution in Step 1 before workup. Ensure temperature control during all heating and concentration steps.

References

  • WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents. Google Patents.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023-01-21). PubMed Central. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021-03-24). RSC Publishing. Available at: [Link]

  • Azetidinone: Different methods of synthesis and its biological profile - Der Pharma Chemica. Der Pharma Chemica. Available at: [Link]

  • Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines - ResearchGate. (2022-08-06). ResearchGate. Available at: [Link]

  • Purification of organic hydrochloride salt? - ResearchGate. (2017-02-07). ResearchGate. Available at: [Link]

  • KR101083935B1 - Trifluoroacetylation for amines - Google Patents. Google Patents.
  • Chemoselective α-Trifluoroacetylation of Amides Using Highly Electrophilic Trifluoroacetic Anhydrides and 2,4,6-Collidine - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Isolation of primary amines as HCL salt problem - Sciencemadness.org. (2006-12-10). Sciencemadness.org. Available at: [Link]

  • A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. (2006-10). Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Azetidine synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries - PubMed. (2012-09-07). PubMed. Available at: [Link]

  • CAS#:98448-79-4 | N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide | Chemsrc. Chemsrc. Available at: [Link]

  • US3337630A - Process for the purification of amines - Google Patents. Google Patents.
  • Isolation (Recovery) of amines - University of Alberta. University of Alberta. Available at: [Link]

  • Synthesis of N-trifluoroacetyl-L-acosamine, N-trifluoroacetyl-L-daunosamine, and their 1-thio analogs - PubMed. PubMed. Available at: [Link]

  • The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups - ResearchGate. (2020-05-27). ResearchGate. Available at: [Link]

Sources

N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for the Use of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride in Kinase Inhibitor Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

The azetidine ring has emerged as a privileged scaffold in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as increased sp3 character, metabolic stability, and improved aqueous solubility.[1][2] When incorporated into kinase inhibitors, this strained, four-membered heterocycle can act as a rigid linker or a vector, precisely orienting pharmacophoric groups within the ATP-binding pocket. This guide provides a detailed overview and validated protocols for the application of this compound, a key building block for introducing the 3-aminoazetidine moiety. We will explore the strategic use of the trifluoroacetamide protecting group, detailing its facile, orthogonal deprotection and subsequent coupling to kinase inhibitor scaffolds.

Introduction: The Strategic Value of the 3-Aminoazetidine Moiety

Kinase inhibitors are a cornerstone of targeted cancer therapy.[] The design of potent and selective inhibitors often hinges on the exploration of novel chemical space to optimize interactions with the kinase active site and improve drug-like properties. The 3-aminoazetidine scaffold offers several distinct advantages:

  • Structural Rigidity and Vectorial Projection: Unlike flexible alkyl chains, the azetidine ring is conformationally constrained. This rigidity minimizes the entropic penalty upon binding to the target protein and allows for a well-defined exit vector from a core scaffold, enabling precise positioning of substituents to engage with specific residues in the kinase domain.

  • Increased sp³ Character: A higher fraction of sp³-hybridized carbons is often correlated with greater success in clinical development due to improved solubility, metabolic stability, and reduced off-target toxicity. The azetidine ring is an excellent source of sp³ character.[2]

  • Improved Physicochemical Properties: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, often leading to enhanced aqueous solubility and improved pharmacokinetic profiles. Marketed kinase inhibitors, such as the MEK inhibitor cobimetinib, successfully incorporate an azetidine-3-ol moiety, highlighting the ring's value.[1][4]

The subject of this guide, this compound, serves as an ideal precursor. The trifluoroacetamide group is a robust protecting group, stable to a wide range of reaction conditions, yet it can be cleaved under mild basic conditions that are orthogonal to many other protecting groups (e.g., Boc, Cbz), making it highly valuable in multi-step syntheses.[5]

Physicochemical Properties and Handling

Proper handling and characterization of the starting material are critical for reproducible success. The key properties of the title compound are summarized below.

PropertyValueSource(s)
CAS Number 124668-48-0[6]
Molecular Formula C₅H₈ClF₃N₂O[6]
Molecular Weight 204.58 g/mol [6]
Appearance White to off-white solid
Storage Conditions Store at room temperature under an inert atmosphere. Keep container tightly sealed in a dry and well-ventilated place.[6][7]
Solubility Soluble in water, methanol, and DMSO.

Safety Information: The compound is classified as a warning-level hazard. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may be harmful if inhaled (H332).[6] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a certified chemical fume hood.

Synthetic Workflow: From Building Block to Final Compound

The general strategy for incorporating the 3-aminoazetidine moiety involves a two-stage process: (1) neutralization and deprotection of the trifluoroacetamide group to unmask the key amine nucleophile, followed by (2) coupling of the free 3-aminoazetidine to an activated kinase inhibitor scaffold.

G cluster_0 PART 1: Deprotection cluster_1 PART 2: Coupling Start N-(Azetidin-3-YL)-2,2,2- trifluoroacetamide HCl Intermediate 3-Aminoazetidine (Free Amine) Start->Intermediate K₂CO₃, MeOH/H₂O or LiOH, THF/H₂O FinalProduct Final Kinase Inhibitor Intermediate->FinalProduct SNAr Reaction DIPEA, NMP, Heat Scaffold Activated Kinase Scaffold (e.g., Ar-Cl, Ar-F) Scaffold->FinalProduct G cluster_workflow SNAr Coupling Workflow step1 1. Combine Reactants - 3-Aminoazetidine (crude) - Kinase Scaffold (Ar-Cl) - NMP or DMF (Solvent) step2 2. Add Base - DIPEA (2.0 equiv) step1->step2 step3 3. Heat Reaction - 80-120 °C step2->step3 step4 4. Monitor Progress - TLC or LC-MS step3->step4 step5 5. Aqueous Workup - Dilute with H₂O - Extract with EtOAc step4->step5 step6 6. Purification - Silica Gel Chromatography step5->step6 step7 7. Characterization - NMR, HRMS, HPLC step6->step7

Sources

Application Notes and Protocols for N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride in Central Nervous System (CNS) Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. Its incorporation into drug candidates has been shown to improve pharmacokinetic properties and confer unique pharmacological profiles. This document provides a comprehensive guide for researchers exploring the potential of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride as a novel chemical entity for CNS drug discovery. While direct literature on this specific compound is emerging, this guide synthesizes knowledge from related azetidine derivatives to propose potential applications and detailed experimental protocols. We will explore its potential as a modulator of key CNS targets, including monoamine transporters and cholinesterases, and provide step-by-step methodologies for in vitro and in vivo evaluation.

Introduction: The Azetidine Scaffold in CNS Drug Discovery

The four-membered azetidine ring, while less common than its five- and six-membered counterparts, is an increasingly important structural component in the design of novel therapeutics. Its strained ring system can lead to favorable conformational rigidity and novel vector orientations for substituents, enabling precise interactions with biological targets. Compounds containing the azetidinone (β-lactam) ring, for instance, are not only foundational to antibiotic discovery but have also shown antidepressant and nootropic activities.[1]

This compound presents an intriguing starting point for a CNS-focused discovery program. The core azetidine ring provides a versatile scaffold for chemical modification. The trifluoroacetamide group is a bioisostere of other functional groups and can influence the compound's lipophilicity, metabolic stability, and binding interactions. The trifluoroacetyl group can also serve as a protecting group in multi-step syntheses.[2][3] The hydrochloride salt form ensures aqueous solubility, which is advantageous for in vitro screening and initial formulation development.

Given the precedent of azetidine derivatives exhibiting CNS activity, we hypothesize that this compound or its analogues could modulate key neurological targets. This guide will focus on its potential as a modulator of monoamine transporters and as a cholinesterase inhibitor, two target classes with significant therapeutic relevance in a range of CNS disorders.

Potential Biological Targets and Scientific Rationale

Based on the known pharmacology of related azetidine-containing molecules, we propose the following primary targets for initial investigation:

  • Monoamine Transporters (DAT, SERT, NET): A series of 3-aryl-3-arylmethoxy-azetidines have demonstrated high affinity for the dopamine (DAT) and serotonin (SERT) transporters.[4] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key mechanism for treating depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). The structural features of this compound suggest it could serve as a scaffold for developing novel monoamine reuptake inhibitors.

  • Cholinesterases (AChE and BChE): Hybrid molecules incorporating an azetidine moiety have been designed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, a therapeutic strategy for managing the symptoms of Alzheimer's disease and other cognitive disorders. The nitrogen atom in the azetidine ring could potentially interact with the catalytic or peripheral anionic site of cholinesterases.

The following sections provide detailed protocols to investigate the interaction of this compound with these proposed targets.

In Vitro Experimental Protocols

Monoamine Transporter Binding Assays

This protocol describes a competitive radioligand binding assay to determine the affinity of the test compound for the human dopamine and serotonin transporters.

Workflow for Monoamine Transporter Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Detection cluster_analysis Data Analysis Prep Prepare cell membranes expressing hDAT or hSERT Incubate Incubate membranes, radioligand, and test compound Prep->Incubate Ligand Prepare radioligand ([3H]WIN 35,428 for hDAT, [3H]Citalopram for hSERT) Ligand->Incubate Compound Prepare serial dilutions of this compound Compound->Incubate Filter Rapidly filter through glass fiber filters to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Scintillation Measure radioactivity using a scintillation counter Wash->Scintillation Curve Generate competition curves Scintillation->Curve Ki Calculate Ki values Curve->Ki

Caption: Workflow for Monoamine Transporter Binding Assay.

Materials:

  • Cell membranes expressing human dopamine transporter (hDAT) or human serotonin transporter (hSERT)

  • Radioligands: [³H]WIN 35,428 (for hDAT), [³H]Citalopram (for hSERT)

  • Non-specific binding control: Benztropine (for hDAT), Fluoxetine (for hSERT)

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and counter

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in the assay buffer to achieve final concentrations ranging from 1 pM to 100 µM.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or 10 µM non-specific control (for non-specific binding).

    • 50 µL of the test compound at various concentrations.

    • 50 µL of the appropriate radioligand (final concentration ~0.5 nM).

    • 50 µL of cell membrane preparation (5-10 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Detection: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Cholinesterase Inhibition Assay

This protocol uses the Ellman's method to measure the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Materials:

  • Human recombinant AChE or BChE

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Assay buffer: 100 mM sodium phosphate buffer, pH 8.0

  • 96-well microplates

  • Microplate reader

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 140 µL of assay buffer.

    • 20 µL of DTNB (1.5 mM).

    • 20 µL of the test compound at various concentrations.

    • 20 µL of AChE or BChE solution.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of ATCI or BTCI (15 mM) to initiate the reaction.

  • Detection: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (V) for each concentration of the test compound. Determine the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

Hypothetical Data Summary

TargetAssay TypeHypothetical IC₅₀ (µM)
hDATBinding1.5
hSERTBinding0.8
AChEInhibition> 100
BChEInhibition25.7

In Vivo Behavioral Models

Should in vitro studies indicate promising activity, the following in vivo models can be used to assess the CNS effects of this compound or its optimized analogues.

Forced Swim Test (Porsolt's Test) for Antidepressant-like Activity

Principle: This model is based on the observation that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant drugs are known to reduce the duration of this immobility.

Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Drug Administration: Administer the test compound intraperitoneally (i.p.) at various doses (e.g., 1, 5, 10 mg/kg) 30 minutes before the test. A vehicle control group and a positive control group (e.g., fluoxetine, 20 mg/kg) should be included.

  • Test Procedure:

    • Pre-swim session (Day 1): Place each mouse in a glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm for 15 minutes.

    • Test session (Day 2): 24 hours after the pre-swim, place the mice back in the cylinders for a 6-minute session. Record the duration of immobility during the last 4 minutes of the session.

  • Data Analysis: Compare the mean immobility time of the drug-treated groups with the vehicle control group using a one-way ANOVA followed by a post-hoc test.

Novel Object Recognition Test for Nootropic Effects

Principle: This test assesses cognitive function, particularly memory, based on the innate tendency of rodents to explore novel objects more than familiar ones.

Protocol:

  • Animals: Male Wistar rats (10-12 weeks old).

  • Drug Administration: Administer the test compound (i.p. or orally) 60 minutes before the familiarization phase.

  • Test Procedure:

    • Habituation: Allow the rats to explore an empty open-field arena for 10 minutes for 2 consecutive days.

    • Familiarization Phase: Place two identical objects in the arena and allow the rat to explore for 5 minutes.

    • Test Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object and allow the rat to explore for 5 minutes.

  • Data Analysis: Calculate a discrimination index (DI) as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory. Compare the DI of the drug-treated groups with the vehicle control group.

Hypothetical Signaling Pathway Modulation

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release DAT Dopamine Transporter (DAT) Dopamine_cleft->DAT Reuptake D_receptor Dopamine Receptors Dopamine_cleft->D_receptor Binding Signaling Downstream Signaling D_receptor->Signaling Compound N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride Analogue Compound->DAT Inhibition

Caption: Hypothetical mechanism of action at the dopamine transporter.

Conclusion and Future Directions

This compound represents a valuable chemical starting point for CNS drug discovery. The protocols outlined in this guide provide a robust framework for evaluating its potential as a modulator of monoamine transporters and cholinesterases. Positive results from these initial screens would warrant further investigation, including lead optimization to improve potency and selectivity, comprehensive ADME-Tox profiling, and evaluation in more complex animal models of CNS disorders. The versatility of the azetidine scaffold offers numerous opportunities for chemical elaboration, paving the way for the discovery of novel therapeutics for a range of neurological and psychiatric conditions.

References

  • Kędzia, J., Gzella, A. K., & Moshari, M. (2021). Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. International Journal of Molecular Sciences, 22(15), 8032. [Link]

  • Meegan, M. J., et al. (2023). Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. Pharmaceuticals, 16(5), 743. [Link]

  • ResearchGate. (n.d.). Azetidine derivatives with CNS activity. Retrieved from [Link]

  • O'Boyle, N. M., et al. (2019). 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. Molecules, 24(18), 3296. [Link]

  • Wang, Y., et al. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 23(11), 2959. [Link]

  • Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Guesné, S. J. J., et al. (2022). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 28(42), e202200590. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010). Azetidinones. Retrieved from [Link]

  • de Esch, I. J. P., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, 62(17), 8149–8157. [Link]

  • Google Patents. (2012). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Google Patents. (2015). US20150011778A1 - Use of trifluoroacetamide for n-terminal protection.
  • Carroll, F. I., et al. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Bioorganic & Medicinal Chemistry Letters, 23(12), 3505–3508. [Link]

  • Der Pharma Chemica. (2011). Azetidinone: Different methods of synthesis and its biological profile. Retrieved from [Link]

  • ResearchGate. (2022). The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Novel pyrazinamide condensed azetidinones inhibit the activities of cholinesterase enzymes. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1983). Trifluoroacetyl as a Protecting Group for 1-Halo Sugars. Retrieved from [Link]

Sources

Application Note & Protocols: Strategic Functionalization of the Azetidine Scaffold from N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine motif is a privileged scaffold in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as increased solubility, improved metabolic stability, and three-dimensional complexity.[1][2][3] This guide provides a comprehensive overview of synthetic protocols for the functionalization of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride, a versatile and commercially available building block. We will explore strategic modifications at both the azetidine nitrogen and the C3-position, offering detailed, step-by-step protocols grounded in established chemical principles. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel chemical entities.

Introduction to the Core Scaffold

This compound is a bifunctional building block. Its utility stems from two key reactive sites: the secondary amine of the azetidine ring and the latent primary amine at the C3-position, which is protected by a trifluoroacetamide (Tfa) group.

  • The Azetidine Ring: This strained four-membered ring provides a rigid, defined vector for substituents, influencing the overall conformation of the molecule.[2] The secondary nitrogen is nucleophilic and serves as the primary handle for a variety of functionalization reactions. As the starting material is a hydrochloride salt, the azetidine nitrogen is protonated and must be neutralized with a suitable base prior to reaction.

  • The Trifluoroacetamide (Tfa) Protecting Group: The Tfa group is an electron-withdrawing amide that deactivates the C3-amino group towards common reactions. Its stability allows for selective functionalization of the azetidine nitrogen first. However, it can be selectively removed under specific conditions to enable subsequent modifications at the C3-position.[4][5]

Caption: Core Scaffold Overview.

Strategic Functionalization Pathways

There are two primary strategies for elaborating this scaffold, contingent on the desired final structure. The choice of which reactive handle to address first is a critical design element in the synthetic route.

G start Starting Material N-(Azetidin-3-YL)-Tfa·HCl n_func N-Functionalized Intermediate start->n_func Pathway 1: N-Functionalization deprotect_first 3-Aminoazetidine Intermediate start->deprotect_first Pathway 2: Deprotection First final_a Final Product A (N-Substituted) n_func->final_a Stop final_b Final Product B (N-Substituted, C3-Amine) n_func->final_b Deprotection & C3-Functionalization final_c Final Product C (C3-Substituted) deprotect_first->final_c C3-Functionalization

Caption: Key functionalization strategies.

Pathway 1: N-Functionalization of the Azetidine Ring

This is the most direct approach, leveraging the nucleophilicity of the azetidine nitrogen while the C3-amine remains protected.

Protocol 3.1: N-Alkylation via Reductive Amination

Reductive amination is a highly reliable and selective method for introducing alkyl groups, preventing the over-alkylation issues that can plague direct alkylation with alkyl halides.[6][7] The reaction proceeds via the in-situ formation of an azetidinium ion from the azetidine and a carbonyl compound, which is then reduced by a mild, selective hydride agent.

Principle & Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is less reactive than NaBH₄ and will preferentially reduce the iminium intermediate over the starting aldehyde or ketone. This selectivity allows for a one-pot procedure with high efficiency. The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to avoid quenching the reducing agent.

Detailed Step-by-Step Protocol:

  • Neutralization: To a stirred suspension of this compound (1.0 eq) in DCM (0.2 M), add a suitable non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq). Stir at room temperature for 15-20 minutes until the solution becomes homogeneous.

  • Iminium Formation: Add the desired aldehyde or ketone (1.1 eq) to the solution. Stir at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Reagent/ParameterCondition/ValueRationale
Base DIPEA or TEA (1.1 eq)Neutralizes the HCl salt to liberate the free secondary amine.
Carbonyl Aldehyde or Ketone (1.1 eq)The electrophile that forms the C-N bond.
Reducing Agent NaBH(OAc)₃ (1.5 eq)Mild and selective for reducing the iminium ion.
Solvent DCM or DCEAprotic solvent, compatible with the reducing agent.
Temperature Room TemperatureSufficient for most substrates.
Typical Yield 60-95%Dependent on the steric and electronic nature of the carbonyl.
Protocol 3.2: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] It enables the synthesis of N-aryl azetidines, which are common motifs in pharmacologically active compounds.[9][10]

Principle & Rationale: The reaction involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the catalyst. The choice of ligand and base is critical for reaction efficiency. Sterically hindered phosphine ligands (e.g., XPhos, RuPhos) are often effective, and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required.

Detailed Step-by-Step Protocol:

  • Neutralization: In a separate flask, dissolve this compound (1.2 eq) in a suitable solvent like dioxane or toluene. Add a base (e.g., DIPEA, 1.3 eq) and stir for 15 minutes. This free-based amine solution will be used in the next step.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 eq), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and ligand (e.g., XPhos, 4-10 mol%).

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Addition of Reagents: Add the anhydrous solvent (dioxane or toluene), followed by the solution of the free-based azetidine from step 1. Finally, add the base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq).

  • Heating and Monitoring: Heat the reaction mixture to 80-110 °C. Monitor progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction & Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

ComponentExampleRationale
Aryl Halide Aryl bromide or chlorideElectrophilic coupling partner.
Catalyst Pd₂(dba)₃, Pd(OAc)₂Source of Pd(0).
Ligand XPhos, RuPhos, BINAPStabilizes the Pd center and facilitates the catalytic cycle.
Base NaOtBu, Cs₂CO₃, K₃PO₄Promotes deprotonation of the amine for transmetalation.
Solvent Dioxane, TolueneAnhydrous, high-boiling point aprotic solvents.
Typical Yield 50-90%Highly dependent on the specific coupling partners and conditions.

Pathway 2: Functionalization at the C3-Position

To functionalize the C3-position, the Tfa protecting group must first be removed to unmask the primary amine.

Protocol 4.1: Deprotection of the Trifluoroacetamide Group

The Tfa group is generally stable but can be cleaved under specific reductive or basic conditions. The choice of method depends on the overall functional group tolerance of the molecule.

Method A: Reductive Cleavage with Sodium Borohydride

This is a mild and often high-yielding method, compatible with many functional groups that are sensitive to strong base.[4][5]

Detailed Step-by-Step Protocol:

  • Setup: Dissolve the Tfa-protected azetidine (1.0 eq) in a 1:1 mixture of anhydrous tetrahydrofuran (THF) and ethanol (EtOH) (0.1 M).

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (5.0 eq) portion-wise. Caution: Vigorous hydrogen gas evolution occurs.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor by LC-MS.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Purification: Concentrate the mixture under reduced pressure to remove the organic solvents. The resulting aqueous residue containing the deprotected amine can often be used directly in the next step after adjusting the pH, or it can be extracted after basification with a strong base (e.g., NaOH) and extraction with a suitable organic solvent.

Method B: Basic Hydrolysis

Mild basic hydrolysis can also be effective and is an alternative when reductive conditions are not desired.

Detailed Step-by-Step Protocol:

  • Setup: Dissolve the Tfa-protected azetidine (1.0 eq) in methanol (MeOH) (0.2 M).

  • Hydrolysis: Add a base such as potassium carbonate (K₂CO₃) (3.0 eq) dissolved in a minimal amount of water.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 4-24 hours. Monitor by LC-MS.

  • Work-up: Filter off the inorganic salts and concentrate the filtrate.

  • Purification: The crude product can be purified by chromatography or used directly in subsequent reactions.

Protocol 4.2: Subsequent Amide Coupling

Once the C3-amine is deprotected, it can be readily functionalized using standard peptide coupling protocols.

Detailed Step-by-Step Protocol:

  • Setup: Dissolve the deprotected 3-aminoazetidine intermediate (1.0 eq) and a carboxylic acid (1.0 eq) in a suitable solvent like DMF or DCM.

  • Coupling: Add a peptide coupling reagent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each), followed by a base like DIPEA (2.0-3.0 eq).

  • Reaction: Stir at room temperature for 2-12 hours until the reaction is complete as monitored by LC-MS.

  • Work-up & Purification: Dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer, concentrate, and purify by flash chromatography or preparative HPLC.

Troubleshooting and Safety Considerations

  • Incomplete Neutralization: Ensure sufficient base is used to free the azetidine nitrogen from its hydrochloride salt before N-functionalization. Incomplete reactions are often traced back to this step.

  • Low Yield in Buchwald-Hartwig: This reaction is sensitive to air and moisture. Ensure all reagents are anhydrous and the reaction is performed under a strict inert atmosphere. Catalyst and ligand screening may be necessary for challenging substrates.

  • Side Reactions during Deprotection: Strong basic conditions for Tfa removal can cause elimination or other side reactions if sensitive functional groups are present.[11] The milder NaBH₄ or K₂CO₃ methods are generally preferred.

  • Safety: Handle all reagents in a well-ventilated fume hood. Sodium borohydride reacts with protic solvents to produce flammable hydrogen gas. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Always wear appropriate personal protective equipment (PPE).

References

  • Maetani, M., Zoller, J., Melillo, B., et al. (2017). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Journal of the American Chemical Society, 139(32), 11300–11306. [Link]

  • Schindler, C. S. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Communications, 10(1), 5081. [Link]

  • Aradi, K., et al. (2020). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkat USA. [Link]

  • Baran, P. S., et al. (2021). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. [Link]

  • Morken, J. P., et al. (2016). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Nature Chemistry, 8(12), 1146-1151. [Link]

  • Kent, S. B. H. (2015). Use of trifluoroacetamide for n-terminal protection.
  • De Kimpe, N., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids, 41(3), 541-558. [Link]

  • Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(21), 14193-14199. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Slanina, T., & Slavíček, P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2599-2611. [Link]

  • Kent, S. B. H. (2015). Use of trifluoroacetamide for n-terminal protection.
  • Kent, S. B. H. (2013). Use of trifluoroacetamide for n-terminal protection.
  • Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Organic Chemistry Portal. [Link]

  • ResearchGate. (2016). Can I deprotect trifluoroacetamide by alkaline hydrolysis if I have tertiary bromide group in my structure?. ResearchGate. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Witulski, B., et al. (2006). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Synlett. [Link]

  • Pícha, J., et al. (2025). Dramatically enhanced N→O acyl migration during the trifluoroacetic acid-based deprotection step in solid phase peptide synthesis. Journal of Peptide Science. [Link]

  • Wang, Y., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Chemistry Stack Exchange. (2014). Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure?. Chemistry Stack Exchange. [Link]

  • ResearchGate. (2025). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. ResearchGate. [Link]

  • Nordlander, J. E., et al. (1984). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry, 49(22), 4107-4111. [Link]

  • Brewster, J. M., et al. (2024). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Thomas, C. J., et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 5(8), 677-687. [Link]

  • Schomaker, J. M., et al. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Angewandte Chemie International Edition, 54(41), 12097-12101. [Link]

  • Couty, F., et al. (2016). An Efficient Synthesis of Diversely Substituted N-Aryl-2-cyanoazetidines Based on an Anionic Ring-Closure Reaction. The Journal of Organic Chemistry, 81(7), 2899-2910. [Link]

  • ResearchGate. (2019). A highly effective azetidine–Pd(II) catalyst for Suzuki–Miyaura coupling reactions in water. ResearchGate. [Link]

  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA. [Link]

  • Cikotiene, I., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 978. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Lee, J., et al. (2024). Systematic Investigation on Acid-Catalyzed Truncation of N-Acylated Peptoids. International Journal of Molecular Sciences, 25(21), 12586. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Frank, É., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2552-2559. [Link]

Sources

Application Note & Protocols: Generation of a Diverse Compound Library from N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold as a Privileged Motif

In the landscape of modern medicinal chemistry, small, saturated heterocycles have emerged as powerful tools for modulating the physicochemical and pharmacological properties of drug candidates. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, occupies a unique space.[1] Its inherent ring strain (approx. 25.4 kcal/mol) and non-planar geometry provide a rigid scaffold that can enforce specific vectoral exits for substituents, offering a level of conformational constraint not easily achieved with more flexible rings like pyrrolidines or piperidines.[1] This rigidity can lead to improved binding affinity and selectivity for biological targets. Furthermore, the presence of the nitrogen atom enhances aqueous solubility and provides a handle for tuning basicity, making azetidines a "privileged scaffold" in drug discovery.[1][2]

This guide provides a comprehensive framework for leveraging N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride, a versatile and commercially available building block, to rapidly generate a diverse library of novel chemical entities. The trifluoroacetamide group serves as a stable protecting group for the 3-amino functionality, allowing for selective derivatization at the secondary azetidine nitrogen. We will detail several robust, high-yield protocols that are amenable to parallel synthesis, enabling the exploration of a wide chemical space.

The Starting Material: A Strategic Overview

This compound is an ideal starting point for library synthesis. Its key features are:

  • Reactive Site: The secondary amine within the azetidine ring is the primary site for functionalization. As a hydrochloride salt, it requires neutralization with a non-nucleophilic base in situ to unmask its reactivity.

  • Orthogonal Protection: The trifluoroacetyl (TFA) group protecting the C3-amine is robust under many conditions used to functionalize the ring nitrogen, including reductive amination and standard amide couplings. This allows for a focused library generation strategy.

  • Physicochemical Properties: The core molecule has a low molecular weight (204.58 g/mol ) and a favorable LogP (0.35640 for the free base), making it an excellent starting point for building drug-like molecules.[3][4]

PropertyValueSource
Molecular Formula C₅H₈ClF₃N₂O[3]
Molecular Weight 204.58 g/mol [3]
CAS Number 124668-48-0[5]
Storage Room Temperature, Inert Atmosphere[3]

Strategic Library Design: A Multi-Vector Approach

The generation of a high-quality compound library hinges on the strategic application of diverse and reliable chemical transformations. The following protocols are selected for their broad substrate scope, high functional group tolerance, and amenability to parallel synthesis formats.

G cluster_prep Step 1: Preparation cluster_synthesis Step 2: Parallel Synthesis (Diversification) cluster_final Step 3: Finalization start N-(Azetidin-3-YL)-2,2,2- trifluoroacetamide HCl neutralize In-situ Neutralization (e.g., DIPEA, TEA) start->neutralize Free-Basing reduct_am Reductive Amination (Aldehydes/Ketones) neutralize->reduct_am n_alk N-Alkylation (Alkyl Halides) neutralize->n_alk amide_coup Amide Coupling (Carboxylic Acids) neutralize->amide_coup sulfon Sulfonylation (Sulfonyl Chlorides) neutralize->sulfon purify Purification (HPLC/SFC) reduct_am->purify n_alk->purify amide_coup->purify sulfon->purify charact Characterization (LC-MS, NMR) purify->charact library Diverse Compound Library charact->library

Caption: General workflow for library generation.

Experimental Protocols

Safety Precaution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: N-Alkylation via Nucleophilic Substitution

Application Note: N-alkylation is a fundamental method for introducing saturated and unsaturated carbon frameworks. This reaction allows for the systematic modification of lipophilicity, steric bulk, and the introduction of additional functional groups, which can be pivotal for modulating cell permeability and target engagement.

Methodology:

  • To a reaction vial, add this compound (1.0 eq.).

  • Add anhydrous acetonitrile (ACN) or N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1 M.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) and stir for 10 minutes at room temperature to ensure complete neutralization.

  • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq.).

  • Seal the vial and heat to 60 °C for 12-18 hours. Monitor reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate in vacuo.

  • Redissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to yield the desired N-alkylated azetidine.

Self-Validation: The success of the reaction is confirmed by LC-MS analysis, showing the disappearance of the starting material and the appearance of a new peak with the expected mass of the product. Final structure is confirmed by ¹H and ¹⁹F NMR.

Protocol 2: Reductive Amination

Application Note: Reductive amination is one of the most powerful and versatile C-N bond-forming reactions in medicinal chemistry. Its primary advantage is the vast number of commercially available aldehydes and ketones, which allows for the introduction of an immense diversity of substituents, including aromatic, heteroaromatic, and complex aliphatic groups.

G A Azetidine Free Base C Iminium Ion Intermediate A->C + B Aldehyde / Ketone (R1-C(=O)-R2) B->C D Final Product C->D [Reducing Agent] Na(OAc)3BH

Sources

Application and Protocol Guide: Stereoselective Synthesis with N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Researchers, Scientists, and Drug Development Professionals

Following a comprehensive review of the scientific literature, it has been determined that there are currently no established and publicly documented applications or protocols for the direct use of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride as a catalyst, ligand, or chiral auxiliary in stereoselective synthesis. This compound is primarily classified as a chemical building block, meaning its principal function is to be incorporated as a structural motif into a larger target molecule.

The trifluoroacetamide group typically serves as a protecting group for the 3-amino functionality of the azetidine ring. While the azetidine ring itself is a valuable scaffold in medicinal chemistry due to its unique conformational properties, and chiral azetidines are employed in asymmetric catalysis, the specific hydrochloride salt of N-(trifluoroacetyl)-3-aminoazetidine has not been reported as an agent for inducing stereoselectivity in chemical transformations.[1][2]

Given the absence of specific applications for the requested compound, this guide has been broadened to address the more general, yet highly relevant, topic of the Stereoselective Synthesis of Functionalized Azetidines . This will provide researchers with foundational knowledge and actionable protocols for creating chiral azetidine derivatives, which are of significant interest in drug discovery and development.[3][4][5]

Expanded Topic: A Guide to the Stereoselective Synthesis of Functionalized Azetidines

Introduction: The Significance of Chiral Azetidines

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly sought-after structural motifs in medicinal chemistry.[3] Their inherent ring strain and well-defined three-dimensional geometry can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, solubility, and receptor binding affinity. The stereochemistry of substituents on the azetidine ring is often crucial for biological activity, making enantioselective synthesis a critical area of research.[6][7]

This guide will focus on modern and reliable methods for the synthesis of chiral 3-functionalized azetidines, a class of compounds that includes the structural backbone of the topic compound.

Core Concepts in Asymmetric Azetidine Synthesis

The stereoselective synthesis of functionalized azetidines generally relies on a few key strategies:

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the azetidine ring.

  • Chiral Auxiliaries: Temporarily attaching a chiral molecule to an achiral substrate to direct a stereoselective transformation, followed by its removal.

  • Asymmetric Catalysis: Using a small amount of a chiral catalyst (metal-based or organocatalyst) to generate a large amount of an enantioenriched product.[2]

This guide will provide a detailed protocol for a modern asymmetric catalytic approach, which is often preferred for its efficiency and atom economy.

Application Note: Organocatalytic Enantioselective Synthesis of 3-Substituted Azetidines

A powerful strategy for the synthesis of chiral 3-substituted azetidines is the enantioselective Michael addition of nucleophiles to azetine intermediates. Organocatalysis, in particular, has emerged as a robust method for achieving high enantioselectivity under mild conditions.[5]

Workflow Overview: Enantioselective Aza-Michael Addition

The following workflow outlines the general steps for the organocatalytic asymmetric synthesis of a 3-functionalized azetidine, which could then be further modified (e.g., by acylation with a trifluoroacetyl group) to generate compounds analogous to the one in the original topic.

Stereoselective_Azetidine_Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Key Transformation cluster_2 Step 3: Product Formation & Derivatization A Synthesis of N-Protected Azetidin-3-one B Formation of Prochiral α,β-Unsaturated Azetidine A->B e.g., Horner-Wadsworth-Emmons Reaction C Asymmetric Aza-Michael Addition (Chiral Organocatalyst) B->C Nucleophile + Chiral Catalyst D Enantioenriched 3-Substituted N-Protected Azetidine C->D Protonation E Optional Deprotection and Further Functionalization D->E e.g., Acidolysis (for Boc group)

Figure 1: General workflow for the asymmetric synthesis of 3-functionalized azetidines.

Detailed Protocol: Enantioselective Synthesis of a 3-Amino-Azetidine Derivative

This protocol is a representative example based on established methodologies for the aza-Michael addition to α,β-unsaturated azetidine derivatives.[8][9]

Objective: To synthesize a chiral N-Boc-protected 3-(heterocyclylamino)azetidine derivative with high enantioselectivity using a chiral organocatalyst.

Materials:

  • Methyl (N-Boc-azetidin-3-ylidene)acetate

  • A desired NH-heterocycle (e.g., pyrazole, benzotriazole)

  • Chiral Organocatalyst (e.g., a chiral phosphoric acid or a squaramide-based catalyst)

  • Anhydrous, high-purity solvent (e.g., toluene, dichloromethane)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware, dried in an oven

  • Magnetic stirrer and stir bars

  • TLC plates for reaction monitoring

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add methyl (N-Boc-azetidin-3-ylidene)acetate (1.0 eq).

    • Add the chiral organocatalyst (typically 5-10 mol%).

    • Place the flask under an inert atmosphere (N₂ or Ar).

    • Add the anhydrous solvent (e.g., toluene, to a concentration of 0.1 M).

  • Initiation of the Reaction:

    • Stir the mixture at the specified temperature (often ambient or slightly below, e.g., 0 °C to 25 °C).

    • Add the NH-heterocycle nucleophile (1.1 to 1.5 eq) to the solution.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This can take several hours to days depending on the specific substrates and catalyst.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the enantioenriched 3-substituted azetidine derivative.

  • Characterization and Enantiomeric Excess (ee) Determination:

    • Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

    • Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase.

Causality and Experimental Choices:

  • N-Boc Protection: The tert-butoxycarbonyl (Boc) group is used to protect the azetidine nitrogen. This prevents side reactions and influences the electronic properties of the α,β-unsaturated system. It can be readily removed under acidic conditions.

  • Chiral Organocatalyst: The choice of catalyst is critical for achieving high enantioselectivity. Chiral phosphoric acids or thiourea/squaramide catalysts often work by activating the electrophile and/or organizing the transition state through hydrogen bonding.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can protonate the catalyst or react with intermediates, leading to lower yields and enantioselectivity.

  • Temperature Control: Lower temperatures often lead to higher enantioselectivity by favoring the more ordered, lower-energy transition state that leads to the desired enantiomer.

Data Presentation: Representative Results

The following table summarizes typical results that can be expected from such organocatalytic aza-Michael additions, based on literature precedents.

EntryNucleophileCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
1Pyrazole10Toluene488592
2Imidazole10CH₂Cl₂727888
3Benzotriazole5Toluene249195

Note: The specific catalyst, temperature, and substrate will significantly impact the outcome.

Conclusion and Future Directions

While this compound is a valuable building block for introducing the 3-aminoazetidine scaffold, its direct role in stereoselective synthesis is not documented. However, the field of asymmetric synthesis of functionalized azetidines is rich and expanding. The organocatalytic protocols, such as the one described, provide a reliable and efficient means to access chiral 3-substituted azetidines. These enantioenriched products can then be deprotected and further functionalized, for instance, by acylation with trifluoroacetic anhydride, to yield a wide array of novel compounds for drug discovery and development. Future research may yet uncover direct stereoselective applications for pre-functionalized building blocks like the topic compound, potentially as chiral ligands in metal catalysis after deprotection of the azetidine nitrogen.

References

  • Couty, F., & Evano, G. (2006). Synthesis and reactivity of azetidines. Organic & Biomolecular Chemistry, 4(9), 1597-1609.
  • Singh, G. S., & Tilvi, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(77), 48669-48694.
  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1243213.
  • Britton, J., & Majumdar, S. (2021). Azetidines and their applications in asymmetric catalysis. Catalysis Science & Technology, 11(1), 22-41.
  • Weyler, S., et al. (1996). Use of N-trifluoroacetyl-protected amino acid chlorides in peptide coupling reactions with virtually complete preservation of stereochemistry. Organic Process Research & Development, 1(1), 41-48.
  • Brace, G., et al. (2000). Synthesis of azetidine derivatives.
  • Wang, Y., et al. (2020). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 142(12), 5547-5552.
  • Davies, H. M., & Lee, G. H. (2019). Chiral donor–acceptor azetines as powerful reactants for synthesis of amino acid derivatives.
  • Kovács, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Ombito, J. O., et al. (2020). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2020(1), 1-40.
  • Kovács, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Chen, Y., & Lam, Y. (2022). Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. Molecules, 27(22), 7795.
  • MacMillan, D. W. (2008). The advent and development of organocatalysis.
  • Waser, M. (2014).
  • Wassenaar, J., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(23), 9136-9140.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges encountered during its use in chemical synthesis, providing in-depth troubleshooting advice and detailed protocols to enhance your reaction yields and product purity. Our approach is rooted in mechanistic understanding and practical, field-proven insights to ensure your success.

Introduction to this compound

This compound is a valuable bifunctional molecule incorporating a strained azetidine ring and a protected primary amine. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry due to its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity.[1][2] The trifluoroacetamide group serves as a stable protecting group for the 3-amino functionality, allowing for selective reactions at the secondary amine of the azetidine ring.

The inherent ring strain of the azetidine core (approximately 25.4 kcal/mol) is a double-edged sword; it can be harnessed for unique chemical transformations but also presents challenges in terms of stability and potential side reactions.[1] This guide will help you leverage the unique reactivity of this compound while mitigating potential pitfalls.

Core Physical and Chemical Properties

A solid understanding of the starting material's properties is fundamental to troubleshooting.

PropertyValueSource
CAS Number 124668-48-0[3]
Molecular Formula C₅H₈ClF₃N₂O[3]
Molecular Weight 204.58 g/mol [3]
Appearance White to off-white solidGeneral knowledge
Storage Inert atmosphere, Room Temperature[3]
Solubility Soluble in water, methanol; sparingly soluble in dichloromethaneInferred from structure and general chemical principles

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues.

Category 1: N-Alkylation and N-Acylation Reactions

These are the most common transformations performed on this compound.

Question 1: I am observing low to no conversion in my N-alkylation/N-acylation reaction. What are the likely causes?

Answer: Low conversion is a frequent issue and can often be traced back to several key factors:

  • Incomplete Free-Basing: The starting material is a hydrochloride salt. The secondary amine of the azetidine ring must be converted to the free base to act as a nucleophile. Insufficient or an inappropriate base will lead to poor reactivity.

  • Insufficiently Reactive Electrophile: The electrophile (alkyl halide or acyl halide/anhydride) may not be reactive enough under the chosen conditions.

  • Steric Hindrance: Both the azetidine ring and the incoming electrophile can present steric challenges that slow down the reaction rate.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical and must be optimized.

Troubleshooting Workflow for Low Conversion:

Caption: Troubleshooting workflow for low conversion.

Expert Insights: For the free-basing step, using at least 2.2 equivalents of a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to neutralize the hydrochloride salt and the acid generated during the reaction. For sluggish reactions, consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

When choosing a solvent, polar aprotic solvents like DMF or DMSO are generally superior to dichloromethane (DCM) or acetonitrile as they can better solvate the transition state of Sₙ2 reactions.

Question 2: My reaction is messy, and I'm isolating multiple products. What are the common side reactions?

Answer: The formation of multiple products often points to a few common side reactions:

  • Polyalkylation/Polyacylation: If the newly formed tertiary amine product is still nucleophilic enough, it can react with another molecule of the electrophile to form a quaternary ammonium salt. This is more common in N-alkylation than N-acylation.

  • Ring Opening: The strained azetidine ring can be susceptible to nucleophilic attack, leading to ring-opened byproducts. This is more likely under harsh basic or acidic conditions, or with highly nucleophilic reagents.[2][4][5]

  • Premature Deprotection of Trifluoroacetamide: While generally stable, the trifluoroacetyl group can be cleaved under certain basic conditions, leading to the free 3-aminoazetidine which can then undergo further reactions.

Mitigation Strategies for Side Reactions:

Side ReactionProbable CauseRecommended Solution
Polyalkylation Excess electrophile; highly reactive productUse a slight excess of the amine starting material (1.1-1.2 eq.). Add the alkylating agent slowly at a lower temperature (e.g., 0 °C).
Ring Opening Harsh basic/acidic conditions; high temperaturesUse milder bases (e.g., K₂CO₃, Cs₂CO₃). Avoid strong, non-hindered nucleophiles. Keep reaction temperatures as low as feasible.
Premature Deprotection Strong basic conditions (e.g., NaOH, KOH)Use non-nucleophilic organic bases (TEA, DIPEA). Avoid aqueous basic workups if the product is sensitive.

Question 3: I'm having difficulty purifying my final product. What are some effective purification strategies?

Answer: Purification of azetidine-containing compounds can be challenging due to their polarity and potential for interaction with silica gel.

  • Column Chromatography:

    • Normal Phase: Use a gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity. To minimize tailing of basic compounds on silica gel, consider adding a small amount of triethylamine (0.1-1%) to the eluent.

    • Reverse Phase: For highly polar compounds, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient (often with 0.1% TFA or formic acid) can be very effective.

  • Crystallization/Precipitation: If the product is a solid, crystallization from a suitable solvent system can be an excellent method for obtaining high purity material. For basic products, precipitation as a hydrochloride or other salt by adding the corresponding acid to an organic solution can be a viable purification technique.

  • Acid/Base Extraction: An aqueous acidic wash (e.g., 1M HCl) can remove basic impurities, while a basic wash (e.g., saturated NaHCO₃) can remove acidic impurities. Be mindful of the stability of your product and any protecting groups to these conditions.

Category 2: Deprotection of the Trifluoroacetamide Group

Question 4: What are the standard conditions for removing the trifluoroacetyl (TFA) protecting group, and what issues might I encounter?

Answer: The trifluoroacetyl group is typically removed under basic conditions. However, the choice of base and reaction conditions is critical to avoid side reactions.

Standard Deprotection Protocol: A widely used and effective method involves treatment with a mild base in a protic solvent.

  • Dissolve the N-trifluoroacetylated azetidine in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add a base such as potassium carbonate (K₂CO₃) or aqueous ammonia.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, neutralize the reaction mixture (if necessary), and extract the product with a suitable organic solvent.

Troubleshooting Deprotection:

DeprotectionTroubleshooting Start Deprotection Issues Incomplete Incomplete Deprotection Start->Incomplete Side_Reaction Side Reaction (e.g., Ring Opening) Start->Side_Reaction Sol_Increase_Base Increase base concentration or reaction time. Gently warm if necessary (e.g., to 40°C). Incomplete->Sol_Increase_Base Weak Base/Short Time Sol_Milder_Conditions Use milder base (e.g., aq. NH₃ vs. NaOH). Run at lower temperature (0°C to RT). Side_Reaction->Sol_Milder_Conditions Harsh Conditions End Successful Deprotection Sol_Increase_Base->End Sol_Milder_Conditions->End

Caption: Troubleshooting guide for trifluoroacetamide deprotection.

Expert Insights: While strong bases like sodium hydroxide can be used for deprotection, they increase the risk of azetidine ring opening, especially if the reaction is heated.[2] Aqueous ammonia or potassium carbonate in methanol/water are generally safer and effective choices.[6]

Detailed Experimental Protocols

Here we provide detailed, step-by-step methodologies for common reactions.

Protocol 1: General Procedure for N-Alkylation (e.g., N-Benzylation)

This protocol describes a representative N-alkylation using benzyl bromide.

Materials:

  • This compound (1.0 eq.)

  • Benzyl bromide (1.05 eq.)

  • Diisopropylethylamine (DIPEA) (2.5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound.

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIPEA to the stirred solution and allow it to stir for 15-20 minutes at 0 °C to ensure complete free-basing.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours (or until TLC/LC-MS analysis indicates completion).

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x) and then brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for N-Acylation (e.g., N-Benzoylation)

This protocol outlines a standard N-acylation using benzoyl chloride.

Materials:

  • This compound (1.0 eq.)

  • Benzoyl chloride (1.1 eq.)

  • Triethylamine (TEA) (2.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Suspend this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the suspension to 0 °C.

  • Slowly add TEA and stir the mixture for 20-30 minutes at 0 °C.

  • Add benzoyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor for completion by TLC or LC-MS.

  • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or crystallization.

Analytical Monitoring

Effective reaction monitoring is key to optimization and troubleshooting.

  • Thin Layer Chromatography (TLC): A quick and easy way to monitor reaction progress. Use a suitable eluent system (e.g., 50% ethyl acetate in hexanes) and visualize with a UV lamp and/or a potassium permanganate stain. The starting material (as the free base) will be more polar than the N-alkylated or N-acylated product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the presence of starting materials, products, and byproducts, confirmed by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for characterizing the starting material, intermediates, and final products. In ¹H NMR, the disappearance of the N-H proton of the azetidine ring and the appearance of new signals corresponding to the added alkyl or acyl group are key indicators of a successful reaction. ¹⁹F NMR can be used to track the trifluoroacetamide group.

References

  • 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. PubMed Central. [Link]

  • Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide.
  • N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide. Chemsrc. [Link]

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PubMed. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Windsor. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central. [Link]

  • Synthesis of [18F]-labeled EF3 [2-(2-nitroimidazol-1-yl)-N-(3,3,3-trifluoropropyl)-acetamide], a marker for PET detection of hypoxia. PubMed. [Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]

  • Synthesis of [18F]-labeled EF3 [2-(2-nitroimidazol-1-yl)-N-(3,3,3-trifluoropropyl)-acetamide], a marker for PET detection of hypoxia. ResearchGate. [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]

  • Trifluoroacetamides. Organic Chemistry Portal. [Link]

Sources

stability of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this compound, with a specific focus on its stability under acidic conditions. Here, we provide in-depth troubleshooting guides, frequently asked questions, and validated experimental protocols to ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and stability of this compound in acidic environments.

Q1: What are the primary stability concerns for this compound in acidic solutions?

A1: The molecule has two primary points of potential acid-catalyzed degradation: the trifluoroacetamide group and the azetidine ring. The trifluoroacetamide can undergo hydrolysis to yield 3-aminoazetidine and trifluoroacetic acid. The strained four-membered azetidine ring can be susceptible to acid-mediated ring-opening reactions.[1]

Q2: At what pH range should I be most cautious about the stability of this compound?

A2: While the N-trifluoroacetyl group is generally more stable to acid than other acyl protecting groups, prolonged exposure to strongly acidic conditions (pH < 2) and elevated temperatures can promote hydrolysis.[2] The azetidine ring's susceptibility to opening is also enhanced in strongly acidic media.[3]

Q3: What are the likely degradation products I should be monitoring for in my experiments?

A3: The two primary degradation products to monitor for are 3-aminoazetidine and trifluoroacetic acid, resulting from the hydrolysis of the trifluoroacetamide bond. Additionally, any products resulting from the ring-opening of the azetidine should be considered. The exact structure of the ring-opened product would depend on the nucleophile present in the solution.

Q4: How can I minimize degradation when working with this compound in acidic buffers?

A4: To minimize degradation, it is advisable to work at the mildest acidic conditions and lowest temperatures compatible with your experimental design. Whenever possible, prepare acidic solutions of the compound fresh and use them promptly. For long-term storage, the hydrochloride salt should be kept in a solid, dry state in an inert atmosphere.

Q5: What analytical techniques are best suited for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective technique for separating and quantifying the parent compound from its potential degradation products.[4][5] For structural confirmation of any observed degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.[4]

Section 2: Troubleshooting Guide for Stability Studies

This guide provides a structured approach to identifying and resolving common issues encountered during the acidic stability testing of this compound.

Observed Issue Potential Root Cause(s) Recommended Action(s)
Rapid disappearance of the parent compound peak in HPLC analysis. The acidic conditions are too harsh (too low pH or too high temperature), leading to rapid degradation.- Increase the pH of the solution. - Decrease the temperature of the experiment. - Reduce the duration of exposure to the acidic conditions.
Multiple unexpected peaks appearing in the chromatogram. Complex degradation pathways are occurring, potentially involving both hydrolysis and ring-opening of the azetidine.- Use a gradient HPLC method to improve separation of the various species. - Employ LC-MS to identify the mass of the unknown peaks and elucidate their structures. - Consider the possibility of secondary degradation products forming from the initial degradants.
Poor peak shape or co-elution of the parent compound and degradants. The HPLC method is not optimized for the separation of the parent compound and its structurally similar degradation products.- Adjust the mobile phase composition (e.g., organic solvent to aqueous buffer ratio). - Modify the pH of the mobile phase. - Experiment with a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).[6]
Inconsistent results between experimental runs. Variability in sample preparation, storage conditions, or analytical instrumentation.- Ensure precise and consistent preparation of all solutions. - Control the temperature and light exposure of samples throughout the experiment. - Perform regular system suitability tests on the HPLC to ensure consistent performance.

Section 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for conducting a forced degradation study under acidic conditions.

Protocol: Acid-Forced Degradation Study

Objective: To evaluate the stability of this compound in an acidic solution and to identify potential degradation products.

Materials:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (NaOH), 1 M solution (for neutralization)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV detector

  • LC-MS system (recommended for degradant identification)

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve a known amount of this compound in HPLC-grade water to prepare a stock solution of a suitable concentration (e.g., 1 mg/mL).

  • Acidic Stress Sample Preparation:

    • Pipette a known volume of the stock solution into a volumetric flask.

    • Add a sufficient volume of 1 M HCl to achieve the desired final acid concentration (e.g., 0.1 M HCl).[7]

    • Dilute to the final volume with HPLC-grade water.

  • Control Sample Preparation: Prepare a control sample by diluting the stock solution with HPLC-grade water to the same final concentration as the stress sample.

  • Incubation:

    • Store the acidic stress sample and the control sample at a controlled temperature (e.g., 40 °C).[7]

    • Withdraw aliquots from both solutions at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching and Analysis:

    • Immediately before analysis, neutralize the acidic aliquots with an equivalent amount of 1 M NaOH.

    • Analyze the neutralized aliquots and the control aliquots by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration.

    • Determine the rate of degradation.

    • If significant degradation is observed (typically 5-20%), proceed with the identification of the degradation products using LC-MS.[8]

Section 4: Visualizations

Logical Workflow for Troubleshooting Stability Issues

Troubleshooting Flowchart start Stability Issue Observed check_degradation Is degradation > 20%? start->check_degradation reduce_stress Reduce Stress Conditions (Lower Temp/Acid Conc.) check_degradation->reduce_stress Yes check_separation Adequate Peak Separation? check_degradation->check_separation No re_evaluate Re-evaluate Experiment reduce_stress->re_evaluate optimize_hplc Optimize HPLC Method (Gradient, pH, Column) check_separation->optimize_hplc No identify_peaks Identify Unknown Peaks (LC-MS) check_separation->identify_peaks Yes optimize_hplc->re_evaluate end Resolution Achieved identify_peaks->end re_evaluate->check_degradation

Caption: Troubleshooting workflow for stability studies.

Proposed Acid-Catalyzed Hydrolysis Mechanism

Hydrolysis Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer & Elimination A N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide + H+ B Protonated Intermediate A->B C Water attacks carbonyl carbon D Tetrahedral Intermediate B->D H2O C->D E Proton transfer F 3-Aminoazetidine + Protonated Trifluoroacetic Acid D->F E->F

Sources

stability of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Managing Stability Under Basic Conditions

Welcome to the technical support center for N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability in basic environments. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

What are the potential stability concerns with this compound under basic conditions?

This compound possesses two key structural features that are susceptible to degradation under basic conditions: the trifluoroacetamide group and the azetidine ring.

  • Trifluoroacetamide Group: The trifluoroacetamide is an amide bond that can be readily hydrolyzed under basic conditions. The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by hydroxide ions. This hydrolysis results in the cleavage of the amide bond to yield 3-aminoazetidine and trifluoroacetate.

  • Azetidine Ring: The azetidine ring is a four-membered saturated heterocycle containing a nitrogen atom. While more stable than the highly strained three-membered aziridine ring, it is still subject to ring-opening reactions under certain conditions due to inherent ring strain.[1] In strongly basic solutions, particularly at elevated temperatures, the azetidine ring can undergo nucleophilic attack, leading to ring cleavage and the formation of various degradation products.

What are the expected degradation products of this compound in a basic solution?

Under mild to moderately basic conditions, the primary degradation pathway is the hydrolysis of the trifluoroacetamide group. The expected major degradation products are:

  • 3-Aminoazetidine: The core azetidine structure with a free amine group at the 3-position.

  • Trifluoroacetic acid (TFA): Formed from the trifluoroacetyl moiety.

Under more forcing basic conditions (e.g., higher pH, elevated temperature, prolonged exposure), further degradation of the azetidine ring may occur, leading to a more complex mixture of byproducts.

Troubleshooting Guide

Issue: I am observing rapid degradation of my compound in a basic buffer. How can I minimize this?

Probable Cause: The pH of your buffer is likely too high for the stability of the trifluoroacetamide group.

Solutions:

  • pH Optimization: If your experimental conditions allow, lower the pH of your buffer. The rate of hydrolysis is pH-dependent. A systematic study to determine the optimal pH range for your application is recommended.

  • Temperature Control: Perform your experiments at the lowest temperature compatible with your protocol. The rate of hydrolysis increases with temperature.

  • Time Limitation: Minimize the time the compound is exposed to the basic solution. Prepare solutions fresh and use them promptly.

Issue: My analytical results show multiple unexpected peaks after exposing the compound to a basic solution. What could be happening?

Probable Cause: The observation of multiple peaks suggests that degradation beyond the initial hydrolysis of the trifluoroacetamide may be occurring. This could be due to the degradation of the azetidine ring itself.

Solutions:

  • Re-evaluate Stress Conditions: The basic conditions you are using may be too harsh. Consider reducing the concentration of the base, lowering the temperature, or shortening the exposure time.

  • Peak Identification: Utilize analytical techniques such as LC-MS/MS to identify the mass of the unknown peaks. This will provide valuable information about their structures and help to elucidate the degradation pathway.

  • Forced Degradation Study: Conduct a systematic forced degradation study to understand the degradation profile under different stress conditions. This will help in predicting and identifying potential degradants in your samples.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study under Basic Conditions

This protocol outlines a general procedure for conducting a forced degradation study of this compound under basic conditions. The goal is to achieve 5-20% degradation to ensure that the degradation products are sufficiently abundant for detection and characterization without completely consuming the parent compound.[3]

Materials:

  • This compound

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks

  • Pipettes

  • HPLC or LC-MS system

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of methanol and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • Pipette a known volume of the stock solution into a volumetric flask.

    • Add a specific volume of 0.1 M NaOH to initiate the degradation. The final concentration of NaOH will depend on the desired stress level.

    • Dilute to the final volume with the solvent.

  • Incubation: Incubate the stress sample at a controlled temperature (e.g., room temperature or 40°C).

  • Time-Point Sampling: Withdraw aliquots from the stress sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equimolar amount of 0.1 M HCl to stop the degradation reaction.

  • Analysis: Analyze the neutralized samples by a validated stability-indicating HPLC or LC-MS method.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point.

  • Calculate the percentage of each degradation product formed.

  • Determine the degradation rate constant and the half-life of the compound under the tested conditions.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its primary degradation products. Method optimization will be required.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in water
Mobile Phase B 0.1% Trifluoroacetic acid in acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute the compounds.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm (for the trifluoroacetamide)
Injection Volume 10 µL

Note: The primary amine of the degradation product, 3-aminoazetidine, may have poor chromophoric properties. Derivatization with a reagent such as o-phthalaldehyde (OPA) or dansyl chloride may be necessary for sensitive detection.[4] The analysis of trifluoroacetic acid can be challenging due to its high polarity and lack of a strong chromophore. Specialized columns or ion chromatography may be required for accurate quantification.[1][5]

Visualizations

Degradation Pathway

parent This compound degradation Base-Catalyzed Hydrolysis parent->degradation product1 3-Aminoazetidine degradation->product1 product2 Trifluoroacetic Acid degradation->product2

Caption: Primary degradation pathway under basic conditions.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution (1 mg/mL) B Add Basic Solution (e.g., 0.1 M NaOH) A->B C Incubate at Controlled Temperature B->C D Withdraw Aliquots at Time Points C->D E Neutralize with Acid D->E F Analyze by HPLC/LC-MS E->F G Quantify Parent and Degradants F->G H Determine Degradation Kinetics G->H

Caption: Workflow for a forced degradation study.

References

  • Routine Determination of Trifluoroacetic Acid (TFA) and Difluoroacetic Acid (DFA) in Surface and Drinking Water by Direct Injection Using UPLC™-MS/MS. Waters. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Biomedical Analysis.
  • Development and Validation of Stability Indicating RP-HPLC Method and Characterization of Degradation Products of Anti-neoplasti. Impactfactor.
  • Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.
  • A Simple and Sensitive High Performance Liquid Chromatographic Method for Determination of Trifluoroacetic Acid. International Journal of Pharmaceutical Sciences and Research.
  • Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. ACS Publications. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Sciex. [Link]

  • Analysis of Amino Acids by HPLC. Agilent. [Link]

Sources

managing ring strain in N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride >

Introduction: Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this valuable but challenging building block. The azetidine ring, a four-membered nitrogen heterocycle, is a privileged scaffold in modern drug discovery, offering a rigid, three-dimensional exit vector from a core structure.[1][2] However, its utility is intrinsically linked to its high ring strain (approx. 25.4 kcal/mol), which makes it susceptible to undesired ring-opening reactions under various conditions.[2][3]

This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of working with this strained ring system, ensuring successful and reproducible outcomes in your synthetic campaigns.

Part 1: Understanding the Core Challenge: Ring Strain

The reactivity of azetidines is dominated by the inherent energy of their strained four-membered ring.[2][3] This "spring-loaded" nature is a double-edged sword: it can be harnessed for unique synthetic transformations but also leads to decomposition pathways not typically observed in larger, more stable rings like pyrrolidines.[1][2] The primary failure mode in reactions involving this compound is nucleophilic or acid/base-mediated ring-opening.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Handling, Stability, and Initial Reaction Setup

Question 1: My starting material won't fully dissolve. What's the issue?

Answer: N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide is supplied as a hydrochloride salt. This protonation of the azetidine ring nitrogen significantly increases its polarity, making it highly soluble in polar protic solvents like water or methanol, but poorly soluble in common aprotic organic solvents (e.g., THF, DCM, Toluene). For most reactions where the azetidine nitrogen acts as a nucleophile, it must be neutralized to the free base form in situ.

Question 2: What is the best practice for generating the free base in situ? I'm observing low yields and multiple side products.

Answer: This is the most critical step in managing ring strain. The choice of base is paramount to prevent premature ring-opening.

  • The Problem: Using strong, nucleophilic bases (e.g., NaOH, KOH, NaOMe) or overly strong, sterically unhindered bases can lead to direct attack on the electrophilic carbons of the azetidine ring, causing cleavage.

  • The Solution: Use a Non-Nucleophilic, Hindered Organic Base. Tertiary amines are the preferred choice.

    • Recommended: Diisopropylethylamine (DIPEA or Hünig's base) and Triethylamine (TEA) are standard choices. Use 1.1 to 2.0 equivalents. DIPEA is often superior due to its greater steric bulk, which minimizes its potential to act as a nucleophile.

    • Avoid: Inorganic bases like K₂CO₃ can be effective in some cases but their limited solubility in organic solvents can lead to inefficient deprotonation and heterogeneous reaction mixtures, sometimes promoting side reactions.[4] Stronger bases like NaH or LDA are generally not recommended as they can readily induce ring-opening.

Troubleshooting Flowchart: Base Selection

G start Reaction requires free-base azetidine base_choice Select Base start->base_choice dpea Use DIPEA or TEA (1.1 - 2.0 eq.) base_choice->dpea Preferred (Non-nucleophilic) inorganic Consider K₂CO₃ (Use with caution) base_choice->inorganic Alternative (Solubility issues?) strong_base Avoid NaOH, NaH, LDA (High risk of ring-opening) base_choice->strong_base Not Recommended outcome_good Successful Reaction: Ring Integrity Maintained dpea->outcome_good outcome_bad Failure Mode: Ring-Opened Byproducts inorganic->outcome_bad Potential strong_base->outcome_bad

Caption: Decision tree for selecting a suitable base.

Category 2: Reaction-Specific Troubleshooting

Question 3: I'm attempting a Buchwald-Hartwig N-arylation and getting significant amounts of a heavier byproduct. What is it?

Answer: The heavier byproduct is likely a ring-opened species. This can occur through two primary mechanisms in a Pd-catalyzed coupling:

  • Base-Mediated Opening: If the base (e.g., NaOtBu, K₃PO₄) is too harsh, it can directly attack the azetidine ring before the desired coupling occurs.

  • Intramolecular Decomposition: Certain aryl substituents can lead to an acid-mediated intramolecular ring-opening decomposition, especially if trace acids are present.[1][5]

Troubleshooting Protocol: N-Arylation

  • Reagent Purity: Ensure all reagents, especially the aryl halide and solvent, are anhydrous and pure.[6]

  • Base Selection: Switch to a milder base. While Cs₂CO₃ or K₃PO₄ are common, consider using a weaker base like K₂CO₃ if ring-opening is observed.

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) often allow for lower reaction temperatures by facilitating the reductive elimination step, which can outcompete the decomposition pathway.

  • Temperature Control: Do not overheat the reaction. The high ring strain makes the azetidine sensitive to thermal decomposition.[7] Run small-scale trials to find the minimum temperature required for conversion.[6] Monitor the reaction by LC-MS to check for product degradation over time.[6]

Table 1: Recommended Starting Conditions for N-Arylation

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%)Standard, effective palladium sources.
Ligand XPhos or SPhos (5-10 mol%)Promotes efficient coupling at lower temperatures.
Base Cs₂CO₃ or K₂CO₃ (2.0 equiv.)Balances reactivity with ring stability.
Solvent Toluene or Dioxane (anhydrous)Common solvents for Buchwald-Hartwig reactions.
Temperature 80-100 °CStart lower and slowly increase if needed.

Question 4: My reductive amination is sluggish and gives a complex mixture. How can I improve it?

Answer: Reductive amination with the hydrochloride salt requires careful orchestration of deprotonation, iminium formation, and reduction.

  • The Problem: The initial deprotonation might be incomplete. Furthermore, the reducing agent itself can sometimes act as a nucleophile or base, leading to side reactions.

  • The Solution:

    • Pre-Stir with Base: Before adding the aldehyde/ketone and reducing agent, stir the azetidine hydrochloride salt with your chosen base (e.g., TEA) in the solvent for 15-30 minutes to ensure complete formation of the free base.

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is generally the best choice.[8] It is milder and less basic than sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄), reducing the chances of side reactions.

    • pH Control: The reaction is often most efficient under weakly acidic conditions to promote iminium ion formation. Adding a small amount of acetic acid (0.5-1.0 equivalent) can be beneficial, but excess acid can promote ring-opening.[9]

Experimental Workflow: Optimized Reductive Amination

G cluster_0 Step 1: Free Base Generation cluster_1 Step 2: Iminium Formation cluster_2 Step 3: Reduction A Dissolve Azetidine HCl and Base (e.g., TEA) in solvent (e.g., DCE) B Stir for 30 min at RT A->B C Add Aldehyde/Ketone B->C D Stir for 1-2 hours C->D E Add STAB (Portion-wise) D->E F Monitor by TLC/LC-MS (Stir overnight) E->F G cluster_0 Acid-Catalyzed Ring Opening Azetidine Azetidine Ring Protonation Azetidinium Ion (Highly Reactive) Azetidine->Protonation + H⁺ Opened Ring-Opened Product Protonation->Opened + Nu:⁻ Nucleophile Nu:⁻

Sources

Technical Support Center: N-Trifluoroacetyl Azetidine Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the optimization of N-trifluoroacetyl (N-TFA) deprotection for azetidine-containing compounds. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize the N-TFA group as a crucial protecting strategy for the strained azetidine ring. Here, we address common challenges, provide detailed troubleshooting protocols, and explain the chemical principles behind optimizing this critical synthetic step.

The N-trifluoroacetyl group is an excellent choice for protecting the azetidine nitrogen. Its strong electron-withdrawing nature decreases the nucleophilicity and basicity of the nitrogen, preventing unwanted side reactions. However, its removal requires careful consideration to avoid compromising the integrity of the strained four-membered ring.[1] This guide provides field-proven insights to navigate the complexities of N-TFA deprotection.

Frequently Asked Questions (FAQs)

Q1: Why is the N-trifluoroacetyl (TFA) group commonly used for protecting azetidines?

The N-TFA group offers two primary advantages. First, its powerful electron-withdrawing effect significantly reduces the nucleophilicity of the azetidine nitrogen, preventing its participation in undesired reactions. Second, it is known to be removable under mild basic or solvolytic conditions, which is often necessary to preserve other sensitive functional groups and the strained azetidine ring itself.[2][3]

Q2: What are the standard conditions for cleaving an N-TFA group from an azetidine?

Standard deprotection is typically achieved under mild alkaline conditions.[2] Common reagents include ammonia in methanol, potassium carbonate in methanol, or dilute aqueous solutions of sodium hydroxide or lithium hydroxide.[4] These methods are generally effective because the electron-deficient trifluoroacetamide carbonyl is highly susceptible to nucleophilic attack.

Q3: Is the N-TFA group stable to acidic conditions?

The N-TFA group itself is relatively stable to acid. However, the azetidine ring is not. The inherent ring strain (approx. 25.4 kcal/mol) makes azetidines susceptible to acid-mediated ring-opening, a decomposition pathway that can be accelerated at low pH.[1][5] Therefore, while the TFA group might survive, your azetidine-containing molecule may not. Extreme care must be taken when exposing N-TFA azetidines to acidic environments. While some robust macrocyclic structures have shown stability even in strong TFA solutions used to deprotect other groups like Boc, this is highly substrate-dependent and not a general rule.[6]

Q4: Can the deprotection be done in a "one-pot" sequence with a preceding reaction?

Yes. One of the advantages of N-TFA's lability is its suitability for one-pot procedures. For instance, following a C-H arylation, the N-TFA group can be cleaved in the crude reaction mixture by the addition of methanolic ammonia, streamlining the synthetic sequence and avoiding a separate purification step.[2]

Troubleshooting Guide: Common Experimental Issues

Problem 1: Incomplete Deprotection or Low Yield of the Free Azetidine

Q: My reaction is sluggish and I'm recovering a significant amount of starting material. What are the likely causes and how can I fix it?

A: This is a common issue that typically points to insufficient reactivity or steric hindrance.

  • Causality: The rate of base-mediated hydrolysis depends on the accessibility of the trifluoroacetamide carbonyl to the nucleophile (e.g., methoxide, hydroxide, or ammonia). If the azetidine is highly substituted or part of a sterically congested environment, the reaction may require more forcing conditions. Additionally, if a weak base like potassium carbonate is used, the equilibrium may not fully favor the products.

  • Troubleshooting Steps:

    • Increase Reagent Concentration/Strength: If using K₂CO₃/MeOH, consider switching to a stronger base system like 0.1-0.2 M NaOH in an aqueous-organic solvent mixture or using a concentrated solution of ammonia in methanol (e.g., 7N).[2][4]

    • Elevate the Temperature: Gently warming the reaction mixture (e.g., to 40 °C) can often increase the rate of deprotection. However, monitor carefully for any signs of decomposition (see Problem 2).

    • Improve Solubility: Ensure your substrate is fully dissolved. If solubility in methanol is poor, consider adding a co-solvent like THF or dioxane.

    • Extend Reaction Time: Some sterically hindered substrates may simply require longer reaction times. Monitor the reaction progress by TLC or LC-MS every few hours.

Problem 2: Product Decomposition and Azetidine Ring Opening

Q: I'm seeing multiple spots on my TLC plate and my isolated yield is low, suggesting my product is not stable. What is happening?

A: The primary suspect is the instability of the strained azetidine ring, which can undergo decomposition under either harsh basic or acidic conditions.

  • Causality (Acid-Mediated): Under acidic conditions, the azetidine nitrogen can become protonated. This makes the ring highly susceptible to nucleophilic attack and subsequent ring-opening.[5] This is a significant risk if there are acidic protons in the reaction mixture or during an acidic workup. Studies have shown that decomposition is much more rapid at low pH.[5]

  • Causality (Base-Mediated): While less common, very strong basic conditions (e.g., high concentrations of NaOH at elevated temperatures) can potentially lead to side reactions, especially if other sensitive functional groups are present on the molecule.

  • Troubleshooting & Prevention Workflow:

    G sub Substrate Stability Check acid_check Acidic Workup Used? sub->acid_check Post-Reaction base_check Harsh Basic Conditions? sub->base_check During Reaction solution_acid Solution: Use Neutral or Mildly Basic Workup (e.g., NaHCO3 wash) acid_check->solution_acid Yes no_issue No Decomposition Observed acid_check->no_issue No solution_base Solution: Use Milder Base (K2CO3 or NH3/MeOH) at Lower Temperature base_check->solution_base Yes base_check->no_issue No

    Caption: Decision workflow for diagnosing decomposition.

    • Avoid Acidic Workups: After deprotection, avoid quenching or washing with strong acids like HCl. Use a saturated solution of sodium bicarbonate (NaHCO₃) or water for the workup.[7]

    • Use Milder Conditions: If you suspect decomposition, revert to the mildest possible conditions. K₂CO₃ in methanol at room temperature is an excellent starting point.

    • Buffer the System: If trace acidity is a concern, consider including a proton sponge or excess mild base in your reaction.

Problem 3: Unwanted N-Trifluoroacetylation Side Reaction

Q: I am trying to remove a different protecting group (e.g., Boc) with trifluoroacetic acid (TFA), but I am observing the formation of an N-TFA adduct on my deprotected azetidine. Why does this happen?

A: This is a known side reaction, particularly in peptide synthesis or molecules with hydroxyl groups near the N-terminus.

  • Causality: When using trifluoroacetic acid for deprotection, it can act as an acylating agent, especially with prolonged exposure or at elevated temperatures. The free azetidine nitrogen, once exposed, can be acylated by TFA. This can sometimes proceed through an intermediate trifluoroacetyl ester if a nearby hydroxyl group is present, followed by an O-to-N acyl shift.[8]

  • Preventative Measures:

    • Minimize Exposure: Use the minimum concentration of TFA and the shortest reaction time necessary to remove the primary protecting group.

    • Use Scavengers: Include scavengers like triisopropylsilane (TIS) in your TFA deprotection cocktail. While primarily for carbocations, they can help create a less reactive environment.

    • Alternative Deprotection: If N-trifluoroacetylation is a persistent issue, explore non-TFA based methods for removing your primary protecting group (e.g., for Boc, consider TMSOTf or HCl in dioxane).

    • Purification: If a small amount of the N-TFA side product is formed, it can often be separated chromatographically from the desired free amine.

Optimized Experimental Protocols

Protocol 1: Mild Deprotection with Potassium Carbonate

This is the recommended first-line method for substrates with sensitive functional groups.

  • Dissolve: Dissolve the N-TFA protected azetidine (1.0 eq) in anhydrous methanol (MeOH) to a concentration of 0.1 M.

  • Add Base: Add anhydrous potassium carbonate (K₂CO₃) (3.0-5.0 eq).

  • Stir: Stir the suspension vigorously at room temperature (20-25 °C).

  • Monitor: Monitor the reaction progress by TLC or LC-MS. The reaction may take 4-24 hours.

  • Workup: Upon completion, filter the mixture to remove the K₂CO₃. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with water or brine to remove remaining salts. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography.[9]

Protocol 2: Standard Deprotection with Methanolic Ammonia

This method is generally faster and highly effective.

  • Dissolve: Dissolve the N-TFA protected azetidine (1.0 eq) in a 7N solution of ammonia in methanol to a concentration of 0.1-0.2 M.

  • Stir: Stir the solution at room temperature in a sealed vessel.

  • Monitor: The reaction is often complete within 1-6 hours. Monitor by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture to dryness under reduced pressure. The resulting ammonium trifluoroacetate salt is volatile and can often be removed under high vacuum.

  • Purification: If necessary, purify the resulting free azetidine by column chromatography. This method was successfully used in a one-pot arylation/deprotection sequence.[2]

Data Summary: Comparison of Deprotection Conditions
MethodReagentsSolventTemp. (°C)Typical TimeAdvantagesDisadvantages
Mild K₂CO₃Methanol20-404-24 hExcellent for sensitive substrates; simple workup.Can be slow; may not work for very hindered substrates.
Standard 7N NH₃/MeOHMethanol20-251-6 hFast and efficient; volatile byproducts.[2]Ammonia has a strong odor; requires a sealed vessel.
Aqueous Base 0.2M NaOHH₂O/THF20-251-4 hRapid and inexpensive.[4]Not suitable for water-sensitive or base-labile compounds.
Reductive NaBH₄Ethanol2512 hCan be effective for certain substrates.Risk of reducing other functional groups (ketones, aldehydes).

Mechanistic Insights

Understanding the mechanism is key to troubleshooting. The base-catalyzed hydrolysis of the N-TFA group proceeds via a classic nucleophilic acyl substitution pathway.

Caption: Base-catalyzed hydrolysis of N-TFA azetidine.

The high electrophilicity of the carbonyl carbon, due to the adjacent -CF₃ group, makes it extremely susceptible to attack by even mild nucleophiles like methanol or ammonia, which is why these deprotection methods are so effective.

References

  • D. M. Knapp, et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. ACS Cent. Sci. Available at: [Link]

  • F. Albericio, et al. (1990). N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis. Peptide Research. Available at: [Link]

  • How to remove/ replace trifluoroacetate countertop after deprotection? - ResearchGate. Available at: [Link]

  • J. D. Butler, et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Med. Chem. Lett. Available at: [Link]

  • A. J. Bellamy, et al. (2003). The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. Propellants, Explosives, Pyrotechnics. Available at: [Link]

  • M. P. Wiesenfeldt, et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Available at: [Link]

  • J. A. Quayle, et al. (2019). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie. Available at: [Link]

  • M. D. Mandler, et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. Available at: [Link]

  • Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. (2014). Journal of Anhui Agricultural Sciences. Available at: [Link]

  • R. Kumar, et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]

  • S. Uesugi, et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. Available at: [Link]

  • Trifluoroacetamides - Organic Chemistry Portal. Available at: [Link]

Sources

preventing byproduct formation in N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the alkylation of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize byproduct formation and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect during the alkylation of this compound?

The primary byproducts encountered in this reaction stem from three main pathways:

  • Over-alkylation: The desired mono-alkylated product is also a secondary amine and can react further with the alkylating agent to form a quaternary ammonium salt. This is often a significant issue, as the mono-alkylated product can be more nucleophilic than the starting material.[1][2]

  • Ring-Opening: The strained four-membered azetidine ring can undergo nucleophilic ring-opening, especially if the azetidine nitrogen becomes quaternized, forming a more reactive azetidinium ion.[3][4]

  • Deprotection of the Trifluoroacetamide Group: While generally stable, the trifluoroacetamide protecting group can be susceptible to cleavage under certain basic conditions, leading to the formation of the unprotected 3-aminoazetidine, which can then undergo multiple alkylations.[5][6]

A visual representation of these potential side reactions is provided below:

Byproduct_Formation cluster_main Desired Reaction cluster_side Side Reactions SM N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide Product Desired Mono-alkylated Product SM->Product Alkylation AlkylatingAgent Alkylating Agent (R-X) Deprotection Deprotection SM->Deprotection Base-mediated Hydrolysis OverAlkylation Over-alkylation (Quaternary Salt) Product->OverAlkylation Further Alkylation RingOpening Ring-Opened Byproduct Product->RingOpening Quaternization then Nucleophilic Attack Base Base MultipleAlkylation Multiple Alkylation of Deprotected Amine Deprotection->MultipleAlkylation Excess Alkylating Agent

Caption: Potential reaction pathways in the alkylation of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide.

Troubleshooting Guide

This section provides a detailed, question-and-answer formatted guide to address specific experimental issues.

Issue 1: Low Yield of the Desired Mono-alkylated Product with Significant Starting Material Remaining.

Q: My reaction is sluggish, and I'm recovering a lot of my starting material. What factors could be contributing to this, and how can I improve the conversion?

A: Low conversion can be attributed to several factors, primarily related to the reactivity of your starting material and the reaction conditions.

Causality and Troubleshooting Steps:

  • Inadequate Basicity: Your starting material is a hydrochloride salt, which means the azetidine nitrogen is protonated and non-nucleophilic. An insufficient amount or strength of the base will result in incomplete deprotonation, hindering the reaction.

    • Recommendation: Use at least one equivalent of a suitable base to neutralize the hydrochloride salt, plus an additional equivalent to facilitate the alkylation. For a comprehensive list of suitable bases, refer to the table below.

  • Poor Solubility: The hydrochloride salt may have limited solubility in common organic solvents, reducing the effective concentration of the free amine.

    • Recommendation: Consider a pre-treatment step where you neutralize the hydrochloride salt with a base and extract the free amine into an organic solvent before adding the alkylating agent. Alternatively, choose a solvent system that can dissolve both the salt and the free base, such as a mixture of a polar aprotic solvent and a co-solvent.[7]

  • Insufficient Reaction Temperature or Time: The alkylation of secondary amines can sometimes require elevated temperatures to proceed at a reasonable rate.[8]

    • Recommendation: Gradually increase the reaction temperature in increments of 10-20 °C while monitoring the reaction progress by TLC or LC-MS. Extend the reaction time if necessary.

Experimental Protocol: Neutralization and Extraction of the Free Amine

  • Dissolve the this compound in water.

  • Cool the solution in an ice bath and add a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) dropwise until the pH is basic (pH 8-9).

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.

  • Proceed with the alkylation reaction using the isolated free amine.

Issue 2: Formation of a Significant Amount of Over-alkylated Product (Quaternary Ammonium Salt).

Q: My LC-MS analysis shows a significant peak corresponding to the di-alkylated product. How can I suppress this over-alkylation?

A: Over-alkylation is a common problem when the mono-alkylated product is more nucleophilic than the starting amine.[1][2] Several strategies can be employed to favor mono-alkylation.

Causality and Troubleshooting Steps:

  • Stoichiometry of the Alkylating Agent: Using a large excess of the alkylating agent will inevitably lead to over-alkylation.

    • Recommendation: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the alkylating agent. You can add the alkylating agent slowly to the reaction mixture to maintain a low concentration.

  • Choice of Base: Strong, non-hindered bases can deprotonate the initially formed ammonium salt quickly, regenerating a highly nucleophilic secondary amine that can compete for the alkylating agent.

    • Recommendation: Employ a milder, sterically hindered base or an inorganic base like potassium carbonate or cesium carbonate. These bases are often effective in promoting mono-alkylation.[9]

  • Solvent Effects: The choice of solvent can influence the relative rates of mono- and di-alkylation.

    • Recommendation: Polar aprotic solvents like DMF or acetonitrile are commonly used.[7] Experiment with less polar solvents like THF or dichloromethane, as they can sometimes disfavor the formation of the more polar quaternary ammonium salt.

Comparative Table of Common Bases for N-Alkylation

BaseClasspKa of Conjugate AcidTypical SolventsNotes
Triethylamine (TEA)Tertiary Amine~10.7DCM, THF, DMFCommon organic base, can sometimes lead to over-alkylation.
Diisopropylethylamine (DIPEA)Hindered Tertiary Amine~11.0DCM, THF, DMFSteric hindrance can help suppress over-alkylation.
Potassium Carbonate (K₂CO₃)Inorganic Base~10.3DMF, AcetonitrileA mild and effective base for mono-alkylation.
Cesium Carbonate (Cs₂CO₃)Inorganic Base~10.3DMF, AcetonitrileOften provides higher yields and selectivity for mono-alkylation.[6]
Issue 3: Evidence of Ring-Opening or Other Degradation Products.

Q: I'm observing unexpected peaks in my LC-MS and NMR that do not correspond to the starting material, desired product, or over-alkylated product. Could this be due to ring-opening?

A: Yes, the formation of a quaternary azetidinium salt as an intermediate can activate the strained ring towards nucleophilic attack, leading to ring-opening.[3][4]

Causality and Troubleshooting Steps:

  • Harsh Reaction Conditions: High temperatures and prolonged reaction times can promote ring-opening, especially if a significant amount of the quaternary salt is formed.

    • Recommendation: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Nucleophilic Counter-ion or Solvent: The counter-ion of the alkylating agent (e.g., iodide) or a nucleophilic solvent can act as the nucleophile for the ring-opening step.

    • Recommendation: If using an alkyl iodide, consider switching to an alkyl bromide or chloride, which are less nucleophilic. Use non-nucleophilic solvents.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow cluster_LC Low Conversion Solutions cluster_OA Over-alkylation Solutions cluster_D Degradation Solutions Start Reaction Issue Identified LowConversion Low Conversion Start->LowConversion OverAlkylation Over-alkylation Start->OverAlkylation Degradation Degradation/ Ring-Opening Start->Degradation BaseCheck Check Base Stoichiometry (>2 equiv.) LowConversion->BaseCheck StoichiometryControl Control Alkylating Agent Stoichiometry (1.0-1.2 equiv.) OverAlkylation->StoichiometryControl MilderConditions Use Milder Conditions (Lower Temp., Shorter Time) Degradation->MilderConditions SolubilityCheck Address Solubility Issues (Pre-neutralization) BaseCheck->SolubilityCheck TempTimeCheck Increase Temperature/ Reaction Time SolubilityCheck->TempTimeCheck BaseSelection Use Milder/Hindered Base (e.g., K₂CO₃, DIPEA) StoichiometryControl->BaseSelection SolventChoice_OA Optimize Solvent BaseSelection->SolventChoice_OA ReagentChoice Change Alkylating Agent (e.g., R-Br instead of R-I) MilderConditions->ReagentChoice

Caption: A workflow for troubleshooting common issues in the alkylation reaction.

Analytical Monitoring and Characterization

Q: What are the best analytical techniques to monitor the reaction and characterize the products and byproducts?

A: A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is ideal.

  • LC-MS: This is an excellent tool for monitoring the progress of the reaction in real-time.[10][11] It allows for the rapid identification of the starting material, the desired product, and potential byproducts based on their mass-to-charge ratios.

  • NMR Spectroscopy (¹H and ¹³C): NMR is essential for the unambiguous structural characterization of the final product and any isolated byproducts.[12] Key diagnostic signals to look for in the ¹H NMR of the desired product include the appearance of new signals corresponding to the added alkyl group and a shift in the signals of the azetidine ring protons.

References

Sources

effect of solvent on N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during its use in chemical synthesis. This document will delve into the nuances of solvent effects on the reactivity of this versatile building block, ensuring the scientific integrity and success of your experiments.

I. Understanding the Molecule: A Balancing Act of Reactivity

This compound is a compound characterized by two key features that dictate its reactivity: the strained four-membered azetidine ring and the electron-withdrawing trifluoroacetamide protecting group on the exocyclic amine. The hydrochloride salt form ensures stability and enhances solubility in polar solvents.[1][2]

The core of its reactivity lies in the azetidine nitrogen. However, as a hydrochloride salt, this nitrogen is protonated, rendering it non-nucleophilic. Therefore, a critical first step in most applications is the in situ "free-basing" to liberate the lone pair on the azetidine nitrogen, which can then act as a nucleophile. The choice of base and solvent for this step is paramount and will significantly influence the outcome of your reaction.

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Question 1: My N-alkylation/acylation reaction is sluggish or not proceeding to completion. What are the likely causes and how can I fix it?

Answer:

A slow reaction rate is a common issue and can often be traced back to incomplete free-basing of the azetidine hydrochloride or suboptimal solvent choice.

  • Causality: The azetidine nitrogen in its hydrochloride form is protonated and non-nucleophilic. For it to react with an electrophile (e.g., an alkyl halide or acyl chloride), it must be deprotonated by a base. If the base is too weak or used in insufficient quantity, the concentration of the reactive "free-base" form of the azetidine will be low, leading to a slow reaction. Furthermore, the solvent plays a crucial role in solvating the reactants and influencing the nucleophilicity of the free-based azetidine.

  • Troubleshooting Protocol:

    • Base Selection: Ensure you are using at least one equivalent of a suitable non-nucleophilic base. For many reactions, a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is a good starting point. If the reaction is still slow, consider a stronger base, but be mindful of potential side reactions (see Question 2).

    • Solvent Optimization (Polar Aprotic vs. Polar Protic):

      • Polar Aprotic Solvents (Recommended for N-alkylation/acylation): Solvents like acetonitrile (ACN), dimethylformamide (DMF), or tetrahydrofuran (THF) are generally preferred for these types of reactions.[3] These solvents are excellent at solvating the cation of the hydrochloride salt but do not strongly solvate the anionic nucleophile (the free-based azetidine). This leaves the azetidine nitrogen "naked" and highly reactive, promoting a faster SN2 reaction.[4][5]

      • Polar Protic Solvents (Use with Caution): Solvents like ethanol, methanol, or water can hinder the reaction.[6] While they are effective at dissolving the hydrochloride salt, they can form hydrogen bonds with the free-based azetidine nitrogen.[7] This "caging" effect stabilizes the nucleophile, making it less reactive and slowing down the desired reaction.[3][4]

    • Temperature: Gently heating the reaction mixture can often increase the rate. However, be cautious, as higher temperatures can also promote side reactions like ring-opening.

Question 2: I am observing significant formation of a ring-opened byproduct. How can I minimize this?

Answer:

Ring-opening is an inherent reactivity pathway for strained four-membered rings like azetidine, especially when activated as an azetidinium ion.[8][9]

  • Causality: The azetidinium ion, which is either the starting material or formed under acidic conditions, is susceptible to nucleophilic attack, which can lead to the cleavage of the ring.[9] This is particularly problematic if your reaction mixture contains strong nucleophiles or is run under harsh conditions (e.g., high temperature, strong acid/base). The choice of solvent can also influence the stability of the azetidinium ion.

  • Troubleshooting Protocol:

    • Control of Acidity/Basicity:

      • Avoid strongly acidic conditions, which can promote the formation of the azetidinium ion and subsequent ring-opening.

      • While a base is needed for free-basing, very strong bases in combination with certain nucleophiles can also promote ring-opening. Stick to hindered, non-nucleophilic bases like DIPEA.

    • Solvent Choice: While polar protic solvents can slow down the desired N-alkylation, they can also stabilize the azetidinium ion through solvation, potentially reducing the rate of ring-opening.[6] However, for most applications, the use of polar aprotic solvents with careful control of other reaction parameters is a better strategy.

    • Nucleophile Choice: The nature of the nucleophile in your reaction can influence the regioselectivity of ring-opening.[1][10] If you are seeing byproducts from the reaction of your desired nucleophile with the azetidine ring, consider if a less nucleophilic reagent or different reaction conditions could be employed.

    • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the energy available for the ring-opening pathway.

Question 3: The trifluoroacetamide protecting group on my product seems to be partially or fully cleaved. Why is this happening and how can I prevent it?

Answer:

The trifluoroacetamide group is generally robust; however, it is not impervious to all conditions, particularly certain basic environments.[11][12]

  • Causality: While stable under many conditions, the trifluoroacetamide group can be cleaved under strong alkaline hydrolysis.[13] The use of strong, nucleophilic bases for the free-basing step, especially in protic solvents like methanol or ethanol, can lead to the cleavage of this protecting group.

  • Troubleshooting Protocol:

    • Choice of Base: Avoid strong, nucleophilic bases like sodium hydroxide or potassium carbonate, especially when heating.[13] Opt for non-nucleophilic organic bases such as TEA or DIPEA.

    • Solvent Selection: The combination of a strong base and a protic solvent is particularly detrimental. If you must use a stronger base, a polar aprotic solvent is a better choice to minimize the solvolysis of the trifluoroacetamide group.

    • Reaction Conditions: If cleavage is still observed, try running the reaction at a lower temperature and for a shorter duration.

    • Alternative Deprotection: If the goal is to remove the trifluoroacetamide group, specific conditions are recommended, such as using sodium borohydride in a mixed ethanol/THF solvent system.[11]

III. Frequently Asked Questions (FAQs)

Q1: What is the primary role of the hydrochloride salt?

The hydrochloride salt serves two main purposes: it enhances the stability of the compound for storage and handling, and it increases its solubility in polar solvents.[1][2] However, it also renders the azetidine nitrogen non-nucleophilic, necessitating a free-basing step before most reactions.

Q2: How do I choose between a polar protic and a polar aprotic solvent?

The choice depends on the specific reaction you are performing.

  • For SN2 reactions (e.g., N-alkylation, N-acylation): Use a polar aprotic solvent (ACN, DMF, THF). These solvents will dissolve the hydrochloride salt (especially with the addition of a base) and will not solvate the nucleophilic free-based azetidine, leading to a faster reaction rate.[3][5]

  • If you are concerned about ring-opening of the azetidinium ion: A polar protic solvent (e.g., ethanol, isopropanol) might offer some stabilization of the azetidinium ion.[6] However, this will likely come at the cost of a slower desired reaction.

Q3: Can I use an inorganic base like K₂CO₃ for the free-basing step?

While inorganic bases can be used, they are often less soluble in the preferred polar aprotic organic solvents. This can lead to heterogeneous reaction mixtures and potentially slower and less reproducible reactions. Additionally, stronger inorganic bases like hydroxides can promote the cleavage of the trifluoroacetamide protecting group.[13] For these reasons, soluble, non-nucleophilic organic bases are generally recommended.

IV. Data Summary and Visual Guides

Table 1: Influence of Solvent Choice on Reactivity
Solvent ClassExamplesDielectric Constant (ε)Effect on Azetidine NucleophilicityRisk of Ring OpeningRisk of Trifluoroacetamide CleavageRecommended for
Polar Aprotic Acetonitrile (ACN), DMF, DMSO, THFHigh (e.g., ACN ≈ 37.5)High (Nucleophile is "naked" and reactive)Moderate (Depends on other factors)Low (with appropriate base)N-alkylation, N-acylation
Polar Protic Water, Ethanol, MethanolHigh (e.g., Water ≈ 80)Low (Nucleophile is solvated and stabilized)Potentially Lower (Azetidinium ion is stabilized)Higher (with strong bases)Use with caution; may be considered if ring-opening is a major issue.
Non-Polar Toluene, HexaneLow (e.g., Toluene ≈ 2.4)N/A (Poor solubility of the salt)N/ALowNot recommended due to poor solubility of the starting material.

Data on dielectric constants from various sources.[14]

Diagrams and Workflows

Solvent_Effect_on_Nucleophile cluster_0 Polar Aprotic Solvent (e.g., ACN) cluster_1 Polar Protic Solvent (e.g., EtOH) Nu_aprotic Azetidine-N⁻ (Free Base) Reaction_aprotic Fast Sₙ2 Reaction Nu_aprotic->Reaction_aprotic 'Naked' and Highly Reactive Solv_aprotic ACN molecules Nu_protic Azetidine-N⁻ (Free Base) Reaction_protic Slow Sₙ2 Reaction Nu_protic->Reaction_protic Solvated ('Caged') and Less Reactive Solv_protic EtOH molecules (Hydrogen Bonding) Solv_protic->Nu_protic H-Bonding

Caption: Solvent effect on the nucleophilicity of free-based azetidine.

Solvent_Selection_Workflow Start Start: N-functionalization of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide HCl FreeBase Step 1: Free-basing Use non-nucleophilic base (e.g., DIPEA) Start->FreeBase SolventChoice Step 2: Choose Solvent System FreeBase->SolventChoice Aprotic Use Polar Aprotic Solvent (e.g., ACN, DMF) SolventChoice->Aprotic Primary Choice for Sₙ2 Reactions Protic Use Polar Protic Solvent (e.g., EtOH, IPA) SolventChoice->Protic If Ring-Opening is a Major Issue AproticOutcome Outcome: - Faster reaction rate - Higher yield of desired product Aprotic->AproticOutcome ProticOutcome Outcome: - Slower reaction rate - May suppress ring-opening in some cases Protic->ProticOutcome Troubleshoot Troubleshooting AproticOutcome->Troubleshoot ProticOutcome->Troubleshoot SlowReaction Issue: Slow Reaction? -> Switch to Aprotic Solvent Troubleshoot->SlowReaction RingOpening Issue: Ring Opening? -> Lower Temp, Weaker Nucleophile Troubleshoot->RingOpening

Caption: Decision workflow for solvent selection in N-functionalization reactions.

V. References

  • Katritzky, A. R., Yang, B., Qiu, G., & Zhang, Z. (1999). A Convenient Trifluoroacetylation Reagent. Synthesis, 1999(01), 55-57.

  • J. Chem. Soc., Chem. Commun., 1979, 1015-1016. Ring-opening reactions. Stability and reactivity of aziridinum and azetidinium ions in solution.

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.

  • Theoretical investigations of solvent effects on nucleophilic substitution reactions of selected alkyl- substituted oxatriquinane derivatives with azide ion. (2021). ResearchGate.

  • Jacobsen, E. N., et al. (2021). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.

  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution.

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents.

  • ResearchGate. (2016). Can I deprotect trifluoroacetamide by alkaline hydrolysis if I have tertiary bromide group in my structure?

  • De Angelis, F., et al. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. The Journal of Organic Chemistry.

  • Lin, S., et al. (2022). Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination. Nature Communications.

  • Couty, F., et al. (2006). Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry.

  • Oishi, T., et al. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. Communications Chemistry.

  • Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. (2020). ACS Omega.

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.

  • Reddit. (2021). Obtaining free base from hydrochloride salt in methanol as solvent?

  • WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection. (2013). Google Patents.

  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490.

  • CymitQuimica. CAS 36520-39-5: azetidine hydrochloride.

  • US20150011778A1 - Use of trifluoroacetamide for n-terminal protection. (2015). Google Patents.

  • St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1.

  • Leah4sci. (2013). Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions.

  • ResearchGate. (2014). What is the best method for conversion of guanidine hydrochloride to free base guanidine?

  • Jacobsen, E. N., et al. (2021). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. ChemRxiv.

  • Reddit. (2019). Polar aprotic, polar protic and non polar solvents?

  • Leito, I., et al. (2005). Self-consistent acidity and basicity scales in nonaqueous solvents. Proceedings of the Estonian Academy of Sciences, Chemistry.

Sources

Navigating Catalyst Selection for N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for reactions involving N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into catalyst selection and troubleshooting for this versatile building block. The unique structural features of this compound—a strained azetidine ring, a secondary amine, and a trifluoroacetamide protecting group—present specific challenges and opportunities in catalytic transformations. This document aims to elucidate the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.

I. Understanding the Substrate: Key Chemical Features

This compound is a valuable synthon, but its reactivity is governed by a few key characteristics that must be considered when selecting a catalytic system.

  • The Azetidine Ring: This four-membered saturated heterocycle is strained, which can influence its reactivity. While generally stable, harsh reaction conditions can lead to ring-opening side reactions.

  • The Secondary Amine: The nitrogen within the azetidine ring is a nucleophilic center and the primary site for functionalization. As the hydrochloride salt, a base is required to deprotonate this amine, rendering it reactive.

  • The Trifluoroacetamide Protecting Group: This electron-withdrawing group modulates the nucleophilicity of the azetidinyl nitrogen. It is generally stable but can be cleaved under certain basic or acidic conditions, a factor to consider during catalyst and reagent selection.

II. Catalyst Selection for N-Arylation: Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone for forming C-N bonds and is highly applicable for the N-arylation of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide.[1]

Frequently Asked Questions (FAQs): Buchwald-Hartwig N-Arylation

Q1: What is the best initial catalyst system for the N-arylation of this compound with an aryl bromide?

A1: A robust starting point is a palladium(0) precatalyst paired with a biarylphosphine ligand. Specifically, a combination of Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) and a sterically hindered, electron-rich ligand like RuPhos or XPhos is recommended. These ligands are known to facilitate the crucial reductive elimination step in the catalytic cycle. For the base, a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is often effective.

Q2: My reaction is sluggish or stalls completely. What are the likely causes and how can I troubleshoot this?

A2: Several factors can lead to a stalled reaction:

  • Insufficient Basicity: The hydrochloride salt of the starting material must be neutralized, and the azetidine nitrogen deprotonated. If you are using a weaker base like K₂CO₃ or Cs₂CO₃, it may not be strong enough. Consider switching to NaOtBu or LHMDS.

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to air. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Additionally, some aryl halides or impurities can act as catalyst poisons.

  • Poor Ligand Choice: While RuPhos and XPhos are good starting points, the optimal ligand can be substrate-dependent. If your reaction is not proceeding, screening other biarylphosphine ligands such as SPhos or BrettPhos can be beneficial.

Q3: I am observing significant amounts of dehalogenation of my aryl halide. How can I minimize this side reaction?

A3: Dehalogenation is a common side reaction in Buchwald-Hartwig couplings. It can be promoted by β-hydride elimination from the palladium-amido complex. To mitigate this:

  • Ligand Modification: Bidentate ligands like BINAP or DPPF can sometimes suppress β-hydride elimination by occupying coordination sites on the palladium center.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes disfavor the dehalogenation pathway. This may require longer reaction times.

  • Choice of Base: In some cases, a weaker base may reduce the rate of dehalogenation.

Troubleshooting Guide: Buchwald-Hartwig Amination
Issue Potential Cause Troubleshooting Steps
Low Conversion 1. Inactive catalyst• Use a pre-catalyst or ensure complete reduction of Pd(II) to Pd(0).• Degas solvent and reagents thoroughly.
2. Inappropriate base• Switch to a stronger base (e.g., NaOtBu, LHMDS).• Ensure the base is fresh and anhydrous.
3. Suboptimal ligand• Screen a panel of bulky biarylphosphine ligands (e.g., RuPhos, XPhos, SPhos).
Side Product Formation 1. Dehalogenation of aryl halide• Lower the reaction temperature.• Try a bidentate ligand (e.g., BINAP, DPPF).
2. Trifluoroacetamide cleavage• Use a milder base (e.g., K₃PO₄) if conditions permit.• Avoid prolonged heating.
Difficult Product Isolation 1. Emulsion during workup• Add brine to the aqueous layer.• Filter the organic layer through celite.
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation
  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), and the biarylphosphine ligand (0.04 equiv).

  • Seal the vessel and purge with argon for 10-15 minutes.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Add the base (e.g., NaOtBu, 2.5 equiv) under a positive pressure of argon.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(II)_Complex Ar-Pd(II)-X(L) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Amine Coordination (R₂NH) Amine_Complex [Ar-Pd(II)-NHR₂(L)]⁺X⁻ Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amido_Complex Ar-Pd(II)-NR₂(L) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR₂ Reductive_Elimination->Product

Caption: Buchwald-Hartwig Catalytic Cycle

III. Alternative N-Arylation Strategy: Ullmann Condensation

For certain substrates, particularly with aryl iodides, the copper-catalyzed Ullmann condensation can be a viable alternative to palladium-based methods.[2][3]

Frequently Asked Questions (FAQs): Ullmann Condensation

Q1: When should I consider an Ullmann coupling instead of a Buchwald-Hartwig reaction?

A1: Ullmann couplings can be advantageous when:

  • The desired transformation is with an aryl iodide, as these are often highly reactive under Ullmann conditions.

  • Palladium-based catalysts are leading to undesired side reactions or are cost-prohibitive for the intended scale.

  • The substrate is sensitive to the strong bases often used in Buchwald-Hartwig reactions. Ullmann couplings can sometimes be performed with milder bases like K₂CO₃ or Cs₂CO₃.

Q2: What are the typical catalysts and ligands for an Ullmann N-arylation of this azetidine derivative?

A2: A common catalytic system is CuI (copper(I) iodide) as the catalyst, often in combination with a ligand to facilitate the reaction at lower temperatures. Proline and its derivatives, as well as various diamines, have been shown to be effective ligands.

IV. N-Alkylation Reactions

The N-alkylation of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide can be achieved through several methods, with the choice of catalyst depending on the nature of the alkylating agent.

Frequently Asked Questions (FAQs): N-Alkylation

Q1: What is a general method for the N-alkylation with alkyl halides?

A1: A straightforward approach is direct alkylation using an alkyl halide in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate in a polar aprotic solvent like DMF or acetonitrile. For less reactive alkyl halides, the addition of a catalytic amount of sodium iodide can facilitate the reaction via the Finkelstein reaction.

Q2: How can I perform a reductive amination to introduce an alkyl group?

A2: Reductive amination with an aldehyde or ketone is a powerful method for N-alkylation. This two-step, one-pot process involves the initial formation of an iminium ion intermediate, which is then reduced in situ. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN). Acid catalysis, often with acetic acid, is typically required to promote iminium ion formation.

Reductive_Amination_Workflow Start Start: Azetidine + Aldehyde/Ketone Iminium_Formation Iminium Ion Formation (Acid Catalyst, e.g., AcOH) Start->Iminium_Formation Reduction In situ Reduction (Reducing Agent, e.g., STAB) Iminium_Formation->Reduction Product N-Alkylated Azetidine Reduction->Product

Caption: Reductive Amination Workflow

V. Potential Side Reaction: Deprotection of the Trifluoroacetamide Group

The trifluoroacetamide group is relatively robust; however, it can be cleaved under certain conditions, which may be encountered during catalytic reactions.

Frequently Asked questions (FAQs): Trifluoroacetamide Deprotection

Q1: Under what conditions is the trifluoroacetamide group likely to be cleaved?

A1: Strong basic conditions, particularly at elevated temperatures, can lead to the hydrolysis of the trifluoroacetamide group. For instance, prolonged heating with strong bases like NaOtBu in the presence of water could potentially lead to deprotection.

Q2: How can I avoid unintentional deprotection?

A2: To minimize the risk of deprotection:

  • Use the mildest effective base for your transformation.

  • Keep reaction times as short as possible.

  • Ensure anhydrous conditions, as water can facilitate hydrolysis.

  • If deprotection is still an issue, consider alternative protecting groups for the 3-amino position of the azetidine.

VI. Summary of Recommended Catalytic Systems

Reaction Type Catalyst Typical Ligand Base Solvent Key Considerations
N-Arylation (Buchwald-Hartwig) Pd₂(dba)₃ or Pd(OAc)₂RuPhos, XPhos, SPhosNaOtBu, LHMDS, K₃PO₄Toluene, DioxaneInert atmosphere is crucial. Ligand screening may be necessary.
N-Arylation (Ullmann) CuIL-Proline, DiaminesK₂CO₃, Cs₂CO₃DMSO, DMFGenerally requires higher temperatures than Pd-catalyzed reactions.
N-Alkylation (Reductive Amination) Acetic Acid (catalytic)--DCE, THFUse of a mild reducing agent like STAB is preferred.

This technical support guide provides a comprehensive overview of catalyst selection and troubleshooting for reactions involving this compound. By understanding the interplay between the substrate, catalyst, and reaction conditions, researchers can navigate the complexities of these transformations and achieve their desired synthetic outcomes. For further in-depth information, please consult the references provided below.

References

  • Ullmann-type Coupling Reactions. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of Azetidine Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides. (n.d.). PMC. Retrieved from [Link]

  • Trifluoroacetyl as a Protecting Group. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Azetidine Amino Acid Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Trifluoroacetamides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of 2-(Trifluoromethyl)Azetidines. (n.d.). NIH. Retrieved from [Link]

  • Catalyst-Free Synthesis of Amidinomaleimides. (n.d.). PMC. Retrieved from [Link]

  • The Ullmann Coupling Reaction. (n.d.). MDPI. Retrieved from [Link]

  • Strain-Release Arylations for the Bis-Functionalization of Azetidines. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and biological study of Azetidinone derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Trifluoroacetyl as an orthogonal protecting group for guanidines. (n.d.). PubMed. Retrieved from [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (n.d.). MDPI. Retrieved from [Link]

  • Use of trifluoroacetamide for n-terminal protection. (n.d.). Google Patents.
  • An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and biological study of Azetidinone derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Synthesis of Some New Azetidinone Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Reductive Amination. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (n.d.). LJMU Research Online. Retrieved from [Link]

  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. (n.d.). PMC. Retrieved from [Link]

  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles. (n.d.). MIT Open Access Articles. Retrieved from [Link]

  • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. (n.d.). ResearchGate. Retrieved from [Link]

  • TiCl((OPr)-Pr-i)(3)-mediated One-pot Reductive Amination. (n.d.). ResearchGate. Retrieved from [Link]

  • Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. (n.d.). ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Buchwald–Hartwig cross-coupling of amides. (n.d.). RSC Publishing. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride via NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory approval and therapeutic success. N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride, a molecule featuring a strained azetidine ring and a trifluoroacetyl group, presents a unique analytical challenge. This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy as the premier technique for its structural elucidation, contrasting it with other common analytical methods and offering detailed, field-proven protocols.

Section 1: The Unparalleled Power of Multinuclear NMR

While various analytical techniques can provide pieces of the structural puzzle, NMR spectroscopy stands alone in its ability to deliver a comprehensive, atom-by-atom blueprint of a molecule's architecture. For a compound like this compound, a multi-pronged NMR approach utilizing ¹H, ¹³C, and ¹⁹F nuclei is not just advantageous; it is essential for unequivocal structure verification.

1.1. Why NMR is the Gold Standard

Unlike techniques that infer structure from properties like mass-to-charge ratio or infrared absorption, NMR directly probes the magnetic properties of atomic nuclei (like ¹H, ¹³C, and ¹⁹F), providing rich information about their chemical environment, connectivity, and spatial relationships.[1] This makes it indispensable for:

  • Isomer Differentiation: NMR can distinguish between constitutional isomers and even stereoisomers, which often have identical masses and similar functional groups.

  • Precise Connectivity: Through-bond correlations (J-coupling) definitively establish which atoms are connected to each other.

  • Three-Dimensional Structure: Through-space correlations (Nuclear Overhauser Effect, NOE) can reveal the spatial proximity of atoms, offering insights into the molecule's conformation.

1.2. The Trifecta of Nuclei: ¹H, ¹³C, and ¹⁹F Analysis

The combination of these three NMR-active nuclei provides a self-validating system for the structure of this compound.

  • ¹H NMR Spectroscopy: This is often the starting point, providing information on the number and type of protons in the molecule. For the azetidine ring, the protons on the CH and CH₂ groups will appear as distinct multiplets due to spin-spin coupling with their neighbors. The N-H proton of the amide and the protonated amine will typically appear as broader signals, and their chemical shifts can be concentration and solvent-dependent.

  • ¹³C NMR Spectroscopy: This technique reveals the carbon framework of the molecule.[2] Each unique carbon atom will produce a distinct signal. A key diagnostic feature for this molecule is the signal for the trifluoromethyl (CF₃) carbon, which will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).[3] The carbonyl carbon of the amide will also have a characteristic downfield chemical shift.[4]

  • ¹⁹F NMR Spectroscopy: Given the presence of the trifluoromethyl group, ¹⁹F NMR is a highly specific and sensitive tool.[5] Since the three fluorine atoms in the CF₃ group are chemically equivalent, they are expected to produce a single, sharp signal (a singlet) in the ¹⁹F NMR spectrum. This provides a clear and unambiguous confirmation of the trifluoromethyl moiety.[6]

Section 2: A Comparative Analysis: NMR vs. Alternative Techniques

To fully appreciate the superiority of NMR for this specific analytical task, it is useful to compare it with other commonly employed techniques.[7]

2.1. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of a compound with high accuracy.[1] It can also provide information about the elemental composition through high-resolution mass spectrometry (HRMS) and offer clues about the structure through fragmentation patterns.

FeatureNMR SpectroscopyMass Spectrometry
Primary Information Atomic connectivity, 3D structure, stereochemistryMolecular weight, elemental formula, fragmentation
Isomer Differentiation ExcellentLimited (can't easily distinguish isomers with the same mass)
Quantitative Analysis Inherently quantitative (signal intensity is proportional to the number of nuclei)Can be quantitative, but often requires calibration curves
Sample State Typically solution, but solid-state NMR is possibleGas phase (requires ionization)

2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is excellent for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.[8]

FeatureNMR SpectroscopyFTIR Spectroscopy
Primary Information Complete molecular structurePresence of functional groups
Structural Detail High (atomic level)Low (group level)
Ambiguity LowHigh (different molecules can have similar functional groups)
Key Confirmations for this Molecule Confirms the entire azetidine and trifluoroacetamide frameworkConfirms N-H, C=O, and C-F bonds

While both MS and FTIR can provide corroborating evidence, neither can independently and unambiguously confirm the complete and correct structure of this compound in the way that a comprehensive NMR analysis can.

Section 3: Practical Guide to NMR Data Acquisition and Interpretation

3.1. Experimental Workflow

The process of NMR analysis follows a logical progression from sample preparation to the final structural confirmation.

Caption: Workflow for NMR-based structural confirmation.

3.2. Step-by-Step Protocol for 1D NMR Analysis

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound product.

    • Choose an appropriate deuterated solvent. Due to the hydrochloride salt, Dimethyl sulfoxide-d6 (DMSO-d6) or Deuterium oxide (D₂O) are excellent choices for solubility.[9]

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a clean, dry vial.[9]

    • If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[10]

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum using standard parameters. A spectral width of -2 to 12 ppm is generally sufficient.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse sequence.

    • A wider spectral width, typically -10 to 200 ppm, is required for ¹³C NMR.[11]

    • Due to the low natural abundance of ¹³C (1.1%), a larger number of scans will be necessary to achieve a good signal-to-noise ratio.[12]

  • ¹⁹F NMR Acquisition:

    • Tune the probe to the fluorine frequency.

    • Acquire a simple, non-decoupled spectrum. ¹⁹F NMR is highly sensitive, so acquisition is typically rapid.

3.3. Data Interpretation: A Representative Analysis

The following table summarizes the expected NMR data for the target molecule. Actual chemical shifts may vary slightly depending on the solvent and concentration.[12]

NucleusAtom(s)Expected Chemical Shift (δ) ppmMultiplicityCoupling Constant(s) (J) Hz
¹H Azetidine CH~4.0 - 4.5Multiplet
Azetidine CH₂~3.5 - 4.0Multiplet
Amide NH~8.0 - 9.5Broad Singlet
Amine NH₂⁺~9.0 - 10.5Broad Singlet
¹³C Carbonyl C=O~155 - 160Singlet
CF₃~115 - 120Quartet¹JCF ≈ 280-290
Azetidine CH~45 - 55Singlet
Azetidine CH₂~40 - 50Singlet
¹⁹F CF₃~ -70 to -80Singlet

Section 4: Advanced 2D NMR for Unambiguous Confirmation

In cases of signal overlap or to provide an irrefutable level of proof, 2D NMR techniques are employed.[13] These experiments reveal correlations between nuclei, allowing for a definitive assembly of the molecular structure.[14]

  • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. For the azetidine ring, a cross-peak between the CH and CH₂ proton signals would be expected, confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of the CH and CH₂ carbons of the azetidine ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are two or three bonds away.[15] Key expected correlations would be between the azetidine CH proton and the carbonyl carbon, and between the amide NH proton and the carbonyl carbon, thus connecting the two main fragments of the molecule.

Caption: Key 2D NMR correlations for structure confirmation.

Conclusion

For the definitive structural confirmation of this compound, a comprehensive, multinuclear NMR analysis is the most robust and reliable approach. The orthogonal data obtained from ¹H, ¹³C, and ¹⁹F NMR, further solidified by 2D correlation experiments, provides a self-validating system that leaves no room for ambiguity. While techniques like mass spectrometry and FTIR are valuable for providing supplementary data, they lack the fine-detail resolving power of NMR. By following the protocols and interpretive logic outlined in this guide, researchers can confidently and accurately verify the structure of this and other complex small molecules, ensuring the integrity and quality of their drug development programs. The principles and standards for reporting NMR data are well-established by organizations like the International Union of Pure and Applied Chemistry (IUPAC), ensuring data consistency and comparability across the scientific community.[11][16]

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 75(10), 3539–3543. [Link]

  • Jethava, K. (2014). What is the coupling constant for CF3 carbon in 13C-NMR?. ResearchGate. [Link]

  • Harris, R. K., Becker, E. D., De Menezes, S. M. C., Goodfellow, R., & Granger, P. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795–1818. [Link]

  • 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11-001. [Link]

  • Popa, D. G., Gana, G. M., & Ciobanu, C. (2026). The Advancement of Analytical Techniques in Drug Development and Validation. Journal of Pharmaceutical and Biomedical Analysis, 221, 115087. [Link]

  • IUPAC guidelines for purity assignment of organic compounds. (2023, March 6). BIPM. [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. (n.d.). JEOL. Retrieved January 24, 2026, from [Link]

  • Dalvit, C., & Vulpetti, A. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 53(1), 15–26. [Link]

  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. (n.d.). Universal Class. Retrieved January 24, 2026, from [Link]

  • 13C NMR spectrum of c (TFA-D, 298K, 600MHz). (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link]

  • Giardino, N. (2025). Advances in Analytical Techniques for Drug Discovery and Development. Journal of Analytical & Bioanalytical Techniques, 16, 733. [Link]

  • Multinuclear NMR. (2024, November 12). Chemistry LibreTexts. [Link]

  • 13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 24, 2026, from [Link]

  • Advances in Pharmaceutical Analytical Technology. (2025, May 14). MDPI. [Link]

  • Kim, S., Park, C., & Lee, J. (2025). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. ACS Omega. [Link]

  • Can the salt form of my organic compound be determined using NMR?. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Updating IUPAC spectroscopy recommendations and data standards. (2016, October 19). IUPAC. [Link]

  • Jain, S. (n.d.). Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods. Allied Academies. [Link]

  • Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • 19F-NMR analyses enabled by direct trifluoromethylation. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Markley, J. L., et al. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids. Pure and Applied Chemistry, 70(1), 117–142. [Link]

  • 13 Carbon NMR. (n.d.). University of California, Davis. Retrieved January 24, 2026, from [Link]

  • 1H-NMR data for the prepared 2-Azetidinone compounds (4a-j). (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. [Link]

  • GC-MS, FTIR and H, C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. (n.d.). [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. [Link]

  • NMR solvent selection - that also allows sample recovery. (2018, December 7). BioChromato. [Link]

  • 19F NMR of Pharmaceuticals. (2021, November 1). YouTube. [Link]

  • Measurements of J(C,H)-couplings. (n.d.). University College London. Retrieved January 24, 2026, from [Link]

  • Advances In Analytical Techniques, Method Development, And Validation Protocols In Pharmaceutical Research. (n.d.). [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11. [Link]

  • Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. (2022, August 27). ScienceScholar. [Link]

  • FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. Retrieved January 24, 2026, from [Link]

  • 1H NMR spectrum of Compound 32. (n.d.). The Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • A guide to 13c nmr chemical shift values. (2015). Compound Interest. [Link]

  • Pentafluoroethyl Sulfoximine Reagent for the Photocatalytic Pentafluoroethylation–Difunctionalization of Styrene Derivatives. (2026, January 21). ACS Publications. [Link]

  • Fernández-Tejada, A., et al. (2014). Fluoroacetamide Moieties as NMR Spectroscopy Probes for the Molecular Recognition of GlcNAc-Containing Sugars: Modulation of the CH-π Stacking Interactions by Different Fluorination Patterns. Chemistry - A European Journal, 20(38), 12159–12167. [Link]

Sources

A Comparative Guide to HPLC-MS Methods for Purity Assessment of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the comprehensive purity assessment of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride and its derivatives. As a small, polar, and fluorinated molecule, this compound class presents unique analytical challenges that necessitate a departure from conventional reversed-phase chromatography. We will explore the mechanistic underpinnings of alternative chromatographic techniques, provide actionable, field-proven protocols, and present a logical framework for method selection and validation in a drug development context.

The Analytical Challenge: Understanding the Analyte

This compound is characterized by several key structural features that dictate its chromatographic behavior:

  • High Polarity: The presence of the azetidine ring, an amide linkage, and its formulation as a hydrochloride salt render the molecule highly water-soluble.[1] This property leads to poor retention on traditional nonpolar stationary phases like C18, a common challenge in the analysis of polar compounds.[2]

  • Basic Nature: The azetidine moiety contains a secondary amine, which is basic and will be protonated at low to neutral pH. This positive charge can lead to undesirable secondary ionic interactions with residual acidic silanols on silica-based columns, resulting in poor peak shape (tailing) and low efficiency.[3]

  • Fluorination: The trifluoroacetamide group influences the molecule's electronic properties and can be leveraged for specific detection, although it also contributes to its polarity.

Conventional reversed-phase (RP-HPLC) methods often fail to provide adequate retention and resolution for such analytes, necessitating more specialized approaches.[2] This guide will compare three primary strategies: Reversed-Phase with Ion-Pairing, Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography.

Comparative Analysis of Chromatographic Strategies

The selection of an appropriate chromatographic method is the most critical decision in developing a robust purity assessment assay. The choice directly impacts retention, selectivity, and compatibility with mass spectrometry.

Strategy 1: Reversed-Phase Liquid Chromatography (RPLC) with Ion-Pairing

This approach aims to enhance the retention of polar, charged analytes on a nonpolar stationary phase by introducing an ion-pairing reagent into the mobile phase.[4] The reagent, carrying an opposite charge to the analyte, forms a neutral, more hydrophobic complex that can be retained by the RPLC column.

  • Mechanism of Action: For the cationic azetidinium derivative, an anionic ion-pairing reagent (e.g., an alkyl sulfonate or a perfluorinated carboxylic acid) is added.[4] This reagent pairs with the protonated analyte, increasing its overall hydrophobicity and promoting retention on the C18 stationary phase.

  • Causality Behind Choices:

    • Reagent Selection: Perfluorinated carboxylic acids like trifluoroacetic acid (TFA) are common due to their volatility, making them seemingly compatible with MS.[5][6] However, TFA is a strong ion-pairing agent that is known to cause significant signal suppression in the MS source, a major drawback for impurity analysis where sensitivity is paramount.[2] Volatile salts like ammonium formate or acetate are generally preferred for MS compatibility as they provide some ionic strength without causing severe suppression.[6]

    • Column Choice: High-purity, end-capped silica columns or those with polar-embedded groups ("AQ-type") are selected to minimize secondary interactions with silanols and prevent phase collapse (dewetting) in highly aqueous mobile phases.[3][5]

Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has emerged as a powerful technique for the analysis of polar compounds and is often the preferred starting point for molecules like the one .[7][8][9]

  • Mechanism of Action: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, diol, zwitterionic) and a mobile phase with a high concentration of a water-miscible organic solvent (typically >60% acetonitrile).[7][9] The mobile phase facilitates the formation of a water-enriched layer on the surface of the stationary phase. Analyte retention is primarily driven by partitioning between this immobilized aqueous layer and the bulk organic mobile phase. More polar analytes are more strongly retained.[9]

  • Causality Behind Choices:

    • Mobile Phase: A high percentage of acetonitrile is essential to establish the partitioning mechanism. A small amount of aqueous buffer (e.g., ammonium formate or acetate) is included to control pH, ionic strength, and improve peak shape. These buffers are highly soluble in organic solvents and are MS-friendly.[9]

    • Column Selection: The choice of HILIC stationary phase is critical for selectivity. Amide phases are generally robust and offer good selectivity for a range of polar compounds. Zwitterionic phases can provide unique selectivity and are often effective for separating charged species. Bare silica is a cost-effective starting point but can have stronger interactions with basic analytes.

Strategy 3: Mixed-Mode Chromatography (MMC)

MMC columns possess stationary phases with dual retention mechanisms, such as reversed-phase and ion-exchange, providing a versatile tool for separating complex mixtures of polar and nonpolar compounds.

  • Mechanism of Action: For a cationic analyte, a mixed-mode column with both C18 chains and cation-exchange functional groups (e.g., sulfonate groups) can be used. Retention is governed by a combination of hydrophobic interactions and electrostatic attraction, which can be finely tuned by adjusting mobile phase organic content, pH, and ionic strength.

  • Causality Behind Choices: This approach is chosen when a sample contains impurities with a wide range of polarities and charge states that cannot be resolved by a single retention mechanism. By manipulating both reversed-phase and ion-exchange parameters, a unique and powerful separation can be achieved.

Data Summary: Head-to-Head Comparison
Parameter Ion-Pairing RPLC HILIC Mixed-Mode Chromatography (MMC)
Primary Retention Mechanism Hydrophobic Interaction (of ion-pair)PartitioningHydrophobic & Ion-Exchange
Pros Utilizes common RPLC columns and expertise.Excellent retention for very polar compounds.[2][7][8] MS-friendly mobile phases.[2][9] Orthogonal to RPLC.Tunable selectivity. Can retain both polar and nonpolar compounds. Good peak shapes for bases.
Cons MS signal suppression (especially with TFA).[2] Long column equilibration times. Potential for poor reproducibility.Longer equilibration times than RPLC.[2] Sensitive to sample solvent composition. Can have lower efficiency than RPLC.[2]More complex method development. Fewer column choices available.
Best For... Situations where MS is not required or when HILIC fails to provide adequate selectivity.High-sensitivity MS-based purity assays of polar analytes and their polar impurities.[8]Complex samples with impurities of varying polarity and charge.

Mass Spectrometry Considerations

The coupling of HPLC to MS is indispensable for impurity profiling, enabling definitive identification and sensitive quantification.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is the ideal choice for this analyte. The secondary amine in the azetidine ring is readily protonated, leading to a strong [M+H]⁺ ion.

  • MS-Compatible Mobile Phases: The use of volatile mobile phase additives is non-negotiable for stable ESI performance.

    • Acids: Formic acid or acetic acid (0.05-0.1%) are excellent choices to promote protonation in positive ESI mode while maintaining good chromatographic peak shape for bases.[6]

    • Buffers: Ammonium formate or ammonium acetate (5-10 mM) are used to control pH and ionic strength, particularly in HILIC, and are fully compatible with MS.[2][6]

  • Detection of Fluorinated Compounds: While the trifluoroacetamide group does not typically pose ionization challenges in ESI, its presence can be confirmed with high-resolution mass spectrometry (HRMS) for structure elucidation of unknown impurities. Standard tandem mass spectrometry (MS/MS) is effective for creating sensitive and selective Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) methods for quantification.

Experimental Protocols & Workflows

Adherence to a structured workflow is essential for developing a self-validating and robust analytical method.

Workflow for Purity Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Application Start Define Analytical Target Profile (e.g., ICH Q3A/B thresholds) Screen_HILIC Screen HILIC Columns (Amide, Silica, Zwitterionic) Start->Screen_HILIC Screen_RP Screen Ion-Pair RPLC (0.1% Formic Acid) Start->Screen_RP Optimize Optimize Best Condition (Gradient, Temp, pH, Buffer) Screen_HILIC->Optimize Select best retention & peak shape Screen_RP->Optimize If HILIC fails MS_Tune Optimize MS Parameters (ESI Voltages, Gas Flows) Optimize->MS_Tune Validate Method Validation (ICH Q2(R2)) MS_Tune->Validate Apply Apply to Batch Release & Stability Testing Validate->Apply

Caption: HPLC-MS method development workflow.

Protocol 1: Recommended HILIC-MS Method

This protocol is designed as a starting point for achieving sensitive and robust purity analysis.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a solvent mixture that mimics the initial mobile phase composition (e.g., 95:5 Acetonitrile:Water) to a final concentration of 1.0 mg/mL. This is critical to prevent peak distortion.

  • Vortex to dissolve and filter through a 0.22 µm PTFE syringe filter if necessary.

2. HPLC-MS Instrumentation & Conditions:

  • HPLC System: A UHPLC system capable of handling high organic content mobile phases.

  • Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm (or equivalent amide-based HILIC column).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) Flow (mL/min) %A %B Curve
    0.0 0.4 5.0 95.0 Initial
    5.0 0.4 40.0 60.0 Linear
    5.5 0.4 40.0 60.0 Hold
    5.6 0.4 5.0 95.0 Linear

    | 8.0 | 0.4 | 5.0 | 95.0 | Hold (Equilibration) |

  • Column Temperature: 40 °C.

  • Injection Volume: 2.0 µL.

  • Mass Spectrometer: Tandem Quadrupole Mass Spectrometer.

  • Ion Source: ESI (Positive Mode).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Gas Flows: Optimize for the specific instrument (e.g., Cone Gas: 50 L/hr, Desolvation Gas: 800 L/hr).

  • Data Acquisition: Full Scan (m/z 50-500) for impurity identification and MRM for quantification of the parent compound and known impurities.

Protocol 2: Alternative Ion-Pair RPLC-MS Method

This protocol should be considered if HILIC does not yield the desired selectivity. It uses a volatile ion-pairing agent to maximize MS compatibility.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1.0 mg/mL.

  • Vortex to dissolve and filter through a 0.22 µm PTFE syringe filter.

2. HPLC-MS Instrumentation & Conditions:

  • HPLC System: Standard UHPLC or HPLC system.

  • Column: Waters ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm (or equivalent modern, high-purity RPLC column).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) Flow (mL/min) %A %B Curve
    0.0 0.4 98.0 2.0 Initial
    8.0 0.4 50.0 50.0 Linear
    8.5 0.4 2.0 98.0 Linear
    10.0 0.4 2.0 98.0 Hold
    10.1 0.4 98.0 2.0 Linear

    | 12.0 | 0.4 | 98.0 | 2.0 | Hold (Equilibration) |

  • Column Temperature: 35 °C.

  • Injection Volume: 5.0 µL.

  • Mass Spectrometer: Same as HILIC method.

Method Validation Strategy: A Self-Validating System

A purity method is only trustworthy if it is properly validated according to regulatory expectations.[10] The validation must demonstrate that the method is fit for its intended purpose.[11][12][13]

Logical Relationship of Validation Parameters

G FitForPurpose Method is Fit for Purpose Specificity Specificity (Peak Purity) Specificity->FitForPurpose Accuracy Accuracy (% Recovery) Accuracy->FitForPurpose Precision Precision (%RSD) Precision->FitForPurpose Linearity Linearity (r² ≥ 0.99) Range Range Linearity->Range Range->Accuracy Range->Precision LOQ Limit of Quantitation LOQ->Accuracy Must be accurate at LOQ LOQ->Precision Must be precise at LOQ LOQ->Linearity Defines lower end of range

Caption: Interdependence of ICH Q2(R2) validation parameters.

Key Validation Parameters based on ICH Q2(R2) / Q3A(R2) / Q3B(R2): [12][14][15][16]

  • Specificity/Selectivity: The cornerstone of a purity method. It must be demonstrated that the method can unequivocally assess the analyte in the presence of expected impurities, degradation products, and matrix components. This is typically proven using forced degradation studies (acid, base, oxidation, heat, light) and analyzing spiked samples. Peak purity analysis using a photodiode array (PDA) detector or MS is essential.

  • Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy. The LOQ must be below the reporting threshold defined by ICH Q3A/B (typically 0.05% for drug substances).[17]

  • Accuracy: Determined by spiking the drug substance with known amounts of impurities at different levels (e.g., LOQ, 100%, and 150% of the specification limit). The recovery should typically be within 80-120%.

  • Precision:

    • Repeatability: The precision of the method over a short interval (same day, same analyst, same instrument). Expressed as Relative Standard Deviation (%RSD), typically ≤ 5% for impurities.

    • Intermediate Precision: Assesses variations within a lab (different days, different analysts, different instruments).[18]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[12] A minimum of five concentration levels should be used, spanning from the LOQ to ~120% of the impurity specification. The correlation coefficient (r²) should be ≥ 0.99.[12]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2 °C in column temperature, ±0.2 pH units, ±5% in organic mobile phase composition). This provides confidence in the method's reliability during routine use.

Conclusion and Recommendations

For the purity assessment of this compound derivatives, a HILIC-MS method is the superior starting point and recommended approach. Its ability to strongly retain and separate highly polar compounds using MS-friendly mobile phases provides the sensitivity and selectivity required to meet stringent regulatory guidelines for impurity profiling.[8][9]

While Ion-Pairing RPLC remains a viable alternative, the inherent risk of MS ion suppression and potential for reproducibility issues make it a secondary choice.[2] Method development should always begin with a thorough screening of HILIC stationary phases. Regardless of the chosen chromatographic strategy, a comprehensive validation in accordance with ICH guidelines is mandatory to ensure the integrity and trustworthiness of the data generated.

References

  • Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available from: [Link]

  • Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. National Institutes of Health (NIH). Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). European Medicines Agency (EMA). Available from: [Link]

  • N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide Information. Chemsrc. Available from: [Link]

  • The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. ResearchGate. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Cromlab. Available from: [Link]

  • Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols in Environmental Samples. MDPI. Available from: [Link]

  • Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Chromatography Online. Available from: [Link]

  • Dolan, J.W. Ion Pairing — Blessing or Curse?. LCGC International. Available from: [Link]

  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Advanced Materials Technology. Available from: [Link]

  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency (EMA). Available from: [Link]

  • High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. ACS Publications. Available from: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation Blog. Available from: [Link]

  • Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Welch Materials. Available from: [Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PubMed Central. Available from: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available from: [Link]

  • Biopharmaceutical Analysis by HPLC: Practices and Challenges. PubMed. Available from: [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). National Institutes of Health (NIH). Available from: [Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. Available from: [Link]

  • Challenges in HPLC Technology and Potential Solutions. G-M-I, Inc. Available from: [Link]

  • HILIC & MS. Separation Science. Available from: [Link]

  • (PDF) HPLC-MS/MS of Highly Polar Compounds. ResearchGate. Available from: [Link]

  • Mass spectra of fluorocarbons. National Institute of Standards and Technology (NIST). Available from: [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available from: [Link]

  • HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Mastelf. Available from: [Link]

  • Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. Shimadzu. Available from: [Link]

  • HPLC Separation of Polar Drugs with MS-compatible Method. SIELC Technologies. Available from: [Link]

  • Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Agilent. Available from: [Link]

  • ICH Q3B(R) Guideline Impurities in New Drug Products. IKEV. Available from: [Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PubMed Central. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. YouTube. Available from: [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). ResearchGate. Available from: [Link]

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. National Institutes of Health (NIH). Available from: [Link]

  • Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters using XBridge BEH Amide XP Columns. Waters Corporation. Available from: [Link]

  • Validation of Impurity Methods, Part II. Chromatography Online. Available from: [Link]

Sources

A Researcher's Guide to Azetidine Building Blocks: N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride vs. N-Boc-3-aminoazetidine

Author: BenchChem Technical Support Team. Date: February 2026

In modern medicinal chemistry, the azetidine ring has emerged as a privileged scaffold.[1] Its unique three-dimensional structure, conferred by significant ring strain, provides a desirable sp³-rich character that can enhance metabolic stability, solubility, and pharmacokinetic properties in drug candidates.[1] Consequently, the selection of appropriately protected 3-aminoazetidine synthons is a critical decision in the early stages of a drug discovery campaign.

This guide provides an in-depth, objective comparison of two widely utilized 3-aminoazetidine building blocks: N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride and N-Boc-3-aminoazetidine . Our analysis moves beyond a simple catalog of properties to explore the underlying chemical principles that govern their reactivity and application. We will provide field-tested experimental protocols and decision-making frameworks to empower researchers, scientists, and drug development professionals to make informed choices tailored to their specific synthetic strategies.

I. Physicochemical and Structural Overview

At first glance, both molecules serve the same fundamental purpose: providing a 3-aminoazetidine core where the exocyclic primary amine is masked, leaving the endocyclic secondary amine free for reactions like alkylation or acylation. However, the nature of the protecting group and the salt form create crucial differences in their handling and chemical behavior.

PropertyThis compoundN-Boc-3-aminoazetidine
Chemical Structure
Molecular Formula C₅H₈ClF₃N₂OC₈H₁₆N₂O₂
Molecular Weight 204.58 g/mol 172.22 g/mol
Typical Appearance White to off-white solidWhite to off-white solid
Protecting Group Trifluoroacetamide (TFA)tert-Butoxycarbonyl (Boc)
Salt Form Hydrochloride (HCl salt)Free base
CAS Number 124668-52-6[2]91188-13-5

The most immediate practical difference is that the trifluoroacetamide derivative is supplied as a hydrochloride salt. This enhances its stability and shelf-life but necessitates the use of a base to liberate the free secondary amine before it can participate in a reaction. In contrast, N-Boc-3-aminoazetidine is a free base, ready for immediate use in coupling reactions.

II. The Core Distinction: Orthogonal Deprotection Strategies

The choice between these two reagents hinges almost entirely on the planned deprotection step and its compatibility with other functional groups in the synthetic intermediate. The TFA and Boc groups offer near-perfect orthogonality, meaning one can be removed under conditions that leave the other intact.

The tert-Butoxycarbonyl (Boc) Group: Acid-Labile Protection

The Boc group is arguably the most common amine protecting group in organic synthesis, prized for its reliable and mild removal under acidic conditions.[3]

  • Mechanism of Cleavage: The deprotection proceeds via protonation of the carbamate carbonyl, followed by the elimination of isobutylene and carbon dioxide to release the free amine. This process is typically rapid and clean.

  • Stability Profile: Stable to a wide range of basic, nucleophilic, and reductive conditions.[4]

  • Common Deprotection Reagents:

    • Trifluoroacetic acid (TFA) in dichloromethane (DCM).[5]

    • Hydrochloric acid (HCl) in solvents like 1,4-dioxane, methanol, or ethyl acetate.[3]

The Trifluoroacetamide (TFA) Group: Base/Reduction-Labile Protection

The trifluoroacetamide group is an amide rendered significantly more labile by the strong electron-withdrawing effect of the CF₃ group. This makes the amide bond susceptible to cleavage under conditions that would not affect a standard amide or a Boc group.

  • Mechanism of Cleavage: Cleavage typically occurs via nucleophilic attack at the amide carbonyl (basic hydrolysis) or by reduction of the amide.

  • Stability Profile: Generally stable under acidic conditions but readily cleaved by bases or specific reducing agents.

  • Common Deprotection Reagents:

    • Basic Hydrolysis: Potassium carbonate (K₂CO₃) in methanol/water.

    • Reductive Cleavage: Sodium borohydride (NaBH₄) in a mixed solvent system like ethanol/THF.[6] This method is particularly effective and can be completed in under an hour.[6]

The following diagram illustrates the distinct chemical pathways required for the deprotection of each group.

G cluster_0 N-Boc-3-aminoazetidine Pathway cluster_1 N-TFA-3-aminoazetidine Pathway Boc_Protected N-Boc Protected Azetidine Boc_Deprotected 3-Aminoazetidine Boc_Protected->Boc_Deprotected  TFA / DCM or  HCl / Dioxane (Acidic Conditions)   TFA_Protected N-TFA Protected Azetidine TFA_Deprotected 3-Aminoazetidine TFA_Protected->TFA_Deprotected  K₂CO₃ / MeOH or  NaBH₄ / EtOH (Basic or Reductive Conditions)  

Caption: Orthogonal deprotection strategies for Boc and TFA protected 3-aminoazetidines.

III. Head-to-Head in Application: Amide Coupling

To demonstrate the practical implications of these differences, we will outline a comparative protocol for a standard amide bond formation—one of the most common applications for these building blocks.[7] The goal is to couple the azetidine with benzoic acid using the common coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Experimental Workflow Comparison

The diagram below outlines the key steps and differences in the experimental workflow for each reagent.

G cluster_boc Workflow A: N-Boc-3-aminoazetidine cluster_tfa Workflow B: N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide HCl start Start: Couple Benzoic Acid with Azetidine Building Block boc_reagents 1. Dissolve Benzoic Acid, HATU, and N-Boc-3-aminoazetidine in DMF start->boc_reagents tfa_reagents 1. Dissolve Benzoic Acid, HATU, and TFA-Azetidine HCl in DMF start->tfa_reagents boc_base 2. Add DIPEA (2.0 eq) to activate and facilitate coupling boc_reagents->boc_base boc_react 3. Stir at RT for 2-4 hours boc_base->boc_react boc_workup 4. Aqueous Workup & Extraction boc_react->boc_workup boc_product Product A: Boc-Protected Amide boc_workup->boc_product tfa_base 2. Add DIPEA (3.0 eq) to neutralize HCl and facilitate coupling tfa_reagents->tfa_base tfa_react 3. Stir at RT for 2-4 hours tfa_base->tfa_react tfa_workup 4. Aqueous Workup & Extraction tfa_react->tfa_workup tfa_product Product B: TFA-Protected Amide tfa_workup->tfa_product

Caption: Comparative workflow for a standard HATU-mediated amide coupling reaction.

Detailed Protocol: Workflow A (N-Boc-3-aminoazetidine)

Causality: This is a standard coupling protocol. N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to activate the carboxylic acid via HATU and facilitate the final amide bond formation. Two equivalents are standard for this purpose.

Methodology:

  • To a solution of benzoic acid (1.0 eq) in N,N-Dimethylformamide (DMF), add HATU (1.1 eq) and N-Boc-3-aminoazetidine (1.0 eq).

  • Add DIPEA (2.0 eq) dropwise to the stirring mixture at room temperature.

  • Monitor the reaction by LC-MS or TLC until consumption of the starting material is complete (typically 2-4 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to yield the desired N-Boc protected product.

Detailed Protocol: Workflow B (this compound)

Causality: The critical difference is the starting material's hydrochloride salt form. An additional equivalent of base is required to neutralize the HCl and generate the free secondary amine in situ. Therefore, a total of three equivalents of DIPEA is necessary: one for neutralization and two for the coupling reaction itself.

Methodology:

  • To a solution of benzoic acid (1.0 eq) in DMF, add HATU (1.1 eq) and this compound (1.0 eq).

  • Add DIPEA (3.0 eq) dropwise to the stirring mixture at room temperature.

  • Monitor the reaction by LC-MS or TLC until consumption of the starting material is complete (typically 2-4 hours).

  • The workup procedure is identical to that described in Workflow A.

  • Purify the crude residue by flash column chromatography. The resulting TFA-protected product will have different polarity and chromatographic behavior compared to the Boc-protected analog.

IV. A Strategic Decision Framework

The selection between these two building blocks is not a matter of which is "better," but which is "fitter" for a multi-step synthesis. The decision should be guided by the chemical functionalities present in your molecule and the reactions planned for subsequent steps.

G start Does your synthetic route require an amine deprotection step? node_acid Are there other acid-sensitive groups (e.g., t-butyl esters, acetals) in your molecule? start->node_acid YES node_base Are there other base-sensitive groups (e.g., esters, epoxides) in your molecule? node_acid->node_base NO use_tfa Choose: N-(Azetidin-3-YL)-2,2,2- trifluoroacetamide HCl node_acid->use_tfa YES use_boc Choose: N-Boc-3-aminoazetidine node_base->use_boc YES consider_ortho Both are viable options. Consider cost and handling. node_base->consider_ortho NO

Caption: A logic-based framework for selecting the appropriate azetidine building block.

Choose N-Boc-3-aminoazetidine when:

  • Your downstream synthetic steps involve basic, nucleophilic, or reductive conditions.

  • Your final molecule or intermediates are sensitive to basic hydrolysis or NaBH₄.

  • You desire a mild, straightforward acidic deprotection as the final step.

Choose this compound when:

  • Your synthetic route requires the use of strong acids that would inadvertently cleave a Boc group.

  • Your molecule contains other acid-labile protecting groups (e.g., t-butyl esters, silyl ethers) that must remain intact.

  • A basic or reductive final deprotection step is compatible with your target molecule's functionality.

V. Conclusion

Both this compound and N-Boc-3-aminoazetidine are robust and highly valuable reagents for introducing the 3-aminoazetidine scaffold. Their utility is defined by the strategic orthogonality of their respective protecting groups. A thorough understanding of the stability and lability of the TFA and Boc groups allows the synthetic chemist to design elegant, high-yielding, and efficient routes to complex target molecules. The final choice should always be made with a holistic view of the entire synthetic plan, ensuring that each step, including the final deprotection, is fully compatible with the overall chemical architecture.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023). Available at: [Link]

  • WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents. (2013).
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026). Available at: [Link]

  • Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed. (n.d.). Available at: [Link]

  • Amide Synthesis - Fisher Scientific. (n.d.). Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022). Available at: [Link]

  • Amino Protecting Groups Stability - Organic Chemistry Portal. (n.d.). Available at: [Link]

Sources

comparison of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride with N-Cbz-3-aminoazetidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparative Analysis for Medicinal Chemists: N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride vs. N-Cbz-3-aminoazetidine

In the landscape of modern drug discovery, saturated nitrogen heterocycles are privileged scaffolds, with the azetidine ring system garnering significant attention for its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity. Among the various functionalized azetidine building blocks, 3-aminoazetidine derivatives are particularly valuable for their role as versatile intermediates in the synthesis of a wide array of bioactive molecules. This guide provides a detailed comparative analysis of two commonly employed 3-aminoazetidine synthons: this compound and N-Cbz-3-aminoazetidine. Our focus will be on their relative performance in a representative synthetic transformation, providing researchers with the practical insights needed to make informed decisions in their synthetic campaigns.

Physicochemical Properties: A Head-to-Head Comparison

The choice between this compound and N-Cbz-3-aminoazetidine often hinges on their distinct physicochemical properties, which in turn influence their handling, reactivity, and the strategic planning of synthetic routes. The trifluoroacetamide group in the former and the carbobenzyloxy (Cbz) group in the latter offer different balances of stability, solubility, and ease of deprotection.

PropertyThis compoundN-Cbz-3-aminoazetidine
Molecular Weight 218.58 g/mol 206.24 g/mol
Form SolidSolid
Solubility Generally soluble in water and polar protic solvents.Typically soluble in a range of organic solvents (e.g., DCM, EtOAc, THF).
Key Feature The trifluoroacetyl group offers high stability and can be removed under specific basic conditions.The Cbz group is a classic amine protecting group, readily cleaved by catalytic hydrogenation.
Handling As a hydrochloride salt, it is generally a stable, crystalline solid, though potentially hygroscopic.A stable, crystalline solid with good handling characteristics.

Experimental Showdown: N-Arylation via Buchwald-Hartwig Amination

To provide a practical comparison, we will examine the performance of each compound in a Buchwald-Hartwig amination reaction, a cornerstone of modern C-N bond formation. This reaction will involve the coupling of each azetidine derivative with a model aryl bromide, 4-bromotoluene.

Experimental Protocol

Objective: To compare the reaction efficiency, yield, and purity of the N-arylation product derived from this compound and N-Cbz-3-aminoazetidine.

Materials:

  • This compound

  • N-Cbz-3-aminoazetidine

  • 4-Bromotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

  • Standard laboratory glassware and consumables

Procedure:

  • Reaction Setup: To a dried Schlenk tube under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOt-Bu (1.4 equivalents).

  • Reagent Addition: Add 4-bromotoluene (1.0 equivalent) and either this compound (1.2 equivalents) or N-Cbz-3-aminoazetidine (1.2 equivalents).

  • Solvent Addition: Add anhydrous toluene to achieve a 0.1 M concentration with respect to the 4-bromotoluene.

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals.

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Analysis prep_1 Add Pd(OAc)₂, XPhos, NaO-t-Bu prep_2 Add 4-Bromotoluene & Azetidine Derivative prep_1->prep_2 prep_3 Add Anhydrous Toluene prep_2->prep_3 reaction_1 Heat to 100 °C prep_3->reaction_1 reaction_2 Monitor by TLC/LC-MS reaction_1->reaction_2 workup_1 Quench and Extract reaction_2->workup_1 workup_2 Dry and Concentrate workup_1->workup_2 workup_3 Purify by Chromatography workup_2->workup_3 analysis_1 NMR & Mass Spectrometry workup_3->analysis_1

Caption: Workflow for the comparative Buchwald-Hartwig amination.

Comparative Performance Data

The following table summarizes the expected outcomes from the Buchwald-Hartwig amination, based on established principles of organic synthesis.

ParameterThis compoundN-Cbz-3-aminoazetidine
Reaction Time 4-6 hours2-4 hours
Isolated Yield 75-85%85-95%
Product Purity (by LC-MS) >95%>98%
Key Observations The hydrochloride salt requires an additional equivalent of base for neutralization, which can sometimes complicate reaction kinetics.The free base nature of N-Cbz-3-aminoazetidine allows for a more straightforward reaction setup and potentially faster kinetics.

Deprotection Strategies: The Next Synthetic Step

A critical consideration in choosing a protecting group is the ease and selectivity of its removal. The trifluoroacetyl and Cbz groups offer orthogonal deprotection strategies, a significant advantage in multi-step synthesis.

Deprotection_Strategies cluster_TFA Trifluoroacetamide Pathway cluster_Cbz Cbz Pathway TFA_protected N-Aryl-N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide TFA_deprotection Deprotection (e.g., K₂CO₃, MeOH/H₂O) TFA_protected->TFA_deprotection TFA_product N-Aryl-3-aminoazetidine TFA_deprotection->TFA_product Cbz_protected N-Aryl-N-Cbz-3-aminoazetidine Cbz_deprotection Deprotection (e.g., H₂, Pd/C) Cbz_protected->Cbz_deprotection Cbz_product N-Aryl-3-aminoazetidine Cbz_deprotection->Cbz_product

Caption: Orthogonal deprotection strategies for trifluoroacetamide and Cbz groups.

  • N-Cbz-3-aminoazetidine: The Cbz group is classically removed by catalytic hydrogenation (e.g., H₂, Pd/C). This method is highly efficient and clean, typically affording the free amine in high yield. However, it is incompatible with other reducible functional groups, such as alkenes, alkynes, or certain aromatic systems, which may be present in the molecule.

  • This compound: The trifluoroacetyl group is robust but can be cleaved under basic conditions, such as treatment with potassium carbonate in methanol/water. This provides a valuable orthogonal strategy when hydrogenation is not feasible. The conditions are generally mild, but care must be taken with base-sensitive functional groups.

Expert Insights and Recommendations

When to Choose N-Cbz-3-aminoazetidine:

  • For High Reactivity and Yield: In reactions like the Buchwald-Hartwig amination, the free base nature of N-Cbz-3-aminoazetidine can lead to faster reaction times and higher yields.

  • When Hydrogenation is a Viable Deprotection Step: If the overall synthetic route is compatible with catalytic hydrogenation, the Cbz group offers a reliable and clean deprotection method.

  • For Simpler Reaction Setups: The absence of a salt form simplifies the stoichiometry of base-mediated reactions.

When to Choose this compound:

  • For Orthogonal Deprotection: When the molecule contains functional groups sensitive to reduction, the base-labile trifluoroacetyl group is an excellent choice.

  • In Complex Multi-step Syntheses: The stability of the trifluoroacetamide group to a wide range of reaction conditions makes it a robust protecting group for lengthy synthetic sequences.

  • When Aqueous Solubility is Advantageous: The hydrochloride salt form can offer improved solubility in polar protic solvents, which may be beneficial in certain reaction or purification protocols.

Conclusion

Both this compound and N-Cbz-3-aminoazetidine are valuable building blocks in medicinal chemistry. The choice between them is not a matter of one being universally superior, but rather a strategic decision based on the specific context of the synthetic route. N-Cbz-3-aminoazetidine often provides a more direct and higher-yielding path for C-N bond formation, provided that catalytic hydrogenation is a viable deprotection strategy. Conversely, this compound offers greater flexibility through its orthogonal, base-labile deprotection, making it a powerful tool for the synthesis of complex molecules where reductive conditions must be avoided. A thorough analysis of the overall synthetic plan, including the compatibility of functional groups with downstream transformations, is paramount to selecting the optimal 3-aminoazetidine synthon.

References

  • Singh, J., et al. (2008). The rise of the azetidine ring in medicinal chemistry. Journal of Medicinal Chemistry, 51(23), 7293-7307. Available at: [Link]

  • Wuitschik, G., et al. (2008). Oxetanes, azetidines, and spirocycles in medicinal chemistry. Angewandte Chemie International Edition, 47(24), 4512-4516. Available at: [Link]

A Senior Application Scientist's Guide to the Validation of Azetidine Ring Integrity After Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold and the Protecting Group Dilemma

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its constrained nature provides a unique three-dimensional geometry that can lead to enhanced potency, selectivity, and improved pharmacokinetic properties in drug candidates.[1][2] However, the inherent ring strain of approximately 25.4 kcal/mol makes the azetidine ring susceptible to nucleophilic attack and ring-opening, posing a significant challenge during synthetic manipulations, particularly during the critical deprotection step.[3]

The secondary amine of the azetidine moiety is often protected during multi-step syntheses to prevent unwanted side reactions. The choice of protecting group is crucial, as its removal must be efficient while preserving the integrity of the strained four-membered ring. This guide provides a comparative analysis of common deprotection strategies for N-protected azetidines and outlines a robust, multi-faceted analytical approach to unequivocally validate the integrity of the azetidine ring post-deprotection.

The Core Challenge: Ring Strain and Potential Degradation Pathways

The stability of the azetidine ring is a double-edged sword. While it is significantly more stable and easier to handle than the highly strained aziridine ring, it is still prone to degradation under certain conditions, especially those involving strong acids or nucleophiles.[3] The protonation of the azetidine nitrogen during acidic deprotection, for instance, can activate the ring towards nucleophilic attack, leading to undesired ring-opened byproducts.[1]

cluster_0 Deprotection of N-Protected Azetidine Start N-Protected Azetidine Deprotection Deprotection Conditions (e.g., Acid, Hydrogenolysis) Start->Deprotection Intermediate Deprotected Azetidine (Desired Product) Deprotection->Intermediate Successful Deprotection Side_Product Ring-Opened Byproduct (e.g., Amino alcohol) Deprotection->Side_Product Ring Opening (Undesired Pathway)

Caption: General scheme of azetidine deprotection pathways.

A Comparative Guide to Common Azetidine Deprotection Strategies

The choice of nitrogen protecting group is a critical decision in the synthetic design. Below is a comparison of the most common protecting groups for azetidines and the implications of their removal on ring integrity.

Protecting GroupDeprotection MethodMechanism & ConditionsRing Integrity ConsiderationsAdvantages & Disadvantages
Boc (tert-butyloxycarbonyl)AcidolysisTFA, HCl in dioxane, or other strong acids. The acid protonates the carbonyl oxygen, leading to the elimination of isobutylene and carbon dioxide.[4]Generally considered safe, but strongly acidic conditions can lead to ring-opening, especially with sensitive substrates.[1][5] The resulting tert-butyl cation can also cause side reactions.[4]Advantages: Widely used, easy to introduce, and often removable under relatively mild acidic conditions.[6] Disadvantages: Risk of ring-opening with acid-sensitive azetidines.[1]
Cbz (Carboxybenzyl)HydrogenolysisH₂, Pd/C in a protic solvent like methanol or ethanol. The catalyst facilitates the cleavage of the benzylic C-O bond.[7]Generally a very mild and safe method for the azetidine ring. The neutral conditions minimize the risk of acid- or base-catalyzed ring-opening.[5]Advantages: Very mild deprotection conditions, high chemoselectivity, and byproducts (toluene and CO₂) are volatile.[5] Disadvantages: Not suitable for molecules containing other reducible functional groups (e.g., alkenes, alkynes, nitro groups). The catalyst can sometimes be pyrophoric.
Bn (Benzyl)HydrogenolysisH₂, Pd/C, often with an acid additive like HCl to facilitate the reaction. Similar to Cbz deprotection.Similar to Cbz, this is a mild method. However, the use of acid additives can increase the risk of ring-opening compared to Cbz deprotection under neutral conditions.Advantages: Stable protecting group. Disadvantages: Requires catalytic hydrogenation, which has functional group compatibility limitations. Harsher conditions may be needed compared to Cbz removal.

The Analytical Toolkit for Validating Azetidine Ring Integrity

A combination of analytical techniques is essential for the unambiguous confirmation of the azetidine ring's integrity after deprotection. Relying on a single method is often insufficient.

cluster_1 Validation Workflow Start Deprotected Product Mixture TLC_LCMS 1. Chromatographic Analysis (TLC, LC-MS) Start->TLC_LCMS NMR 2. NMR Spectroscopy (¹H, ¹³C) TLC_LCMS->NMR HRMS 3. High-Resolution Mass Spectrometry NMR->HRMS Confirmation Validated Azetidine Structure HRMS->Confirmation

Caption: A multi-step workflow for validating azetidine integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for confirming the cyclic structure of the azetidine.

  • ¹H NMR: The protons on the azetidine ring have characteristic chemical shifts. The two methylene groups typically appear as multiplets in the regions of ~2.0-2.5 ppm and ~3.5-4.0 ppm. The disappearance of the protecting group's signals (e.g., the tert-butyl singlet of a Boc group around 1.4 ppm) is the first indication of a successful deprotection. Crucially, the persistence of the characteristic azetidine proton signals and their coupling patterns confirms the ring's integrity. Ring-opening would lead to a dramatically different spectrum, often with the appearance of new signals corresponding to a propyl or propanol backbone.

  • ¹³C NMR: The carbon atoms of the azetidine ring also have distinct chemical shifts, typically in the range of 20-40 ppm for the C3 carbon and 45-60 ppm for the C2 and C4 carbons. The absence of the protecting group's carbon signals and the presence of the azetidine carbon signals provide strong evidence for the desired product.

NucleusTypical Chemical Shift Range (ppm) for Azetidine RingIndication of Ring IntegrityPotential Indication of Ring Opening
¹H C2-H & C4-H: ~3.5-4.0 (triplet or multiplet)C3-H₂: ~2.0-2.5 (multiplet)Presence of these characteristic multiplets.Disappearance of the upfield multiplet and appearance of new signals, possibly including a broad singlet for an alcohol proton.
¹³C C2 & C4: ~45-60C3: ~20-40Presence of these signals.Appearance of signals corresponding to a linear amino alcohol or other ring-opened structures.
Mass Spectrometry (MS)
  • Low-Resolution MS (LRMS): This is a quick method, often coupled with LC (LC-MS), to check the molecular weight of the product. The observation of the expected molecular ion for the deprotected azetidine is a positive sign. The absence of the starting material's mass is also important.

  • High-Resolution MS (HRMS): This provides the exact mass of the product, allowing for the determination of its elemental composition. This is a crucial step to confirm that the product has the correct molecular formula and is not an isomer (such as a ring-opened product).

  • Fragmentation Analysis (MS/MS): In some cases, analyzing the fragmentation pattern can help distinguish between the cyclic azetidine and a potential ring-opened isomer. The fragmentation of the azetidine ring will likely differ from that of a linear amine.

Chromatographic Methods (TLC and LC)
  • Thin-Layer Chromatography (TLC): This is an indispensable tool for monitoring the progress of the deprotection reaction. The deprotected amine is typically more polar than its protected precursor, resulting in a lower Retention Factor (Rf) on silica gel. A clean conversion will show the disappearance of the starting material spot and the appearance of a single, more polar product spot. The presence of multiple spots may indicate an incomplete reaction or the formation of byproducts, including ring-opened species.

  • Liquid Chromatography (LC): Coupled with a mass spectrometer (LC-MS), this is the gold standard for assessing purity. It can separate the desired deprotected azetidine from any unreacted starting material and byproducts. The retention times and mass spectra of each peak can be used to identify all components in the reaction mixture.

Self-Validating Experimental Protocols

Protocol 1: Acid-Mediated Boc Deprotection and Comprehensive Validation
  • Deprotection:

    • Dissolve the N-Boc-azetidine (1.0 eq) in a minimal amount of dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C. Rationale: The excess TFA ensures complete deprotection. DCM is a good solvent for the starting material, and the reaction is run at 0 °C to minimize potential side reactions.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed. Rationale: TLC allows for real-time monitoring of the reaction's progress.

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Co-evaporate with toluene (3x) to ensure complete removal of residual TFA. Rationale: Residual acid can interfere with subsequent steps or analysis.

    • The crude product is the azetidinium trifluoroacetate salt.

  • Validation:

    • LC-MS Analysis: Dissolve a small sample of the crude product in a suitable solvent (e.g., methanol/water) and inject it onto an LC-MS system. Look for a major peak with the expected mass of the protonated azetidine. The absence of the mass corresponding to the N-Boc starting material confirms the completion of the deprotection.

    • ¹H NMR Analysis: Dissolve the crude product in a suitable deuterated solvent (e.g., D₂O or CD₃OD). Acquire a ¹H NMR spectrum.

      • Confirm the absence of the Boc singlet at ~1.4 ppm.

      • Confirm the presence of the characteristic azetidine proton signals. Note that these signals may be shifted downfield due to the protonation of the nitrogen.

    • HRMS Analysis: Submit a purified sample for HRMS analysis to confirm the elemental composition.

Protocol 2: Hydrogenolysis of a Cbz Group and Validation
  • Deprotection:

    • Dissolve the N-Cbz-azetidine (1.0 eq) in methanol.

    • Add 10% Palladium on carbon (Pd/C) (10% w/w). Rationale: Pd/C is the standard catalyst for hydrogenolysis. Methanol is a common solvent for this reaction.

    • Purge the reaction flask with hydrogen gas (using a balloon or a Parr shaker) and stir vigorously at room temperature overnight. Rationale: A hydrogen atmosphere is required for the reaction. Vigorous stirring ensures good mixing of the catalyst, substrate, and hydrogen.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric and should not be allowed to dry completely in the air.

    • Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude deprotected azetidine.

  • Validation:

    • TLC Analysis: The product should have a significantly lower Rf than the starting material.

    • ¹H NMR Analysis: Acquire a ¹H NMR spectrum of the crude product.

      • Confirm the absence of the benzylic protons of the Cbz group (a singlet around 5.1 ppm) and the aromatic protons (a multiplet between 7.2-7.4 ppm).

      • Confirm the presence of the characteristic azetidine proton signals at their expected shifts.

    • MS Analysis: Obtain a mass spectrum to confirm the expected molecular weight of the deprotected product.

Troubleshooting Common Issues

ObservationPotential Cause(s)Suggested Solution(s)
Incomplete reaction (starting material remains) Insufficient reagent (acid or H₂ pressure), insufficient reaction time, or deactivated catalyst.Add more deprotecting agent, increase reaction time, or use fresh catalyst.
Multiple products observed on TLC/LC-MS Ring-opening, side reactions caused by carbocation intermediates (for Boc), or degradation of other functional groups.Re-evaluate the deprotection conditions (use milder acid, lower temperature, or switch to hydrogenolysis). For Boc deprotection, consider adding a scavenger like triethylsilane.
Product is unstable upon isolation The free azetidine may be unstable or volatile.Isolate the product as a salt (e.g., hydrochloride or trifluoroacetate) to improve stability.
NMR spectrum is complex or uninterpretable Presence of multiple species (starting material, product, byproduct), or salt formation affecting chemical shifts.Purify the sample by chromatography or recrystallization. Compare the spectrum to literature data if available.

Conclusion

The successful synthesis of azetidine-containing molecules hinges on the careful selection of protecting groups and deprotection strategies. While the azetidine ring is more robust than its three-membered counterpart, its inherent ring strain necessitates a cautious and methodical approach to deprotection. A multi-pronged analytical strategy, combining chromatography (TLC, LC-MS) and spectroscopy (NMR, HRMS), is not merely recommended but essential for the unambiguous validation of the ring's integrity. By employing the comparative knowledge and validation protocols outlined in this guide, researchers can confidently navigate the challenges of azetidine deprotection and ensure the structural integrity of their final compounds.

References

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014. [Link]

  • Couty, F.; Evano, G. Recent developments in the synthesis of 3- and 4-substituted azetidines. Tetrahedron2006 , 62 (46), 10765–10793. [Link]

  • Zaporozhets, O. A.; Pleshkova, A. P.; Voznesenskiy, V. N. Ring-opening reactions of azetidines and azetidinium salts. Chemistry of Heterocyclic Compounds2003 , 39, 1245–1267. [Link]

  • Bai, G.; O'Connell, T. N.; Brodney, M. A.; et al. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Med. Chem. Lett.2021 , 12 (10), 1642–1647. [Link]

  • Singh, G.; Singh, M.; Singh, A.; Lillard, J. W. Jr. Azetidines as novel and versatile scaffolds in medicinal chemistry. Future Med. Chem.2018 , 10 (12), 1509-1527. [Link]

  • Agami, C.; Couty, F. The chemistry of 2-azetidinones (β-lactams). Tetrahedron1986 , 42 (11), 2905-2943. [Link]

  • Organic Chemistry Portal. Protecting Groups. [Link]

  • National Institute of Standards and Technology. Azetidine. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

Sources

A Comparative Guide to the Reactivity of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide Hydrochloride and Other Azetidine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered saturated nitrogen heterocycles, are increasingly sought-after scaffolds in medicinal chemistry.[1][2] Their inherent ring strain, approximately 25.4 kcal/mol, endows them with unique reactivity, positioning them as more reactive and synthetically versatile than their larger pyrrolidine counterparts, yet significantly more stable and easier to handle than the highly strained aziridines.[1] This balance of stability and reactivity makes azetidines valuable building blocks for introducing conformational rigidity and novel chemical vectors into drug candidates.

This guide provides an in-depth comparative analysis of the reactivity of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride, a specialized building block, against more common azetidine salts. Our objective is to furnish researchers, scientists, and drug development professionals with a predictive framework for the chemical behavior of this reagent, grounded in fundamental principles of organic chemistry and supported by proposed experimental validation. We will explore how the interplay of ring strain, N-substitution, and salt form dictates the nucleophilic character and overall reactivity profile of these critical synthons.

Section 1: Theoretical Framework for Azetidine Reactivity

The reactivity of any azetidine derivative is governed by a confluence of factors. Understanding these principles is paramount to predicting reaction outcomes and designing robust synthetic routes.

The Role of Ring Strain

The azetidine ring's significant strain energy is a primary driver of its chemical behavior.[3] This strain facilitates reactions that lead to ring-opening or functionalization, as these processes can alleviate the inherent energetic penalty of the four-membered ring.[4][5] Consequently, azetidines are excellent substrates for reactions involving nucleophilic attack on the ring carbons, particularly after activation of the nitrogen atom.[1][6]

Nucleophilicity of the Azetidine Nitrogen

For many essential synthetic transformations, such as N-alkylation and N-acylation, the lone pair of electrons on the azetidine nitrogen acts as the nucleophile.[6] The availability and reactivity of this lone pair are profoundly influenced by the nature of the substituents attached to the nitrogen atom.

The Decisive Impact of N-Substituents: An Electronic Tug-of-War

The electronic properties of the N-substituent are arguably the most critical factor in modulating the nucleophilicity of the azetidine nitrogen.

  • This compound (The Subject Compound): The key feature here is the N-trifluoroacetamide group. The trifluoromethyl (CF₃) moiety is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms.[4] This group exerts a strong negative inductive effect (-I), pulling electron density away from the amide nitrogen and, by extension, from the azetidine ring nitrogen. This severe reduction in electron density drastically diminishes the nucleophilicity and basicity of the azetidine nitrogen, rendering it significantly less reactive than many other azetidine derivatives.

  • N-Boc-azetidine: The tert-butoxycarbonyl (Boc) group is a common protecting group. While it is also electron-withdrawing through resonance, its deactivating effect is considerably milder than that of the trifluoroacetamide group. Therefore, N-Boc-azetidine is expected to be more nucleophilic.

  • N-Benzylazetidine: Benzyl groups are generally considered to be weakly electron-donating or neutral. They do not deactivate the nitrogen lone pair, resulting in a highly nucleophilic azetidine that readily participates in reactions.

  • Azetidine Hydrochloride: In this simple salt, the nitrogen is protonated. To engage in nucleophilic reactions, the free base must be generated in situ. Once liberated, the unsubstituted nitrogen is highly nucleophilic, second only to N-alkyl derivatives.

The predicted hierarchy of nucleophilicity is visualized in the diagram below.

G cluster_reactivity Predicted Nucleophilicity Spectrum NBn N-Benzylazetidine (Most Reactive) Azetidine_FB Azetidine (Free Base) NBn->Azetidine_FB NBoc N-Boc-azetidine Azetidine_FB->NBoc NTFA N-Trifluoroacetylazetidine (Least Reactive) NBoc->NTFA

Caption: Predicted order of nucleophilic reactivity for substituted azetidines.

The Effect of the Hydrochloride Salt Form

N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide is supplied as a hydrochloride salt. In this form, the azetidine nitrogen is protonated, forming an azetidinium ion.[6] This protonation completely sequesters the nitrogen's lone pair, rendering it non-nucleophilic. Therefore, for any reaction requiring a nucleophilic nitrogen, the free base must be liberated by the addition of a suitable external base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like NaHCO₃). The choice of base and reaction conditions is critical to avoid potential side reactions.

Section 2: Comparative Reactivity in Key Synthetic Transformations

Based on the theoretical principles outlined above, we can predict the relative performance of our target compound in common synthetic operations.

N-Alkylation

N-alkylation involves the reaction of the azetidine nitrogen with an electrophile, such as an alkyl halide. This reaction is a direct measure of the nitrogen's nucleophilicity.[6]

  • N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide HCl: After liberation of the free base, this compound is expected to be a very poor nucleophile. N-alkylation would require harsh conditions (e.g., strong base, high temperature, highly reactive electrophile) and may be synthetically unviable.

  • Azetidine HCl & N-Boc-azetidine: These will undergo N-alkylation under standard conditions upon free-basing, with the unsubstituted azetidine reacting more rapidly than its N-Boc counterpart.

  • N-Benzylazetidine: This compound cannot be further N-alkylated at the ring nitrogen. The comparison here would be with its precursor, azetidine.

Ring-Opening Reactions

The protonated azetidinium ion is activated toward nucleophilic attack, which can lead to ring-opening.[6] While the electron-withdrawing trifluoroacetamide group decreases the basicity of the nitrogen, making it less likely to be protonated than other azetidines, once protonated (as it is in the hydrochloride salt), the ring becomes susceptible. The C-N bonds are polarized, and a nucleophile can attack one of the ring carbons, leading to cleavage.[1] This reactivity is particularly relevant under acidic conditions or in the presence of strong nucleophiles. Studies have shown that substituents that can stabilize positive charge on adjacent carbons can increase the electrophilicity of the ring, making it more prone to opening.[7]

Section 3: Proposed Experimental Protocols for Reactivity Validation

To translate these theoretical predictions into actionable data, we propose the following experimental designs. These protocols are structured to be self-validating by including clear endpoints and analytical methodologies.

Experiment 1: Comparative Kinetics of N-Alkylation

This experiment aims to quantify the relative nucleophilicity by measuring reaction rates.

Objective: To determine the pseudo-first-order rate constants for the N-alkylation of various azetidine free bases with benzyl bromide.

Methodology:

  • Preparation of Azetidine Free Bases:

    • For each azetidine salt (N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide HCl, Azetidine HCl, N-Boc-3-aminoazetidine), dissolve 1.0 equivalent in acetonitrile (MeCN).

    • Add 1.1 equivalents of a hindered base, such as diisopropylethylamine (DIPEA), to generate the free base in situ.

  • Reaction Initiation:

    • Equilibrate the azetidine solution to a constant temperature (e.g., 25°C).

    • Add a standard solution of benzyl bromide (1.0 equivalent) to initiate the reaction.

  • Reaction Monitoring:

    • At timed intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the aliquot immediately in a vial containing a solution of a primary amine scavenger (e.g., a large excess of piperidine) to consume any remaining benzyl bromide.

    • Analyze the quenched sample by a suitable chromatographic method (e.g., HPLC-UV or LC-MS) to quantify the consumption of the starting azetidine.

  • Data Analysis:

    • Plot the natural logarithm of the azetidine concentration versus time. The slope of this line will yield the pseudo-first-order rate constant (k_obs).

G cluster_workflow Experimental Workflow: N-Alkylation Kinetics A Prepare Azetidine Salt Solution in MeCN B Add DIPEA (1.1 eq) to generate free base A->B C Equilibrate to 25°C B->C D Initiate with Benzyl Bromide (1.0 eq) C->D E Withdraw Aliquots at Timed Intervals D->E F Quench with Piperidine Scavenger E->F G Analyze by HPLC/LC-MS F->G H Plot ln[Azetidine] vs. Time to determine k_obs G->H

Caption: Workflow for determining N-alkylation kinetic rates.

Data Presentation: Hypothetical Results

The following tables summarize the key characteristics of the compared azetidines and the expected, hypothetical outcomes from the kinetic experiment.

Table 1: Properties of Compared Azetidine Derivatives

Compound NameStructureN-SubstituentElectronic EffectExpected Reactivity
N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide(Structure)-NHCOCF₃Strong -IVery Low
N-Boc-3-aminoazetidine(Structure)-BocModerate -I, -RModerate
Azetidine (from HCl salt)(Structure)-H(None)High
N-Benzylazetidine(Structure)-CH₂PhWeak +IVery High

Table 2: Hypothetical Kinetic Data for N-Alkylation with Benzyl Bromide at 25°C

Azetidine DerivativeHypothetical Rate Constant, k_obs (x 10⁻⁴ s⁻¹)Relative Rate (vs. N-TFA)
N-Benzylazetidine150~15000
Azetidine (from HCl salt)95~9500
N-Boc-3-aminoazetidine8.2~820
N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide~0.01 (negligible)1

Note: Data are hypothetical and for illustrative purposes only, designed to reflect the predicted reactivity trends based on electronic principles.

Conclusion

This compound is a highly specialized building block whose reactivity is dominated by the powerful electron-withdrawing nature of the N-trifluoroacetamide group. In its hydrochloride salt form, the azetidine nitrogen is protonated and non-nucleophilic. Even after conversion to its free base, its nucleophilicity is severely attenuated, rendering it substantially less reactive in common transformations like N-alkylation and N-acylation compared to unsubstituted, N-Boc, or N-alkylated azetidines.

Researchers employing this synthon should anticipate the need for more forcing reaction conditions when nucleophilic behavior is desired and must always ensure the addition of a suitable base to liberate the free amine. Conversely, this reduced reactivity can be advantageous, providing orthogonality in complex syntheses where the azetidine nitrogen must remain unreacted while other functional groups are manipulated. A thorough understanding of these electronic principles is crucial for the successful application of this and other functionalized azetidine derivatives in the pursuit of novel therapeutics.

References

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Singh, G. S., & Mmatli, E. E. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]

  • Organic Chemistry Portal. Azetidine Synthesis. [Link]

  • Wentworth, A. D., et al. (2022). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • Wikipedia. Azetidine. [Link]

  • Gouverneur, V., et al. (2020). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal. [Link]

  • All About Chemistry. (2020). Azetidine: Chemical Reactivity. YouTube. [Link]

  • Fadhil, T. A., & AL-Hiti, W. F. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. International Journal of Health Sciences. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Functionalized Azetidines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged motif in modern medicinal chemistry, imparting unique conformational constraints and physicochemical properties to bioactive molecules.[1] Its synthesis, however, remains a significant challenge due to the inherent ring strain of approximately 25.4 kcal/mol.[1] This guide provides a comparative analysis of the principal synthetic routes to functionalized azetidines, intended for researchers, medicinal chemists, and drug development professionals. We will dissect the mechanistic underpinnings, evaluate the strategic advantages, and provide field-proven insights for the most impactful methodologies, including intramolecular cyclizations, [2+2] photocycloadditions, and innovative C-H amination and ring expansion strategies. Each section is supported by quantitative data, detailed experimental protocols, and logical diagrams to facilitate direct comparison and application in a laboratory setting.

Introduction: The Strategic Value of the Azetidine Ring

The azetidine ring is no longer a synthetic curiosity but a cornerstone in drug design. Its rigid, non-planar structure serves as a valuable bioisostere for commonly used groups like gem-dimethyl, tert-butyl, and phenyl rings, often leading to improved metabolic stability, aqueous solubility, and target-binding affinity. Notable pharmaceuticals incorporating this moiety, such as the antihypertensive agent Azelnidipine and the MEK inhibitor Cobimetinib, underscore its importance.[1]

However, the very ring strain that makes azetidines conformationally intriguing also makes their synthesis non-trivial.[1] Classical methods often suffer from harsh conditions, limited substrate scope, or poor stereocontrol. This guide will navigate the more robust and modern strategies that have made this scaffold readily accessible.

The Workhorse Strategy: Intramolecular Cyclization

The most reliable and widely adopted method for constructing the azetidine core is the intramolecular cyclization of a γ-functionalized amine. This strategy relies on a simple SN2 reaction where the nitrogen atom acts as the nucleophile, displacing a leaving group at the γ-position.

Mechanistic Principle & Key Considerations

The success of this approach hinges on two critical factors: the choice of the leaving group and the management of competing side reactions, primarily intermolecular polymerization and elimination.

  • Leaving Group Activation: The hydroxyl group of a 1,3-amino alcohol is a poor leaving group. It must be activated in situ or converted to a more potent leaving group, such as a tosylate (Ts), mesylate (Ms), or halide. The Mitsunobu reaction (using triphenylphosphine and a dialkyl azodicarboxylate) is a powerful method for one-pot activation and cyclization, though purification can be complicated by stoichiometric phosphine oxide byproducts.[2]

  • N-Protecting Group: The choice of the nitrogen protecting group (PG) is crucial. Electron-withdrawing groups like sulfonylamides (e.g., Ts, Ns) reduce the nucleophilicity of the nitrogen, often requiring stronger bases or higher temperatures for cyclization. Conversely, while more nucleophilic, unprotected or simple alkyl-protected amines are prone to intermolecular side reactions. A thoughtful choice of PG is essential for balancing reactivity and selectivity.

  • Stereocontrol: When chiral centers are present in the acyclic precursor, the cyclization typically proceeds with inversion of configuration at the carbon bearing the leaving group, consistent with an SN2 mechanism. This allows for the predictable synthesis of enantiomerically pure azetidines from chiral pool starting materials like amino acids.

Workflow & Logic Diagram

The general workflow involves the synthesis of a 1,3-amino alcohol, activation of the alcohol, and base-mediated cyclization.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Activation cluster_2 Step 3: Cyclization cluster_3 Alternative: One-Pot Activation/Cyclization A Amino Acid or other Chiral Precursor B 1,3-Amino Alcohol A->B Reduction C Activated Precursor (e.g., γ-Amino Tosylate) B->C TsCl, Pyridine E Mitsunobu Conditions (PPh3, DEAD) B->E D Functionalized Azetidine C->D Base (e.g., K2CO3) Δ, S_N2 E->D Intramolecular S_N2

Caption: General workflow for azetidine synthesis via intramolecular cyclization.

Representative Protocol: Synthesis of N-Tosyl-2-phenylazetidine

This protocol is adapted from the cyclization of a β-chloro-γ-sulfonylamino alcohol.[2]

  • Precursor Synthesis: To a solution of (S)-3-amino-3-phenylpropan-1-ol (1.0 eq) and triethylamine (2.5 eq) in CH₂Cl₂ at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Activation: Cool the resulting N-tosylated amino alcohol solution to 0 °C. Add thionyl chloride (SOCl₂, 1.5 eq) dropwise. Stir at room temperature for 4 hours until TLC indicates complete conversion to the γ-amino chloride.

  • Cyclization: Carefully quench the reaction with saturated NaHCO₃ solution. Extract the organic layer, dry with Na₂SO₄, and concentrate in vacuo. Dissolve the crude chloride in acetonitrile, add potassium carbonate (3.0 eq), and reflux the mixture for 18 hours.

  • Workup & Purification: After cooling, filter the mixture and concentrate the filtrate. Purify the residue by flash column chromatography (Hexanes:EtOAc gradient) to yield the desired N-tosyl-2-phenylazetidine.

Performance Comparison
MethodKey ReagentsTypical YieldStereocontrolAdvantagesDisadvantages
Two-Step (Tosylation) TsCl, Base (e.g., K₂CO₃)70-95%Excellent (Inversion)Reliable, scalable, easy purificationRequires two distinct steps
Mitsunobu Reaction PPh₃, DEAD/DIAD50-85%Excellent (Inversion)One-pot, mild conditionsStoichiometric byproducts, purification
From Epoxides La(OTf)₃ (catalyst)80-95%Excellent (Regioselective)Catalytic, high functional group tolerance[3]Requires synthesis of specific epoxy amines[3]
Halocyclization I₂, NaHCO₃45-70%Good (cis-selective)Access to halo-functionalized azetidines[2]Often forms pyrrolidine byproduct[2]

The Atom-Economical Route: [2+2] Photocycloadditions

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents one of the most direct and atom-economical methods for synthesizing the azetidine core.[4][5][6] Historically, this reaction was hampered by low yields and competing side reactions due to the photochemical instability of imines.[4][5] However, recent advances using visible-light photocatalysis have revitalized this approach.[1][5][7]

Mechanistic Principle: Overcoming the Challenges

The core challenge is that direct UV irradiation of an imine can lead to undesirable cis-trans isomerization or decomposition. The modern solution involves using a photocatalyst that can absorb low-energy visible light and transfer this energy to the imine, promoting it to a reactive triplet state without causing degradation.[8]

  • Excitation: A photocatalyst (e.g., an Iridium(III) complex) absorbs visible light (e.g., blue LEDs).

  • Energy Transfer: The excited photocatalyst transfers its energy to the imine substrate, generating a triplet-state imine.

  • Cycloaddition: This reactive triplet imine undergoes a stepwise [2+2] cycloaddition with an alkene to form the azetidine ring.[1]

This energy transfer strategy allows the reaction to proceed under exceptionally mild conditions, enhancing functional group tolerance and scalability.[7]

Workflow & Logic Diagram

G PC Photocatalyst (e.g., Ir(ppy)3) PC_star PC* PC->PC_star Visible Light (hν) PC_star->PC Energy Transfer Imine Imine Substrate (Ground State) Imine_T1 Imine (Triplet State) Imine->Imine_T1 Energy Transfer Azetidine Azetidine Product Imine_T1->Azetidine + Alkene [2+2] Cycloaddition Alkene Alkene Substrate

Caption: Visible-light mediated aza Paternò-Büchi reaction mechanism.

Representative Protocol: Visible-Light Mediated Synthesis of a Bicyclic Azetidine

This protocol is conceptualized based on the work of Schindler and coworkers.[1][7]

  • Reaction Setup: In a borosilicate vial, combine the 2-isoxazoline-3-carboxylate precursor (1.0 eq), the alkene (1.5 eq), and the photocatalyst fac-[Ir(dFppy)₃] (0.5-1 mol%) in degassed anhydrous solvent (e.g., CH₂Cl₂ or Benzene).

  • Irradiation: Seal the vial and place it approximately 5-10 cm from a blue LED lamp (450 nm). Stir the reaction at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or ¹H NMR analysis of an aliquot.

  • Workup & Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the residue by flash column chromatography to isolate the functionalized azetidine product. The N-O bond in the resulting bicyclic product can be readily cleaved with Zn/HCl to yield the free azetidine.[7]

Performance Comparison
MethodEnergy SourceSubstrate ScopeTypical YieldAdvantagesDisadvantages
Direct UV Irradiation UV Lamp (254/365 nm)Limited (often intramolecular)20-60%No catalyst neededLow yield, side reactions, requires specific chromophores
Visible-Light Photocatalysis Blue/Purple LEDsBroad (activated & unactivated alkenes)[1]60-95%Mild, high functional group tolerance, scalable[7]Requires photocatalyst, sensitive to oxygen

Modern & Emergent Strategies

Beyond these two core methodologies, several innovative strategies have emerged, offering unique advantages in specific contexts.

Palladium-Catalyzed C-H Amination

Pioneered by researchers like Gaunt and Chen, Pd-catalyzed intramolecular amination of unactivated C(sp³)–H bonds provides a powerful route to azetidines from readily available linear amines.[1][9][10]

  • Mechanism: The reaction typically uses a directing group (like picolinamide) to position a Pd(II) catalyst near a specific C-H bond.[9][10] An oxidant (e.g., PhI(OAc)₂) promotes the formation of a high-valent Pd(IV) species, which then undergoes reductive elimination to form the C-N bond and close the azetidine ring.[1]

  • Advantages: This method is exceptional for its ability to functionalize otherwise inert C-H bonds, offering novel synthetic disconnections. It demonstrates excellent functional group tolerance.[1]

  • Challenges: The directing group is often stoichiometric and must be removed in a separate step. Catalyst loading and oxidant sensitivity can be concerns for large-scale synthesis.

Ring Expansion of Aziridines

The one-carbon ring expansion of aziridines to azetidines is a synthetically attractive but challenging transformation.[11] Recent breakthroughs include:

  • Biocatalytic[1][9]-Stevens Rearrangement: Engineered cytochrome P450 enzymes can catalyze the reaction of aziridines with diazo compounds to generate an ylide intermediate, which undergoes a highly enantioselective[1][9]-Stevens rearrangement to furnish chiral azetidines.[12][13] This biocatalytic approach offers unparalleled stereocontrol (up to 99:1 e.r.).[12]

  • Gold-Catalyzed Cyclization: A gold-catalyzed 4-exo-dig cyclization of homopropargyl amines, formed from the ring-opening of propargylic aziridines, has been shown to produce functionalized alkylidene azetidines.[11]

These methods are at the cutting edge of synthetic chemistry, providing access to complex azetidines that are difficult to obtain through other routes.

Comparative Summary & Outlook

Synthetic StrategyPrimary PrecursorsKey StrengthsPrimary LimitationsBest Suited For
Intramolecular Cyclization 1,3-amino alcohols, 1,3-dihalidesRobust, reliable, scalable, excellent stereocontrolStep-intensive, stoichiometric waste (PGs, activating agents)Scale-up, synthesis of stereodefined azetidines from the chiral pool.
[2+2] Photocycloaddition Imines, AlkenesAtom-economical, rapid complexity generation, mild conditionsRequires specialized photochemical equipment, potential for diastereomeric mixturesRapid library synthesis, accessing complex polycyclic scaffolds.
C-H Amination Linear amines with directing groupsNovel disconnections, functionalizes inert bondsRequires directing group, oxidant-sensitive, catalyst costLate-stage functionalization, accessing previously inaccessible derivatives.
Ring Expansion AziridinesAccess to unique substitution patterns, high enantioselectivity (biocatalytic)Substrate-specific, often requires specialized catalysts (enzymes, gold)Asymmetric synthesis, creating highly substituted azetidines.

Future Outlook: The field is rapidly advancing. We anticipate further development in enantioselective photocatalysis to control the stereochemistry of aza Paternò-Büchi reactions. Furthermore, the expansion of C-H functionalization techniques that operate without directing groups and the discovery of new biocatalysts for ring expansions will continue to lower the barrier to accessing this critical heterocyclic scaffold. The continued innovation in these areas promises to make the synthesis of ever-more complex and functionally diverse azetidines a routine endeavor in drug discovery and development.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.[Link]

  • Azetidine synthesis. Organic Chemistry Portal.[Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry via NCBI.[Link]

  • Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate.[Link]

  • Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. ACS Publications.[Link]

  • Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature Communications via NCBI.[Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science (RSC Publishing).[Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances.[Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions. RSC Publishing.[Link]

  • Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[1][9]-Stevens Rearrangement. Journal of the American Chemical Society.[Link]

  • Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society.[Link]

  • Photocatalytic Synthesis of Azetidines and Cyclobutanes via Energy Transfer-Mediated [2 + 2] Cycloaddition. The Journal of Organic Chemistry.[Link]

Sources

A Comparative Guide to the Analytical Standards for N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous analytical characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison of analytical methodologies for N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride and its derivatives. The azetidine moiety is a significant pharmacophore in medicinal chemistry, known to enhance pharmacokinetic properties and metabolic stability.[1] The trifluoroacetamide group introduces unique characteristics that necessitate specific analytical considerations. This document is designed to offer field-proven insights and robust protocols to ensure data integrity and analytical excellence.

Introduction to this compound

This compound is a chemical compound featuring a four-membered azetidine ring.[2][3] Such structures are of growing interest in drug discovery. The trifluoroacetamide functional group can influence the molecule's polarity, volatility, and interaction with analytical systems. Understanding the optimal analytical standards is crucial for quality control, stability testing, and metabolic studies.

Chemical Structure and Properties:

  • Molecular Formula: C₅H₈ClF₃N₂O[4]

  • Molecular Weight: 204.58 g/mol [4]

  • Key Features: A polar azetidine ring and a hydrophobic trifluoroacetyl group.

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of pharmaceutical compounds, enabling the separation of the main component from impurities and derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for the analysis of non-volatile and thermally labile compounds like this compound.

Methodology Rationale:

A reversed-phase HPLC (RP-HPLC) method is generally preferred for this class of compounds. The choice of a C8 or C18 column is critical and depends on the hydrophobicity of the specific derivatives being analyzed. The trifluoroacetamide group imparts significant hydrophobicity, making a C8 or a shorter chain C18 column a good starting point to avoid excessive retention.

The mobile phase composition requires careful optimization. A typical mobile phase would consist of an aqueous buffer and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase should be controlled to ensure the consistent ionization state of the azetidine nitrogen. Given that the compound is a hydrochloride salt, a slightly acidic mobile phase (pH 3-4) is often optimal to ensure the analyte is in its protonated form, leading to better peak shape.

Illustrative HPLC Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh and Dissolve Sample Filter Filter through 0.45 µm Syringe Filter Sample->Filter Injector Inject into HPLC Filter->Injector Column C8 or C18 Column Injector->Column Detector UV/DAD or MS Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Quantify Quantify and Report Chromatogram->Quantify

Caption: A typical workflow for HPLC analysis.

Comparative Data for HPLC Methods:

While specific data for this compound is not publicly available, the table below illustrates typical performance characteristics for the analysis of similar small molecules, as would be established during method validation according to ICH guidelines.

ParameterMethod A (Isocratic)Method B (Gradient)
Column C18, 4.6 x 150 mm, 5 µmC8, 4.6 x 100 mm, 3.5 µm
Mobile Phase 40:60 Acetonitrile:BufferGradient of Acetonitrile in Buffer
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 210 nmUV at 210 nm
Linearity (r²) > 0.999> 0.999
Accuracy (%) 98-10299-101
Precision (%RSD) < 2.0< 1.5
LOD (µg/mL) 0.050.01
LOQ (µg/mL) 0.150.03

Protocol: A General-Purpose RP-HPLC Method

  • Preparation of Mobile Phase:

    • Aqueous Phase: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.5 with phosphoric acid.

    • Organic Phase: HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient starting from 10% acetonitrile, increasing to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the initial mobile phase composition to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for volatile compounds. This compound itself is not sufficiently volatile for direct GC analysis. However, derivatization can be employed to increase its volatility and thermal stability.

Derivatization is Key:

The trifluoroacetyl group already enhances volatility. Further derivatization of the secondary amine in the azetidine ring, for instance by silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can make the molecule suitable for GC analysis. Trifluoroacetic anhydride (TFAA) can also be used for derivatization, which is particularly effective for amines.[5] This approach is especially useful for impurity profiling where volatile impurities may be present.

GC-MS for Unambiguous Identification:

Coupling GC with a mass spectrometer (GC-MS) provides a high degree of selectivity and allows for the identification of unknown impurities by their mass spectra. The trifluoroacetyl group provides a characteristic fragmentation pattern that can aid in structure elucidation.[6]

Illustrative GC-MS Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Dissolve Sample in Aprotic Solvent Derivatize Add Derivatizing Agent (e.g., BSTFA) and Heat Sample->Derivatize Injector Inject into GC Derivatize->Injector Column Capillary Column (e.g., DB-5ms) Injector->Column MS Mass Spectrometer Column->MS TIC Obtain Total Ion Chromatogram MS->TIC Spectra Analyze Mass Spectra TIC->Spectra

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of a chemical intermediate from receipt to disposal is a hallmark of a well-run research program. The proper handling of waste is not merely a regulatory hurdle; it is a fundamental aspect of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded procedure for the disposal of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride (CAS No. 1417793-01-7). The protocols herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations, reflecting a deep understanding of the compound's chemical nature.

Understanding the Hazard Profile: The 'Why' Behind the Protocol

  • Azetidine Moiety: The core azetidine ring is a four-membered heterocycle. Azetidine itself is classified as corrosive, causing severe skin burns and eye damage.[1][2] Its hydrochloride salt is expected to be an irritant.

  • Trifluoroacetamide Moiety: Compounds containing the trifluoroacetamide group are known skin, eye, and respiratory irritants.[3][4][5]

  • Hydrochloride Salt: As a hydrochloride salt, the compound is likely a water-soluble solid.

  • Thermal Decomposition: A critical consideration for disposal is the compound's behavior upon incineration. Thermal decomposition is expected to produce highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), hydrogen chloride (HCl), and hydrogen fluoride (HF).[6]

This composite profile mandates that the compound be treated as a hazardous chemical waste, with specific attention paid to its halogenated nature.

Table 1: Synthesized Hazard Profile and Handling Recommendations
Hazard AttributeDescription & RationaleRecommended Action
Physical State SolidHandle with appropriate dust control measures.
Health Hazards Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][5][7]Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses/goggles, and a lab coat. Handle only in a well-ventilated area or chemical fume hood.[3][8]
Environmental Water soluble and may be mobile in the environment.[4][5] Harmful to aquatic life with long-lasting effects is a potential concern for related fluorinated compounds.[9]Do not empty into drains or release into the environment.[9][10]
Disposal Classification Hazardous Chemical WasteMust be disposed of through a licensed and approved waste disposal plant.[3][4][5][6]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.[4][6]Store waste away from incompatible materials.

The Core Directive: Professional Disposal is Non-Negotiable

Given the generation of toxic HCl and HF upon combustion, on-site chemical treatment or neutralization by laboratory personnel is strongly discouraged. Such procedures are complex, require specialized equipment to validate completion, and carry a high risk of creating equally or more hazardous byproducts. The only acceptable and safe method of disposal is through your institution's Environmental Health & Safety (EHS) department and their contracted licensed hazardous waste disposal company. These facilities operate high-temperature incinerators equipped with specialized "scrubbers" designed to neutralize acidic and toxic off-gases.

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for safely accumulating and preparing this compound for professional disposal.

Step 1: Risk Assessment and Donning Personal Protective Equipment (PPE)

Before handling the waste, ensure you are fully aware of the hazards outlined in Table 1. Always wear the following PPE:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (nitrile is appropriate for incidental contact). Inspect gloves before use.[11]

  • Body Protection: A standard laboratory coat.

  • Work Area: Conduct all transfers of the waste material inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[8]

Step 2: Waste Segregation

This is the most critical step from a logistical standpoint. This compound is a halogenated organic solid . It must be segregated into a waste stream specifically for this class of chemical.

  • DO NOT mix with non-halogenated organic waste.

  • DO NOT mix with aqueous waste, acids, or bases.

  • DO NOT dispose of in regular trash or down the drain.

The reason for this strict segregation is that halogenated waste requires a specific incineration process. Mixing it with non-halogenated streams contaminates a much larger volume of waste, significantly increasing disposal costs and complexity.

Step 3: Containerization

Collect waste in a designated, appropriate container.

  • Primary Container: Use a clean, dry, chemically compatible container (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw-top cap). The container must be in good condition with no leaks or cracks.

  • Container Management: Keep the container closed at all times except when adding waste. Do not overfill the container; leave at least 10% headspace to allow for expansion.

Step 4: Labeling

Proper labeling is a legal and safety requirement. Your institution's EHS department will provide specific labels, but they generally require the following information:

  • The words "Hazardous Waste" .

  • Full Chemical Name: "this compound"

  • CAS Number: 1417793-01-7

  • Hazard Pictograms: An exclamation mark pictogram (GHS07) is appropriate based on known irritant properties.

  • Constituent List: List the chemical and its approximate percentage.

Step 5: Storage Pending Disposal

Store the sealed and labeled waste container in a designated satellite accumulation area.

  • Location: The storage area should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container inside a larger, chemically resistant tub or tray to contain any potential leaks.

  • Segregation: Store the container away from incompatible materials, particularly strong bases and oxidizers.[4]

Step 6: Final Disposal

Once the container is full or you have finished the project, contact your institution's EHS office to schedule a pickup. Follow their specific procedures for waste transfer.

Decontamination and Spill Management

  • Glassware Decontamination: Rinse any contaminated glassware (beakers, spatulas) with a suitable organic solvent (e.g., acetone or ethanol). The first rinse is considered hazardous and must be collected and added to your halogenated organic waste container. Subsequent rinses can typically be managed as non-hazardous waste, but consult your EHS guidelines.

  • Minor Spills (Solid): In a fume hood, gently sweep up the solid material using a brush and dustpan, avoiding the creation of dust.[11] Place the collected solid and any contaminated cleaning materials (e.g., wipes) into your hazardous waste container. Clean the spill area with soap and water. All materials used for cleanup must be disposed of as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the mandated cradle-to-grave management of this chemical waste.

DisposalWorkflow cluster_lab In-Laboratory Operations cluster_facility Facility-Level Operations Waste Waste Compound & Contaminated Materials PPE Step 1: Don PPE (Gloves, Goggles, Lab Coat) Waste->PPE Assess Hazards Segregate Step 2: Segregate as HALOGENATED ORGANIC WASTE PPE->Segregate Handle Waste Container Step 3 & 4: Place in Labeled, Approved Waste Container Segregate->Container Store Step 5: Store in Secondary Containment in Lab Container->Store Seal & Secure EHS Step 6: Contact EHS for Pickup Store->EHS Request Disposal Transport Licensed Waste Hauler EHS->Transport Disposal Approved Hazardous Waste Disposal Facility (High-Temp Incineration w/ Scrubbers) Transport->Disposal

Caption: Disposal workflow for N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide HCl.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine. PubChem Compound Database. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.